L-Iditol hexaacetate
Description
Properties
IUPAC Name |
[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-WNRNVDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of L-Iditol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol hexaacetate is the fully acetylated derivative of L-iditol, a naturally occurring sugar alcohol. As a chiral molecule, its stereochemistry plays a crucial role in its physical and biological properties. This guide provides a comprehensive overview of the physical properties of this compound, synthesis protocols, and characterization techniques, offering valuable insights for its application in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, characterization, and application in various scientific contexts.
| Property | Value | Source(s) |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [1] |
| Synonyms | 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol | [1] |
| CAS Number | 13443-46-4 | [1] |
| Molecular Formula | C₁₈H₂₆O₁₂ | [1] |
| Molecular Weight | 434.39 g/mol | [1] |
| Appearance | White to off-white crystalline solid (expected) | Inferred from related compounds |
| Melting Point | 98-101 °C | |
| Boiling Point | 466.8 °C at 760 mmHg (Predicted) | ChemSpider |
| Density | 1.25 g/cm³ (Predicted) | ChemSpider |
| Specific Rotation ([α]D) | +33.6° (c=1, chloroform) |
Synthesis of this compound
The most common method for the synthesis of this compound is the per-O-acetylation of L-iditol using an excess of an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.
Experimental Protocol: Acetylation using Acetic Anhydride and Pyridine
This protocol is a standard and effective method for the complete acetylation of polyols like L-iditol. Pyridine acts as both a solvent and a catalyst, scavenging the acetic acid byproduct.
Materials:
-
L-Iditol
-
Acetic Anhydride (freshly distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve L-iditol (1.0 equivalent) in anhydrous pyridine.
-
Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add an excess of acetic anhydride (at least 6.0 equivalents, one for each hydroxyl group) to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of methanol to consume any remaining acetic anhydride.
-
Work-up:
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
To remove residual pyridine, co-evaporate the residue with toluene several times.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Optical Rotation
As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the enantiomeric purity of the compound. The reported specific rotation for this compound is +33.6° when measured in chloroform at a concentration of 1 g/100 mL.[1]
Solubility
The solubility of acetylated sugar alcohols is influenced by the degree of acetylation. Generally, as the number of polar hydroxyl groups are replaced by less polar acetyl groups, the solubility in non-polar organic solvents increases, while solubility in water decreases. This compound is expected to be soluble in a range of organic solvents such as chloroform, dichloromethane, and ethyl acetate. Peracetylated sugars have also been shown to be soluble in liquid and supercritical carbon dioxide.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl protons and the protons on the carbon backbone. The acetyl protons will appear as sharp singlets in the region of δ 2.0-2.2 ppm. The protons on the carbon backbone will appear as a complex multiplet pattern in the region of δ 3.5-5.5 ppm due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups around δ 170 ppm. The methyl carbons of the acetyl groups will appear around δ 20-21 ppm. The carbons of the iditol backbone will resonate in the region of δ 60-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1750 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the acetate esters.
-
C-O Stretch: Strong absorption bands are also expected in the region of 1200-1250 cm⁻¹ due to the C-O stretching of the ester linkage.
-
C-H Stretch: Absorption bands corresponding to the C-H stretching of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹.
-
Absence of O-H Stretch: A key indicator of complete acetylation is the absence of a broad absorption band in the region of 3200-3600 cm⁻¹, which would correspond to the O-H stretching of hydroxyl groups.
Caption: Characterization workflow for this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Forsyth, S. A., MacFarlane, D. R., Thomson, R. J., & von Itzstein, M. (2002). Rapid, clean, and mild O-acetylation of alcohols and carbohydrates in an ionic liquid.
- Robyt, J. F. (2012). Essentials of carbohydrate chemistry. Springer Science & Business Media.
- Haines, A. H. (1981). Relative reactivities of hydroxyl groups in carbohydrates. Advances in carbohydrate chemistry and biochemistry, 39, 13-70.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
PubMed. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. [Link]
Sources
An In-Depth Technical Guide to L-Iditol Hexaacetate: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol hexaacetate is a fully acetylated derivative of L-iditol, a naturally occurring sugar alcohol. As a member of the C6-alditol family, L-iditol possesses a unique stereochemical arrangement that, when derivatized, presents a valuable chiral building block for asymmetric synthesis. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. The acetylation of the hydroxyl groups in L-iditol to form this compound alters its physical and chemical properties, rendering it more soluble in organic solvents and amenable to a wider range of chemical transformations. This makes it a versatile synthon for the introduction of chirality in complex molecules.
Chemical Structure and Stereochemistry of this compound
The fundamental structure of this compound is derived from its parent molecule, L-iditol. Understanding the stereochemistry of L-iditol is crucial to appreciating the three-dimensional arrangement of this compound.
L-Iditol:
L-iditol is a hexitol, a six-carbon sugar alcohol, with the molecular formula C6H14O6.[1] Its systematic IUPAC name is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol. The stereochemical descriptors (2S, 3R, 4R, 5S) define the specific spatial orientation of the hydroxyl groups along the carbon chain. This particular arrangement of chiral centers is what distinguishes L-iditol from its other alditol isomers, such as D-sorbitol (D-glucitol) and D-mannitol.
This compound:
In this compound, all six hydroxyl groups of L-iditol have been esterified with acetic acid, resulting in the formation of acetate esters. The molecular formula of this compound is C18H26O12, and its IUPAC name is [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate.[2] The acetylation process does not alter the underlying stereochemistry of the carbon backbone. Therefore, the stereochemical integrity of the parent L-iditol is preserved in its hexaacetate derivative.
The structure of this compound can be visualized as a six-carbon chain with acetate groups attached at each carbon. The specific stereochemistry dictates the "up" or "down" orientation of these acetate groups relative to the plane of the carbon backbone.
Caption: 2D representation of this compound highlighting the stereochemistry.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the peracetylation of L-iditol. A common and effective method involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine, or a solid catalyst. The following protocol is a representative procedure for the synthesis and purification of this compound.
Experimental Protocol: Peracetylation of L-Iditol
This protocol is based on established methods for the acetylation of sugar alcohols.
Materials:
-
L-Iditol
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve L-iditol (1.0 equivalent) in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material. Cool the solution to 0 °C in an ice bath with stirring.
-
Acetylation: Slowly add acetic anhydride (a slight excess, typically 6.6 to 7.2 equivalents to ensure complete reaction with all six hydroxyl groups) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting L-iditol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of water or methanol.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure product.
-
Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Caption: Workflow for the synthesis and purification of this compound.
Physicochemical Properties and Spectroscopic Characterization
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₁₂ | [2] |
| Molecular Weight | 434.39 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | General knowledge |
| CAS Number | 13443-46-4 | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of multiple, similar proton environments. The spectrum will typically show a series of multiplets in the region of 3.5-5.5 ppm corresponding to the protons on the carbon backbone (H-1 to H-6). Several sharp singlets will be observed around 2.0-2.2 ppm, corresponding to the methyl protons of the six acetate groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbons of the iditol backbone in the range of 60-80 ppm. The carbonyl carbons of the acetate groups will appear further downfield, typically between 169-171 ppm. The methyl carbons of the acetate groups will be found upfield, around 20-21 ppm.
-
FT-IR: The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the functional groups present. Key peaks include a strong C=O stretching vibration for the ester carbonyl groups around 1740-1750 cm⁻¹, and C-O stretching vibrations for the ester linkages in the 1200-1250 cm⁻¹ region. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the parent L-iditol is a key indicator of complete acetylation.
Applications in Research and Drug Development
The unique stereochemistry and functionality of this compound make it a valuable tool for researchers and scientists, particularly in the field of drug development.
Chiral Building Block in Asymmetric Synthesis:
The primary application of this compound is as a chiral synthon. The defined stereocenters of the L-iditol backbone can be used to introduce chirality into new molecules in a predictable manner. The acetate groups can serve as protecting groups for the hydroxyl functions, which can be selectively deprotected to allow for further chemical modifications. This strategy is employed in the synthesis of complex, biologically active molecules where specific stereoisomers are required for therapeutic efficacy. The synthesis of natural products and their analogues often relies on such chiral pool starting materials.[3]
Scaffold for Novel Therapeutics:
The L-iditol backbone can serve as a scaffold for the development of new therapeutic agents. By attaching various pharmacophores to the deprotected hydroxyl groups, a library of compounds can be synthesized and screened for biological activity. The rigid, yet flexible, nature of the six-carbon chain can present appended functional groups in specific spatial orientations, which can be crucial for binding to biological targets such as enzymes and receptors.
Drug Delivery Systems:
Acetylated carbohydrates have been explored for their potential in drug delivery systems.[4] The lipophilic nature of this compound, compared to the hydrophilic L-iditol, could be advantageous for encapsulating and delivering hydrophobic drugs. The ester linkages are potentially susceptible to enzymatic or hydrolytic cleavage in vivo, which could allow for the controlled release of a conjugated drug molecule. While specific studies on this compound in this context are limited, the general principles of using acetylated sugar alcohols as drug carriers suggest a promising area for future research.
Conclusion
This compound is a chemically versatile and stereochemically defined molecule with significant potential in organic synthesis and drug development. Its straightforward synthesis from the naturally occurring L-iditol, combined with its unique three-dimensional structure, makes it an attractive chiral building block for the construction of complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of synthons like this compound in providing access to specific stereoisomers will undoubtedly increase. Further research into its applications, particularly in the development of novel therapeutics and advanced drug delivery systems, is warranted.
References
-
PubChem. L-Iditol. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ResearchGate. Acetylated starch-based biodegradable materials with potential biomedical applications as drug delivery systems. [Link]
-
MDPI. Indium Triflate Catalyzed Peracetylation of Carbohydrates. [Link]
-
PubMed. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. [Link]
-
MDPI. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. [Link]
-
PubMed Central (PMC). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. [Link]
-
MDPI. Sugar Alcohols as Crosslinking Delay Additives for Fracturing Fluids. [Link]
-
PubMed Central (PMC). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. [Link]
-
PubMed. Biopharmaceutics Aspects of Sugar Alcohols: Implementation of Patient-Centricity in Pharmaceutical Development and Clinical Use. [Link]
- Google P
-
MDPI. The Synthesis of Bio-Based Michael Donors from Tall Oil Fatty Acids for Polymer Development. [Link]
-
ResearchGate. Synthesis of 1,4:3,6-Dianhydro-2,5-Diamino-2,5-dideoxy -L-Iditol as a New Optical Active Core. [Link]
-
PubMed. Acetylated Starch Nanocrystals: Preparation and Antitumor Drug Delivery Study. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of L-Iditol Hexaacetate from L-Sorbose
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of L-iditol hexaacetate, a valuable chiral building block, starting from the readily available ketose, L-sorbose. The synthesis is presented as a robust two-step process: the stereoselective reduction of L-sorbose to L-iditol, followed by the per-acetylation of the resulting hexitol. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from the stereochemical implications of hydride reduction to the practical considerations for purification and characterization. We present detailed, self-validating protocols that include in-process controls and rigorous analytical confirmation of the final product. The guide is structured to empower researchers with both the theoretical knowledge and the practical expertise required to successfully execute and adapt this synthesis for applications in medicinal chemistry and materials science.
Introduction: Strategic Importance and Synthetic Overview
L-iditol is a naturally occurring hexitol, or sugar alcohol, that serves as a valuable chiral scaffold in chemical synthesis.[1] Its per-acetylated derivative, this compound, offers enhanced stability and solubility in organic solvents, rendering it an ideal intermediate for further functionalization or for the isolation and purification of L-iditol itself.[2] The applications of such chiral polyols are extensive, ranging from the development of novel polymers to their use as precursors for complex, biologically active molecules.[3]
The strategic choice of L-sorbose as the starting material is a cornerstone of this synthetic approach. L-sorbose is a large-scale industrial intermediate, primarily used in the Reichstein process for the synthesis of Vitamin C (L-ascorbic acid).[4][5][6] Its commercial availability and relatively low cost make it an economically attractive precursor for high-value chiral products.
The synthetic transformation is logically divided into two primary stages:
-
Reduction: The ketone functional group at the C2 position of L-sorbose is reduced to a secondary alcohol. This reaction is the critical stereochemistry-determining step.
-
Acetylation: The six hydroxyl groups of the resulting L-iditol are converted to acetate esters, yielding the final product, this compound.
This guide will provide a detailed exploration of the mechanistic basis for these transformations, a step-by-step protocol for their execution, and a robust strategy for the purification and definitive characterization of the target compound.
Theoretical Framework & Mechanistic Insights
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section details the causality behind the chosen reagents and conditions.
Step 1: Reduction of L-Sorbose to L-Iditol
The conversion of the C2 ketone of L-sorbose into a hydroxyl group creates a new stereocenter. Consequently, this reduction can yield two C2 epimers: L-iditol and D-sorbitol (also known as D-glucitol).
Causality of Reagent Selection: Sodium Borohydride (NaBH₄)
Sodium borohydride is the reagent of choice for this transformation for several key reasons:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[7] It does not affect other functional groups present in more complex molecules, which is a crucial feature in carbohydrate chemistry. Unlike more potent hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents such as water and ethanol, which are ideal for dissolving sugars.
-
Stereoselectivity: The approach of the hydride nucleophile to the carbonyl carbon is governed by steric and electronic factors. In the case of L-sorbose, the existing stereocenters on the carbohydrate backbone influence the facial selectivity of the hydride attack, leading to a diastereomeric mixture of L-iditol and D-sorbitol. While catalytic hydrogenation can also be employed, the NaBH₄ reduction is often more convenient for laboratory-scale synthesis and avoids the need for high-pressure equipment.[8]
-
Operational Simplicity: NaBH₄ reactions are typically straightforward to set up and run at ambient or sub-ambient temperatures, requiring simple aqueous work-up procedures.[9][10]
The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of L-sorbose. The resulting alkoxide is then protonated by the solvent during the work-up to yield the final alcohol. The ratio of L-iditol to D-sorbitol is dependent on the specific reaction conditions, but a mixture is invariably formed.
Step 2: Acetylation of L-Iditol to this compound
The direct isolation of L-iditol from the aqueous reaction mixture and its separation from the D-sorbitol byproduct can be challenging due to the high polarity and crystallinity issues of polyols.[2] A highly effective strategy is to convert the entire crude mixture of sugar alcohols into their non-polar hexaacetate derivatives. This transformation serves two purposes:
-
Facilitates Purification: The resulting this compound and D-sorbitol hexaacetate have significantly different chromatographic properties, allowing for efficient separation via silica gel chromatography.
-
Product Stabilization: The acetate groups protect the hydroxyls, rendering the molecule stable and easily characterizable.
Reagent Rationale: Acetic Anhydride and Pyridine
The combination of acetic anhydride ((Ac)₂O) as the acetyl source and pyridine as a basic catalyst and solvent is a classic and highly effective method for per-acetylation.[11]
-
Acetic Anhydride: This is a powerful and inexpensive acetylating agent.
-
Pyridine: It serves multiple roles in the reaction. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate. It also functions as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product. Finally, it serves as a convenient solvent for the polyol starting material.
The mechanism is a nucleophilic acyl substitution. The hydroxyl groups of L-iditol act as nucleophiles, attacking the electrophilic carbonyl carbon of the activated acetylating agent.[12]
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
L-Sorbose (≥99%)
-
Sodium Borohydride (NaBH₄) (≥98%)
-
Deionized Water
-
Dowex® 50WX8 hydrogen form resin (or equivalent strong acid cation exchange resin)
-
Pyridine (Anhydrous, ≥99.8%)
-
Acetic Anhydride (≥99%)
-
Dichloromethane (DCM) (ACS Grade)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for chromatography (Hexane, Ethyl Acetate - HPLC Grade)
Step-by-Step Synthesis of L-Iditol (Crude Mixture)
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-sorbose (10.0 g, 55.5 mmol) in deionized water (100 mL).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Reduction: In a separate beaker, dissolve sodium borohydride (2.10 g, 55.5 mmol) in cold deionized water (20 mL). Add this NaBH₄ solution dropwise to the cold L-sorbose solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Quenching and Neutralization: Carefully quench the reaction by slowly adding Dowex® 50WX8 resin until the effervescence ceases and the pH of the solution is approximately 5-6. This step both neutralizes the solution and complexes the sodium ions.
-
Filtration and Evaporation: Filter the resin and wash it with a small amount of deionized water. Combine the filtrates and concentrate them under reduced pressure (rotary evaporator) to yield a viscous, colorless oil or a white solid. This crude product, a mixture of L-iditol and D-sorbitol, is used directly in the next step without further purification.
Step-by-Step Synthesis of this compound
-
Anhydrous Conditions: Place the crude polyol mixture from the previous step into a 250 mL round-bottom flask. Co-evaporate with anhydrous pyridine (2 x 20 mL) under reduced pressure to remove residual water.
-
Acetylation: Place the flask under a nitrogen atmosphere. To the crude solid, add anhydrous pyridine (60 mL) followed by slow, dropwise addition of acetic anhydride (35 mL, 371 mmol) via a dropping funnel. An exothermic reaction will occur; maintain the temperature below 30 °C using a cool water bath if necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the polar baseline spot (polyol) and the appearance of a higher Rƒ product spot.
-
Work-up & Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL). Wash the organic layer sequentially with 1 M HCl (3 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil or semi-solid.
Purification and Characterization
The crude product is a mixture of diastereomeric hexaacetates. Separation is achieved by leveraging their different polarities.
Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry method with a suitable eluent system, such as a gradient of Hexane:Ethyl Acetate (starting from 4:1 and gradually increasing polarity to 2:1).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC. The two diastereomers should separate into distinct sets of fractions.
-
Isolation: Combine the fractions containing the pure this compound (typically the more polar isomer) and concentrate under reduced pressure to yield a white solid or crystalline material. Recrystallization from a solvent like methanol or ethanol can be performed for further purification.[2]
Characterization: A Self-Validating System
Confirming the identity and purity of the final product is essential.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation.[13] The ¹H NMR spectrum should show characteristic signals for the six acetate methyl groups (singlets around δ 2.0-2.2 ppm) and a complex pattern of multiplets for the sugar backbone protons.[14][15] The ¹³C NMR will show distinct signals for the acetate carbonyls (~170 ppm), methyl groups (~21 ppm), and the six carbons of the iditol backbone.
-
High-Resolution Mass Spectrometry (HRMS): This analysis will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺).[16]
-
Melting Point: A sharp and consistent melting point is a strong indicator of purity. The literature melting point for this compound is in the range of 70-73 °C.[2]
-
Optical Rotation ([α]D): Measurement of the specific rotation provides confirmation of the bulk enantiopurity of the sample.
Data Summary & Expected Results
The following table summarizes typical data expected from this synthesis.
| Parameter | Expected Value/Result | Purpose |
| Step 1 Yield | Quantitative (used crude) | Intermediate for next step |
| Step 2 Crude Yield | ~90-95% (combined isomers) | Initial reaction efficiency |
| Purified Yield | 35-45% (of this compound) | Overall process efficiency |
| Melting Point | 70-73 °C | Purity Assessment |
| ¹H NMR (CDCl₃) | δ ~5.4-5.0 (m), 4.3-4.1 (m), 2.2-2.0 (multiple s, 18H) | Structural Confirmation |
| HRMS (ESI-TOF) | C₁₈H₂₆O₁₂Na, [M+Na]⁺ calc: 457.1316, found: 457.13xx | Molecular Formula Confirmation |
Visualization of Synthetic Pathway and Workflow
Overall Synthetic Pathway
Caption: Two-step synthesis of this compound from L-sorbose.
Experimental Workflow
Caption: Detailed experimental workflow from reduction to final characterization.
Conclusion
The transformation of L-sorbose into this compound via a two-step reduction and acetylation protocol represents a reliable and scalable method for accessing this valuable chiral intermediate. The presented guide emphasizes the rationale behind experimental design, providing a robust framework for execution. The key to success lies in the strategic decision to acetylate the crude diastereomeric mixture of polyols, which vastly simplifies the purification process compared to the direct isolation of L-iditol. By adhering to the detailed protocols for synthesis, work-up, purification, and characterization, researchers can confidently produce high-purity this compound, ready for application in diverse fields of chemical R&D.
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An In-depth Technical Guide to the Discovery and History of L-Iditol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-Iditol hexaacetate, a critical derivative in the chemistry of sugar alcohols. While not a widely utilized compound in its own right, its history is inextricably linked to the isolation and purification of L-Iditol, a molecule of interest in the food and pharmaceutical industries. This document will delve into the historical context of its discovery, its synthesis, physicochemical properties, and its pivotal role as a purification intermediate. Furthermore, we will explore the underlying chemical principles that make it an indispensable tool in the chemist's arsenal for manipulating and purifying polyols. Detailed experimental protocols, spectroscopic data, and visualizations are provided to offer a practical and in-depth resource for researchers in the field.
Introduction: The Challenge of L-Iditol
L-Iditol, a hexitol and the L-enantiomer of iditol, is a sugar alcohol with potential applications in the food industry as a sweetener and is a key intermediate in the synthesis of other valuable compounds[1]. It is a naturally occurring compound, found in some plants and is also a metabolite in various organisms, including humans and fungi[2]. The primary route to L-Iditol involves the reduction of L-sorbose, a readily available ketose. However, the direct isolation of pure, crystalline L-Iditol from the reaction mixture has historically proven to be a significant challenge. L-Iditol is highly soluble in water and other polar solvents, and its numerous hydroxyl groups lead to strong intermolecular hydrogen bonding, which hinders the formation of a well-defined crystal lattice. This purification bottleneck was a major obstacle in the early research and development of L-Iditol and its applications.
A Historical Perspective: The Emergence of a Solution
The early 20th century saw significant advancements in carbohydrate chemistry. The French chemist Gabriel Bertrand was a key figure in the study of sorbose and its derivatives. In his 1905 publication in the Bulletin de la Société Chimique de France, he described the preparation of "sorbierite" (an early name for L-Iditol) from the reduction of sorbose[1][3]. However, obtaining this new sugar alcohol in a pure, crystalline form was not straightforward.
Synthesis of this compound: A Practical Guide
The synthesis of this compound is a classic example of the peracetylation of a polyol. The most common method involves the use of acetic anhydride as the acetylating agent and a base, such as pyridine or sodium acetate, as a catalyst.
Chemical Transformation
The overall reaction involves the esterification of the six hydroxyl groups of L-Iditol with acetic anhydride to form this compound and acetic acid as a byproduct.
Caption: Synthesis of this compound from L-Iditol.
Detailed Experimental Protocol
This protocol is a synthesized method based on established procedures for the acetylation of sugar alcohols.
Materials:
-
L-Iditol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol (for crystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-Iditol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of L-Iditol).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (at least 6.0 equivalents, a slight excess is recommended) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously add cold water or methanol to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure, crystalline this compound.
Physicochemical Properties and Spectroscopic Data
The conversion of L-Iditol to its hexaacetate derivative results in a significant change in its physical and chemical properties.
| Property | L-Iditol | This compound |
| Molecular Formula | C₆H₁₄O₆ | C₁₈H₂₆O₁₂[4] |
| Molecular Weight | 182.17 g/mol | 434.4 g/mol [4] |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Highly soluble in water | Sparingly soluble in water, soluble in organic solvents like dichloromethane and chloroform |
| Melting Point | ~75-78 °C | ~70-73 °C[3] |
| Hydrogen Bond Donors | 6 | 0[4] |
| Hydrogen Bond Acceptors | 6 | 12[4] |
Spectroscopic Analysis
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by the appearance of sharp singlets in the region of δ 2.0-2.2 ppm, corresponding to the methyl protons of the six acetate groups. The protons on the carbon backbone of the iditol moiety will appear as complex multiplets in the region of δ 4.0-5.5 ppm.
-
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbons of the acetate groups will resonate in the downfield region, typically around δ 170 ppm. The methyl carbons of the acetate groups will appear in the upfield region, around δ 20-21 ppm. The carbons of the iditol backbone will be observed in the region of δ 60-80 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band around 1740-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. The broad O-H stretching band, which is prominent in the IR spectrum of L-Iditol (around 3200-3500 cm⁻¹), will be absent in the spectrum of the fully acetylated product.
The Rationale Behind Acetylation for Purification
The success of using this compound as a purification intermediate is rooted in fundamental principles of physical chemistry.
Caption: Physicochemical transformation enabling purification.
-
Disruption of Hydrogen Bonding: The primary reason for the improved crystallinity is the replacement of the hydrogen-donating hydroxyl groups with non-hydrogen-donating acetate groups. This eliminates the extensive and often disordered network of hydrogen bonds that holds L-Iditol in solution and prevents the orderly arrangement required for crystal formation.
-
Increased Molecular Regularity and Packing: The bulky acetate groups can, in some cases, lead to a more regular molecular conformation that packs more efficiently into a crystal lattice.
-
Change in Solubility Profile: The conversion to the less polar hexaacetate derivative drastically reduces its solubility in water and other polar solvents, making it easier to precipitate and crystallize from solution.
Applications of this compound
The predominant application of this compound is as a strategic intermediate for the purification of L-Iditol. Once pure this compound is obtained through crystallization, it can be easily hydrolyzed back to L-Iditol, typically under basic conditions (e.g., using sodium methoxide in methanol), to yield the pure sugar alcohol.
While direct applications of this compound are not widely reported, peracetylated sugar alcohols, in general, have been explored in other areas:
-
Monomers for Polymer Synthesis: Acetylated sugar alcohols can serve as bio-based monomers for the synthesis of polyesters and other polymers[5].
-
Precursors for other Derivatives: The acetate groups can be replaced by other functional groups, making this compound a potential starting material for the synthesis of other L-Iditol derivatives.
-
Materials Science: Sugar alcohols and their derivatives are being investigated for their potential as phase change materials for thermal energy storage[6][7].
Conclusion
This compound stands as a testament to the ingenuity of chemists in overcoming significant purification challenges. Its discovery and application were pivotal in enabling the detailed study and potential utilization of L-Iditol. This technical guide has provided a comprehensive exploration of its history, synthesis, and the fundamental principles that underpin its utility. For researchers working with polyols and other highly functionalized molecules, the story of this compound serves as a valuable case study in the power of chemical derivatization to unlock the potential of otherwise intractable compounds.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13393019, this compound. Retrieved from [Link].
- Mancera, M., Roffé, I., Rivas, M., Silva, C., & Galbis, J. A. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides.
- The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials. (2023). Beilstein Journal of Organic Chemistry, 19, 1986–1999.
- Vongsuvanlert, V., & Tani, Y. (1988). L-Iditol production from L-sorbose by a methanol yeast, Candida boidinii (Kloeckera sp.) no. 2201.
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FTIR spectrum of D-mannitol. The bands 1209, 1077, 1018, 959 and 929−1 were assigned for mod I polymorph of the excipient. (n.d.). ResearchGate. Retrieved from [Link]
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L-iditol 2-dehydrogenase. (2023, September 26). In Wikipedia. [Link]
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The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials. (2023). ResearchGate. Retrieved from [Link]
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(PDF) Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. (n.d.). Academia.edu. Retrieved from [Link]
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(PDF) Mechanisms of Directional Polymer Crystallization. (2020). ResearchGate. Retrieved from [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Spectroscopic Characterization of L-Iditol Hexaacetate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for L-Iditol hexaacetate, a fully acetylated derivative of the sugar alcohol L-Iditol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound. Beyond a simple presentation of data, this guide elucidates the causal relationships between molecular structure and spectral features, details field-proven experimental protocols, and provides a framework for the confident structural verification of this compound.
Introduction: The Significance of this compound Characterization
L-Iditol, a naturally occurring sugar alcohol, and its derivatives are of significant interest in various fields, including as chiral building blocks in organic synthesis and potentially in food science and pharmaceuticals.[1] The per-acetylated form, this compound, is often an essential intermediate in the synthesis and purification of L-Iditol and its derivatives.[2] Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent research and development activities.
Spectroscopic techniques, particularly NMR and IR spectroscopy, are powerful, non-destructive tools for the elucidation of molecular structure. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering insights into the experimental considerations and a thorough interpretation of the spectral data.
Synthesis of this compound: A Standard Protocol
The preparation of this compound from L-Iditol is a standard esterification reaction. A widely employed and reliable method involves the use of acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.
Experimental Protocol: Acetylation of L-Iditol
-
Dissolution: Dissolve L-Iditol (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution in an ice bath (0 °C) and add acetic anhydride (a slight excess per hydroxyl group, typically 1.5-2.0 equivalents for each of the six hydroxyls) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of methanol.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl to remove pyridine, saturated aqueous NaHCO₃ to neutralize any remaining acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
The use of pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct. The excess of acetic anhydride ensures the complete acetylation of all six hydroxyl groups.
Spectroscopic Analysis and Interpretation
The following sections provide a detailed analysis of the NMR and IR spectra of this compound. The data presented is based on publicly available spectra; however, a thorough interpretation is provided to guide the researcher.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the carbon backbone and the methyl protons of the six acetate groups. While the publicly available spectrum from PubChem lacks an explicitly stated solvent, for a non-polar, fully acetylated sugar derivative, deuterated chloroform (CDCl₃) is a highly probable solvent.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~5.3-5.0 | Multiplet | 4H | H-2, H-3, H-4, H-5 |
| ~4.3-4.1 | Multiplet | 2H | H-1a, H-6a |
| ~4.0-3.8 | Multiplet | 2H | H-1b, H-6b |
| ~2.1-2.0 | Multiple Singlets | 18H | 6 x -OCOCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Downfield Shift of Backbone Protons: The protons attached to the carbon backbone (H-1 to H-6) are shifted significantly downfield compared to the parent L-Iditol. This is due to the deshielding effect of the electron-withdrawing acetyl groups. The protons on the secondary carbons (H-2, H-3, H-4, and H-5) are expected to be the most downfield.
-
Acetyl Methyl Protons: The eighteen protons from the six acetyl groups give rise to a series of sharp singlet peaks in the region of 2.0-2.1 ppm. The presence of multiple singlets in this region is expected due to the slightly different chemical environments of the six acetate groups arising from the stereochemistry of the L-Iditol backbone.
-
Stereochemical Complexity: The stereochemistry of L-Iditol ((2S, 3R, 4R, 5S)) leads to a complex splitting pattern for the backbone protons due to diastereotopic relationships and varying coupling constants between adjacent protons. A high-field NMR instrument would be necessary to fully resolve these multiplets and extract the coupling constants, which would be invaluable for confirming the relative stereochemistry.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (ppm) (Predicted) | Assignment |
| ~170 | 6 x C =O (ester carbonyls) |
| ~70-68 | C-2, C-3, C-4, C-5 |
| ~62 | C-1, C-6 |
| ~21 | 6 x -OCOCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The signals for the six carbonyl carbons of the acetate groups appear in the characteristic downfield region for esters, around 170 ppm.
-
Backbone Carbons: The carbons of the L-Iditol backbone (C-1 to C-6) are found in the range of approximately 62-70 ppm. The terminal carbons (C-1 and C-6) are expected to be at a slightly higher field compared to the internal carbons (C-2, C-3, C-4, and C-5).
-
Acetyl Methyl Carbons: The six methyl carbons of the acetate groups give rise to signals in the upfield region, around 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1230 | Strong | C-O stretch (ester) |
| ~1040 | Strong | C-O stretch (ester) |
Interpretation of the IR Spectrum:
-
Absence of O-H Stretch: A key diagnostic feature is the complete absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which indicates the successful acetylation of all six hydroxyl groups of the parent L-Iditol.
-
Strong Carbonyl Absorption: A very strong and sharp absorption band is observed around 1740 cm⁻¹. This is the characteristic stretching vibration of the C=O bond in the ester functional groups.
-
C-O Stretching Vibrations: Strong absorption bands are also present around 1230 cm⁻¹ and 1040 cm⁻¹, which are characteristic of the C-O stretching vibrations of the ester groups.
-
C-H Stretching: A medium intensity band around 2950 cm⁻¹ corresponds to the C-H stretching vibrations of the alkyl backbone and methyl groups.
Experimental Workflows and Data Validation
To ensure the scientific integrity of the characterization of this compound, a systematic workflow should be followed. This involves synthesis, purification, and subsequent spectroscopic analysis.
Synthesis and Characterization Workflow
Sources
Introduction: The Strategic Importance of L-Iditol Hexaacetate
An In-Depth Technical Guide to L-Iditol Hexaacetate for Advanced Research
This guide provides an in-depth exploration of this compound, a critical derivative in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates its chemical identity, synthesis, and applications, grounded in established scientific principles and methodologies.
L-Iditol, a naturally occurring sugar alcohol, serves as a valuable chiral building block in chemical synthesis.[1][2] However, its high polarity and the presence of six hydroxyl groups present significant challenges in purification and manipulation. The conversion to this compound is a key strategic step to overcome these hurdles. Acetylation masks the polar hydroxyl groups, rendering the molecule less polar, more soluble in organic solvents, and amenable to standard chromatographic purification techniques. This derivative is often not the end product but a crucial, isolable intermediate for obtaining high-purity L-Iditol or for use in further synthetic transformations.[3][4]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is fundamental to its application. This compound is the fully acetylated form of L-Iditol.
CAS Number and Synonyms
-
CAS Number : 13443-46-4[5]
-
Synonyms : [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate, SCHEMBL7149374, DB-255084.[5]
Structural and Molecular Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.[5]
| Property | Value | Source |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | PubChem[5] |
| Molecular Formula | C₁₈H₂₆O₁₂ | PubChem[5] |
| Molecular Weight | 434.4 g/mol | PubChem[5] |
| Canonical SMILES | CC(=O)OCC)OC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C | PubChem[5] |
| InChI Key | NJVBTKVPPOFGAT-WNRNVDISSA-N | PubChem[5] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the exhaustive acetylation of L-Iditol. This process is often integrated into the purification strategy for L-Iditol itself, which can be produced via microbial or enzymatic reduction of L-sorbose.[3]
Conceptual Synthesis Pathway
The overall workflow from a common precursor, L-sorbose, to purified L-Iditol involves the hexaacetate intermediate. This multi-step process ensures high purity of the final product.
Caption: Synthesis and purification workflow for L-Iditol via its hexaacetate derivative.
Detailed Experimental Protocol: Acetylation of L-Iditol
This protocol describes a standard laboratory procedure for the synthesis of this compound from L-Iditol. The causality for this choice is driven by the need to create a non-polar derivative that readily crystallizes, separating it from unreacted starting materials and other polar impurities.
Materials:
-
L-Iditol (1.0 eq)
-
Acetic Anhydride (12.0 eq, excess to ensure complete reaction)
-
Pyridine (Anhydrous, as solvent and catalyst)
-
Dichloromethane (DCM, for extraction)
-
1M Hydrochloric Acid (HCl, for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
-
Methanol (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-Iditol in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Rationale: The reaction is performed under inert gas to prevent moisture from quenching the acetic anhydride. Cooling controls the exothermic reaction.
-
-
Addition of Acetic Anhydride: Add acetic anhydride dropwise to the cooled solution over 30 minutes.
-
Rationale: Slow addition prevents a rapid temperature increase.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Extraction: Cool the reaction mixture back to 0°C and slowly add 1M HCl to neutralize the pyridine. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Aqueous Workup: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Rationale: This series of washes removes pyridine hydrochloride, excess acid, and any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent system, such as methanol, to obtain pure this compound as a crystalline solid.[3]
-
Self-Validation: The purity of the crystalline product can be confirmed by measuring its melting point and through analytical techniques like NMR spectroscopy.
-
Applications in Research and Drug Development
This compound is primarily a synthetic intermediate. Its utility stems from the broader applications of its parent compound, L-Iditol, and related structures.
-
Precursor for High-Purity L-Iditol: As detailed in the synthesis section, the hexaacetate is a key intermediate for producing highly pure L-Iditol, which is essential for consistent results in downstream applications.
-
Synthesis of Anhydrides: L-Iditol is a precursor to internal anhydrides like isoidide (1,4:3,6-dianhydroiditol).[3][4] These rigid bicyclic diols are valuable monomers for creating specialty polymers, such as polyesters and polyamides, with unique thermal and mechanical properties.[3][6] The protected hexaacetate can be a useful intermediate in multi-step syntheses towards these targets.
-
Chiral Scaffolding in Drug Discovery: Natural products and their derivatives are a cornerstone of drug discovery.[7] The chiral backbone of L-Iditol, made accessible and manipulable via its hexaacetate form, can be used as a scaffold for the synthesis of complex molecules and potential drug candidates.
Analytical Characterization
Confirmation of the structure and purity of this compound is achieved using standard analytical techniques for organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and couplings of the protons and carbons in the molecule.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups, particularly the characteristic ester carbonyl stretch (around 1740 cm⁻¹), and the absence of the broad hydroxyl (-OH) stretch from the starting material.[5]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are employed to assess purity.[8]
Conclusion
This compound is more than a simple derivative; it is a strategic tool for chemists and researchers. Its CAS number is 13443-46-4.[5] By temporarily masking the reactive hydroxyl groups of L-Iditol, it facilitates purification and provides a stable intermediate for further synthetic elaboration. Its role in the synthesis of high-purity sugar alcohols and as a precursor to valuable monomers underscores its importance in both academic research and industrial applications, including polymer chemistry and drug development.
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An In-Depth Technical Guide to the Biological Activity of L-Iditol Hexaacetate Derivatives
Abstract
L-Iditol, a naturally occurring sugar alcohol, and its derivatives are emerging as a class of molecules with diverse and largely untapped biological potential. While research into the parent compound, L-iditol, has revealed its role as a human and fungal metabolite, the biological activities of its acylated and otherwise modified forms, particularly L-iditol hexaacetate, remain a nascent field of study.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of L-iditol derivatives, with a focus on their synthesis, potential therapeutic applications, and the underlying chemical principles that govern their bioactivity. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel carbohydrate-based therapeutics.
Introduction: The Chemical Landscape of L-Iditol and its Derivatives
L-iditol is a hexitol, a six-carbon sugar alcohol, that exists as a metabolite in various organisms, including humans and fungi.[1][2][3] Its flexible polyol structure serves as a versatile scaffold for chemical modification, leading to a wide array of derivatives with potentially unique biological properties. Among these, this compound, the fully acetylated form of L-iditol, represents a key intermediate in chemical synthesis and a potential bioactive molecule in its own right.[1][4][5] The acetylation of the hydroxyl groups can significantly alter the physicochemical properties of the parent iditol, influencing its solubility, membrane permeability, and interaction with biological targets.
This guide will delve into the known biological activities of various L-iditol derivatives, exploring their synthesis and potential as therapeutic agents. While direct studies on this compound are limited, we will draw upon research on related L-iditol derivatives and other acetylated sugar alcohols to provide a holistic perspective on the potential of this class of compounds.
Synthesis of L-Iditol Derivatives: A Gateway to Biological Exploration
The generation of L-iditol derivatives with diverse functionalities is a critical first step in exploring their biological activities. The synthesis strategies often leverage the polyol nature of the L-iditol backbone.
Synthesis of this compound
This compound is typically synthesized through the acetylation of L-iditol. This process is often employed as a purification step in the production of L-iditol itself.[1][4][5]
Experimental Protocol: Acetylation of L-Iditol
-
Dissolution: Dissolve L-iditol in a suitable solvent, such as pyridine or a mixture of acetic anhydride and a catalyst (e.g., sodium acetate).
-
Acetylation: Add acetic anhydride to the solution. The reaction is often performed at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or ice. Extract the this compound into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with aqueous solutions to remove impurities. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Crystallization: Crystallize the crude this compound from a suitable solvent, such as methanol, to obtain the pure product.[1][4]
Caption: Synthesis of this compound from L-Iditol.
Synthesis of Other Biologically Active L-Iditol Derivatives
The synthesis of other derivatives, such as the antimicrobial Gemini quaternary ammonium salts (QAS), involves a multi-step process starting from a related sugar alcohol, isomannide (1,4:3,6-dianhydro-D-mannitol), which can be converted to a dianhydro-L-iditol intermediate.
Experimental Protocol: Synthesis of 1,4:3,6-Dianhydro-L-iditol based Gemini QAS
-
Starting Material: Utilize isomannide as the precursor.
-
Mesylation/Tosylation: Activate the hydroxyl groups of the dianhydro-L-iditol intermediate by converting them into good leaving groups, such as mesylates or tosylates.
-
Nucleophilic Substitution: React the activated intermediate with an appropriate amine (e.g., N,N-dimethyldecylamine) to introduce the quaternary ammonium groups. This step is typically carried out in a suitable solvent like acetonitrile at an elevated temperature.[6]
-
Purification: Purify the final Gemini QAS product using techniques such as column chromatography or recrystallization.
Antimicrobial and Cytotoxic Activities of L-Iditol Derivatives
A significant area of investigation for L-iditol derivatives has been in the realm of antimicrobial and cytotoxic agents. Notably, Gemini quaternary ammonium salts (QAS) derived from 1,4:3,6-dianhydro-L-iditol have demonstrated promising activity.
Antimicrobial Activity
Studies have shown that certain Gemini QAS derivatives of 1,4:3,6-dianhydro-L-iditol exhibit potent antimicrobial activity against a range of pathogens. The structure of these derivatives, particularly the length of the alkyl chains attached to the nitrogen atoms, plays a crucial role in their efficacy.
For instance, a derivative with two decyl residues was found to be the most active against yeasts like Candida albicans and Candida glabrata, as well as bacteria such as Staphylococcus aureus and Escherichia coli.[6] The antimicrobial activity is believed to be dependent on the hydrophobic-lipophilic balance of the molecule, which influences its ability to interact with and disrupt microbial cell membranes.[6]
Table 1: Minimum Inhibitory Concentrations (MIC) of 1,4:3,6-Dianhydro-L-iditol Gemini QAS Derivatives [6]
| Pathogen | MIC (µg/mL) of Decyl Derivative |
| Candida albicans | 16-32 |
| Candida glabrata | 16-32 |
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
Cytotoxic Activity
The cytotoxic effects of these Gemini QAS derivatives have also been evaluated. The same derivative with decyl residues that showed strong antimicrobial activity also exhibited cytotoxicity against human keratinocytes (HaCaT cells) with an IC50 value of 12.8 ± 1.2 μg/mL.[6] Interestingly, these compounds were found to be non-mutagenic in the Ames test, suggesting a degree of selectivity in their cytotoxic action.[6] The mechanism of cytotoxicity is likely related to the disruption of cell membrane integrity, similar to their antimicrobial action.
Caption: Workflow for evaluating the biological activity of L-Iditol derivatives.
Potential as Intermediates for Novel Materials
Beyond direct biological applications, L-iditol and its derivatives serve as valuable building blocks for the synthesis of novel polymers. For instance, 1,6-diamino-1,6-dideoxy-L-iditol derivatives have been utilized as monomers in the preparation of regioregular AABB-type polyamides.[7] The resulting polyamides, characterized by their specific stereochemistry derived from the L-iditol backbone, can possess unique physical and chemical properties, opening avenues for their use in various material science applications.
Future Directions and Unexplored Potential
The field of this compound derivatives and their biological activities is still in its infancy. The limited research to date has provided tantalizing glimpses into their potential as antimicrobial and cytotoxic agents, as well as versatile synthetic intermediates. However, a vast chemical space remains to be explored.
Future research should focus on:
-
Systematic evaluation of this compound: A thorough investigation into the biological activities of this compound itself is warranted to establish a baseline for its derivatives.
-
Expansion of the derivative library: The synthesis and screening of a wider range of L-iditol derivatives with diverse functional groups will be crucial to uncover new biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.
-
Mechanistic studies: Elucidating the mechanisms of action for any observed biological activities will be essential for rational drug design and optimization.
-
Structure-activity relationship (SAR) studies: A systematic exploration of how modifications to the L-iditol scaffold affect biological activity will guide the development of more potent and selective compounds.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of molecules with the potential for significant contributions to both medicine and material science. The existing research on antimicrobial and cytotoxic Gemini QAS derivatives highlights the potential of this scaffold. As synthetic methodologies advance and our understanding of carbohydrate-based drug design deepens, L-iditol derivatives are poised to become a focal point of innovative research in the years to come.
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Mancera, M., Roffé, I., Rivas, M., Silva, C., & Galbis, J. A. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 337(7), 607–611. [Link]
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L-Iditol Hexaacetate as a Precursor for L-Iditol Production: An In-depth Technical Guide
Abstract
L-iditol, a hexitol of significant interest in the pharmaceutical and chemical industries, often presents purification challenges, particularly when synthesized via fermentation where direct crystallization from the broth is hindered. This guide provides a comprehensive technical overview of a robust strategy for obtaining high-purity L-iditol through the use of its peracetylated derivative, L-iditol hexaacetate, as a crystallizable intermediate. We will delve into the rationale behind this precursor-based approach, providing detailed, field-proven protocols for both the synthesis of this compound and its subsequent deprotection to yield the final product. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded methodology for the production of L-iditol.
Introduction: The Significance of L-Iditol and the Purification Challenge
L-iditol (chemical formula C₆H₁₄O₆) is a sugar alcohol that serves as a valuable chiral building block in organic synthesis.[1] Its applications are diverse, ranging from its use as a precursor for the synthesis of isosorbide, a monomer for bio-based polymers, to its role in the development of novel pharmaceutical agents.[2] Derivatives of L-iditol are being explored for various therapeutic applications, leveraging its unique stereochemistry for the design of enzyme inhibitors and other bioactive molecules.[3]
Despite its potential, the efficient production of high-purity L-iditol is not without its hurdles. While microbial fermentation of L-sorbose is a common production route, the resulting fermentation broth is a complex mixture of residual sugars, salts, and other metabolites. This complexity often renders direct crystallization of L-iditol impractical. To overcome this, a widely adopted and effective strategy involves the conversion of crude L-iditol into its hexaacetate derivative. This compound is a crystalline solid that is more readily purified by recrystallization from common organic solvents. Subsequent deacetylation then yields L-iditol of high purity.
This guide will provide a detailed exposition of this two-step process, emphasizing the underlying chemical principles and providing actionable protocols for laboratory and pilot-scale production.
The Precursor Strategy: Why this compound?
The use of a precursor derivative for purification is a classic and powerful technique in organic chemistry. The rationale for employing this compound rests on several key advantages:
-
Enhanced Crystallinity: The six acetyl groups significantly alter the polarity and intermolecular interactions of the L-iditol molecule, leading to a highly crystalline solid that is amenable to purification by recrystallization.
-
Solubility Profile: this compound exhibits favorable solubility in common organic solvents, allowing for the effective removal of more polar impurities that are insoluble in these media.
-
Robust and High-Yielding Reactions: Both the acetylation and deacetylation reactions are typically high-yielding and proceed under well-established and scalable conditions.
This precursor-based purification workflow can be visualized as follows:
Experimental Protocols
Synthesis of this compound
The peracetylation of L-iditol is typically achieved using acetic anhydride with pyridine as a catalyst and solvent.[4] Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[5]
Protocol: Acetylation of L-Iditol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve crude L-iditol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of L-iditol).[4] Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (6.6 equivalents, a slight excess for each of the six hydroxyl groups) to the cooled solution with stirring.[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][5]
-
TLC Monitoring:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. The less polar this compound will have a higher Rf value than the highly polar L-iditol.
-
Visualization: Staining with a potassium permanganate solution or a p-anisaldehyde solution followed by gentle heating will reveal the spots.[6]
-
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath and cautiously add cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl to remove pyridine, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as a white crystalline solid.
Deacetylation of this compound to L-Iditol
The Zemplén deacetylation is a classic and highly efficient method for the removal of acetyl protecting groups from carbohydrates and polyols.[7] It employs a catalytic amount of sodium methoxide in methanol, which acts as a transesterification catalyst.[8] The reaction is typically clean and proceeds to completion under mild conditions.
Protocol: Zemplén Deacetylation of this compound
-
Reaction Setup: Dissolve the purified this compound (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of hexaacetate) in a round-bottom flask with a magnetic stirrer.[7][9]
-
Catalyst Addition: Add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol (approximately 0.1 equivalents per acetyl group).[9]
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-4 hours. Monitor the progress by TLC.[7]
-
TLC Monitoring:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A more polar solvent system, such as ethyl acetate/methanol (e.g., 9:1 v/v), will be required to move the polar L-iditol from the baseline. The this compound will have a high Rf in this system.
-
Visualization: As described in the acetylation protocol.
-
-
Work-up:
-
Purification: The resulting residue is typically high-purity L-iditol. If necessary, it can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and deprotection of this compound.
| Parameter | Acetylation of L-Iditol | Deacetylation of this compound |
| Key Reagents | Acetic Anhydride, Pyridine | Sodium Methoxide, Methanol |
| Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | > 90% | > 95% |
| Purity of Final Product | Crystalline Solid | > 98% (after recrystallization) |
Alternative Deacetylation Methodologies
While the Zemplén deacetylation is the most common and often preferred method, other conditions can be employed for the removal of acetyl groups. These can be particularly useful if the substrate is sensitive to strongly basic conditions.
-
Ammonia in Methanol: A solution of ammonia in methanol can be used for a milder deacetylation.
-
Hydrazine in Methanol: Hydrazine can also effect deacetylation, though it is a more hazardous reagent.
-
Hydroxylamine: This reagent can be used for deacetylation under mild conditions, which can be advantageous for sensitive substrates.[10]
-
Enzymatic Deacetylation: Certain esterases can be used for the regioselective deacetylation of acetylated sugars, offering a high degree of control under very mild conditions.[11]
The choice of deacetylation method will depend on the specific requirements of the synthesis, including the presence of other functional groups and the desired scale of the reaction.
Conclusion
The use of this compound as a precursor is a highly effective and scalable strategy for the production of high-purity L-iditol, particularly when dealing with complex starting materials such as fermentation broths. The protocols for acetylation and Zemplén deacetylation are robust, high-yielding, and utilize readily available reagents. By understanding the chemical principles behind each step, researchers and drug development professionals can confidently implement this methodology to obtain the L-iditol necessary for their synthetic and biological investigations.
References
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National Center for Biotechnology Information (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols. Retrieved from [Link]
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Zhang, Z., et al. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. ResearchGate. Retrieved from [Link]
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Abdal-hay, A., et al. (2012). Effect of deacetylation on wicking behavior of co-electrospun cellulose acetate/polyvinyl alcohol nanofibers blend. ResearchGate. Retrieved from [Link]
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Zitzelsberger, H., et al. (2004). Regioselective deacetylation of cellulose acetates by acetyl xylan esterases of different CE-families. PubMed. Retrieved from [Link]
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The Solubility Profile of L-Iditol Hexaacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a substance's utility, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth technical exploration of the solubility of L-Iditol hexaacetate in organic solvents, offering field-proven insights, robust experimental protocols, and a foundational understanding of the principles governing its behavior in solution.
Introduction to this compound: Structure and Physicochemical Context
L-Iditol is a sugar alcohol, or polyol, and its peracetylated form, this compound, possesses distinct properties conferred by the esterification of its hydroxyl groups. The parent compound, L-Iditol, is the L-enantiomer of iditol and serves as a fungal and human metabolite[1]. The hexaacetate derivative, with the molecular formula C18H26O12, is a white crystalline solid. Its structure, characterized by a six-carbon backbone with six acetate groups, significantly alters its polarity and, consequently, its solubility profile compared to the parent polyol.
The acetylation process replaces the polar hydroxyl (-OH) groups with less polar acetyl (-OCOCH3) groups. This transformation is a key determinant of its solubility, generally decreasing its affinity for highly polar solvents like water and increasing its solubility in organic solvents of moderate to low polarity. This principle is fundamental to understanding the solubility behavior of acetylated polyols. The increased hydrophobicity due to the formation of relatively hydrophobic acetylated esters is a well-documented phenomenon.
Understanding the Dissolution Process of this compound
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The following diagram illustrates the key energetic steps involved:
Caption: A diagram illustrating the key energetic steps in the dissolution of this compound.
For dissolution to occur, the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions to create a cavity for the solute molecule must be compensated by the energy released upon the formation of new solute-solvent interactions (solvation energy).
Solubility Profile of this compound in Organic Solvents
The following table summarizes the expected solubility behavior of this compound in a selection of common organic solvents.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The mention of crystallization from methanol in a patent confirms its solubility. The polarity of methanol is suitable for interacting with the ester groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a good solvent. Mannitol hexaacetate is soluble in hot alcohol[3]. |
| Acetone | Polar Aprotic | Moderately Soluble | The polarity of acetone should allow for favorable interactions with the acetate groups. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderately Soluble | As an ester itself, ethyl acetate is likely to be a compatible solvent. |
| Dichloromethane | Nonpolar | Sparingly Soluble | The molecule retains some polarity from the ester groups, which may limit its solubility in highly nonpolar solvents. |
| Toluene | Nonpolar | Sparingly Soluble | Similar to dichloromethane, the polarity of the acetate groups will likely hinder dissolution in aromatic hydrocarbons. |
| Hexane | Nonpolar | Insoluble | The significant difference in polarity between the highly nonpolar hexane and this compound suggests poor solubility. |
| Water | Highly Polar Protic | Insoluble | The acetylation of the hydroxyl groups drastically reduces the potential for hydrogen bonding with water, leading to insolubility, as is the case with mannitol hexaacetate[3]. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent[5][6].
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of this compound solubility.
Caption: A flowchart of the shake-flask method for determining solubility.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a series of vials or flasks. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Precisely add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, separate the solid and liquid phases. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.45 µm pore size, compatible with the organic solvent) to separate the saturated solution from the solid. It is advisable to pre-rinse the filter with a small amount of the saturated solution to minimize adsorption of the solute onto the filter material[6].
-
-
-
Analysis of the Saturated Solution:
-
Carefully take a known volume of the clear supernatant.
-
Determine the concentration of this compound in the aliquot using a suitable analytical technique:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.
-
High-Performance Liquid Chromatography (HPLC): Dilute the saturated solution with a suitable solvent and quantify the concentration against a calibration curve. Sugar alcohols and their derivatives can be analyzed by HPLC with refractive index (RI) detection[7].
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. A study on mannitol solubility demonstrated a progressive increase in solubility in all tested solvents with a rise in temperature[8].
-
Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant. The polarity of the solvent must be compatible with the polarity of the solute for significant dissolution to occur.
-
Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of this compound being used.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Predictive Approaches to Solubility
In the early stages of research and development, experimental determination of solubility for a large number of solvent systems can be time-consuming. In such cases, computational models can provide valuable predictions.
-
Quantitative Structure-Property Relationship (QSPR): These models correlate the chemical structure of a solute with its physical properties, including solubility.
-
Thermodynamic Models: Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict solubility based on the molecular surface properties of the solute and solvent[9][10][11]. These methods can be powerful tools for solvent screening.
Applications in Research and Drug Development
The solubility characteristics of this compound are pertinent to its potential applications:
-
Synthesis Intermediate: L-Iditol itself is a valuable intermediate in the synthesis of other products, such as 1,4:3,6-dianhydroiditol (isoidide)[4]. The controlled solubility of its hexaacetate derivative is crucial for its purification through crystallization. For instance, 1,4:3,6-dianhydro-2,5-diamino-2,5-dideoxy-L-iditol, a derivative of L-Iditol, can be used as a core in the synthesis of new dendrimers and optically active polyamides[12].
-
Excipient in Pharmaceutical Formulations: Sugar alcohols like mannitol and sorbitol are frequently used as excipients in oral dosage forms[13]. While this compound is not a common excipient, its properties could be explored for specialized applications, such as in non-aqueous formulations or as a coating agent, similar to how mannitol's low hygroscopicity makes it a useful coating for hard candies and dried fruits[14].
-
Drug Delivery Systems: The modified polarity of this compound could be leveraged in the design of drug delivery systems, potentially as a component of a hydrophobic matrix for controlled release applications.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data remains limited, a strong understanding of its solubility profile can be derived from fundamental chemical principles, data on analogous compounds, and robust experimental methodologies. The interplay between its acetylated structure and solvent properties is the cornerstone of its behavior in solution. For researchers and professionals in drug development, a thorough grasp of these principles and the application of the detailed experimental protocols herein will enable the effective utilization of this compound in their scientific endeavors.
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Will we ever be able to accurately predict solubility? (2024). PMC. [Link]
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Solubility of Organic Compounds. (2023). [Source description not available]. [Link]
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Study of the acetylation-induced changes in the physicochemical and functional characteristics of insoluble dietary fiber from wheat bran. (2024). PubMed. [Link]
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Prediction of acetylene solubility by a mechanism-data hybrid-driven machine learning model constructed based on COSMO-RS theory. (n.d.). ResearchGate. [Link]
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Synthesis of 1,4:3,6-Dianhydro-2,5-Diamino-2,5-dideoxy-L-Iditol as a New Optical Active Core. (n.d.). ResearchGate. [Link]
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A Comprehensive Guide to the Thermal Stability of L-Iditol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Iditol hexaacetate, a fully acetylated derivative of the sugar alcohol L-iditol, is a compound of increasing interest in various chemical and pharmaceutical applications. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and utility in high-temperature processes. This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound, including its anticipated decomposition profile, factors influencing its stability, and detailed methodologies for its characterization. Drawing upon established principles of thermal analysis and data from related acetylated polyols, this guide offers a robust framework for researchers and drug development professionals to understand and evaluate the thermal properties of this important molecule.
Introduction: The Significance of Thermal Stability in Acetylated Sugar Alcohols
Sugar alcohols, or polyols, are widely utilized in the food, pharmaceutical, and chemical industries for their diverse functional properties.[1][2] Acetylation of their hydroxyl groups to form compounds like this compound can significantly alter their physical and chemical characteristics, including solubility, hygroscopicity, and reactivity.[3] The thermal stability of these acetylated derivatives is a paramount concern, as it dictates the upper-temperature limits for their processing and application. Thermal degradation can lead to the formation of impurities, loss of desired properties, and in the context of pharmaceuticals, potentially toxic byproducts.[4]
This compound serves as a key intermediate in the synthesis of various valuable compounds.[1][5][6] A thorough understanding of its behavior under thermal stress is therefore essential for optimizing reaction conditions, ensuring product purity, and establishing safe handling and storage protocols. This guide will delve into the core principles of thermal analysis as applied to this compound, providing both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₁₂ | [3] |
| Molecular Weight | 434.4 g/mol | [3] |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [3] |
| Melting Point | ~70-73 °C (for this compound crystals from methanol) | [1] |
Anticipated Thermal Degradation Profile
While specific experimental data on the thermal degradation of this compound is not extensively available in the public domain, a logical degradation pathway can be postulated based on the known behavior of similar acetylated compounds, such as polyvinyl acetate (PVAc) and other acetylated sugars.[7][8] The primary degradation mechanism is expected to be a multi-step process initiated by the elimination of acetic acid.
Primary Degradation Step: Deacetylation
The initial and most significant thermal event is anticipated to be the sequential elimination of the six acetate groups as acetic acid. This deacetylation process would lead to the formation of a highly unsaturated polyene-like backbone derived from the L-iditol carbon chain.[7] This reaction is often autocatalytic in nature for acetylated polymers.[7]
Secondary Degradation: Chain Scission and Aromatization
Following deacetylation, the unsaturated backbone is susceptible to further degradation at higher temperatures. This can involve chain scission reactions, leading to the formation of smaller volatile fragments. In an oxidative environment, the polyene structure may undergo cyclization and aromatization, ultimately forming a char residue.[7]
Caption: Postulated thermal degradation pathway of this compound.
Key Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing various thermal analysis techniques is essential for a comprehensive evaluation of the thermal stability of this compound.[9]
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.[10] For this compound, TGA can provide critical data on:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Degradation Stages: The number of distinct steps in the degradation process.
-
Residual Mass: The amount of non-volatile char remaining at the end of the analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is invaluable for identifying thermal transitions such as:
-
Melting Point: The temperature at which the crystalline solid transitions to a liquid.
-
Glass Transition: For amorphous materials, the temperature at which the material transitions from a rigid to a more flexible state.
-
Enthalpy of Fusion and Decomposition: The energy absorbed or released during melting and degradation, respectively.
Evolved Gas Analysis (EGA)
Coupling TGA with techniques like Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the identification of the gaseous byproducts evolved during decomposition. For this compound, this would be crucial for confirming the release of acetic acid during the initial degradation step.
Experimental Protocols
The following protocols are designed to provide a robust and self-validating framework for assessing the thermal stability of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, degradation profile, and residual mass of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Calculate the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates for each stage.
-
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the onset and peak temperatures of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.
Factors Influencing Thermal Stability
Several factors can significantly impact the measured thermal stability of this compound.
-
Purity: The presence of impurities, such as residual starting materials or solvents from the synthesis process, can lower the decomposition temperature.[4]
-
Heating Rate: In TGA and DSC, higher heating rates can shift the apparent decomposition temperature to higher values.[12][13]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures and results in different degradation products compared to an inert atmosphere.[7]
-
Crystallinity: The degree of crystallinity of the this compound sample can influence its melting behavior and the initial stages of decomposition.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. While a definitive experimental dataset for this specific molecule is not yet widely published, the principles and methodologies outlined herein, derived from the study of analogous compounds, offer a robust starting point for researchers and drug development professionals.
Future work should focus on generating empirical data for this compound using the described TGA, DSC, and EGA techniques. Such studies will not only validate the postulated degradation pathways but also provide the precise temperature limits crucial for its safe and effective application in various fields. The systematic investigation of how factors like purity and crystalline form affect thermal stability will further enhance our understanding and control over this promising compound.
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L-Iditol | C6H14O6. PubChem. Available at: [Link]
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Thermal Stability Test of Sugar Alcohols as Phase Change Materials for Medium Temperature Energy Storage Application. ResearchGate. Available at: [Link]
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Thermogravimetric analysis (TGA) curves of (a) PVAc-A and (b)... ResearchGate. Available at: [Link]
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Physicochemical Properties and Digestion Resistance of Acetylated Starch Obtained from Annealed Starch. MDPI. Available at: [Link]
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Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. Agilent. Available at: [Link]
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Toxins Utilize the Endoplasmic Reticulum-Associated Protein Degradation Pathway in Their Intoxication Process. MDPI. Available at: [Link]
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Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. MDPI. Available at: [Link]
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Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. CORE. Available at: [Link]
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Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. PubMed. Available at: [Link]
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Methodological & Application
Protocol for the Acetylation of L-Iditol to Hexaacetate: A Comprehensive Guide for Researchers
This application note provides a detailed protocol for the synthesis, purification, and characterization of L-Iditol hexaacetate, a valuable derivative in carbohydrate chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance of Acetylating L-Iditol
L-Iditol, a six-carbon sugar alcohol, is a stereoisomer of sorbitol and mannitol. Its unique stereochemistry makes it and its derivatives, such as this compound, of significant interest in various chemical and pharmaceutical applications. The acetylation of L-Iditol's hydroxyl groups to form the hexaacetate derivative serves several critical purposes. Primarily, it protects the hydroxyl groups, allowing for selective reactions at other positions if desired. Furthermore, the resulting per-acetylated compound exhibits increased solubility in organic solvents, facilitating reactions and purification processes that are challenging with the highly polar parent polyol. The acetylated form is also more volatile, making it amenable to analysis by techniques such as gas chromatography. In some contexts, the hexaacetate itself can be an important intermediate for the synthesis of more complex molecules.[1][2]
This protocol details a robust and reproducible method for the per-O-acetylation of L-Iditol using acetic anhydride and pyridine, followed by purification and thorough characterization of the final product.
Reaction Mechanism and Key Considerations
The acetylation of L-Iditol is an esterification reaction where the hydroxyl groups of the sugar alcohol act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride.[3] Pyridine serves as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester. It also acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate.
The critical aspects of this synthesis include:
-
Anhydrous Conditions: The presence of water can hydrolyze the acetic anhydride, reducing the yield of the desired product. Therefore, the use of dry reagents and glassware is paramount.
-
Stoichiometry: A molar excess of acetic anhydride is used to ensure the complete acetylation of all six hydroxyl groups of L-Iditol.
-
Temperature Control: The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| L-Iditol | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |
| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific | Use a fresh, unopened bottle. |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Store over molecular sieves. |
| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals | |
| Methanol | ACS Grade | EMD Millipore | For quenching and recrystallization. |
| 1 M Hydrochloric Acid (HCl) | For workup. | ||
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For workup. | ||
| Brine (Saturated NaCl Solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying the organic phase. |
Synthesis of this compound
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve L-Iditol (1.0 eq.) in anhydrous pyridine (approximately 5-10 mL per gram of L-Iditol).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (a slight excess, approximately 1.5-2.0 equivalents per hydroxyl group, so 9-12 eq. in total) to the stirred solution under a nitrogen atmosphere.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess acetic anhydride.
-
Workup:
-
Dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. The formation of crystals may take several hours to days.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₁₂ | [PubChem][4] |
| Molecular Weight | 434.39 g/mol | [PubChem][4] |
| Appearance | White crystalline solid | |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [PubChem][4] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expect to see signals corresponding to the acetyl methyl protons (typically in the range of δ 1.9-2.2 ppm) and the protons of the L-Iditol backbone (in a more downfield region, typically δ 3.5-5.5 ppm). The integration of the acetyl proton signals should be consistent with the presence of six acetyl groups.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the acetyl groups (around δ 170 ppm), the methyl carbons of the acetyl groups (around δ 20-21 ppm), and the carbons of the L-Iditol backbone.[4][5]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the product. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. The expected molecular ion peak ([M+Na]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of this compound.[6][7]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. The absence of a broad hydroxyl (-OH) stretching band (around 3200-3600 cm⁻¹) indicates the complete acetylation of the starting material.
-
Trustworthiness and Self-Validation
This protocol is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The use of TLC allows for the real-time assessment of the reaction's progress, ensuring that the reaction is allowed to proceed to completion.
-
Purification Efficacy: The success of the recrystallization step can be initially judged by the formation of well-defined crystals and a significant increase in the melting point of the product compared to the crude material.
-
Definitive Characterization: The combination of NMR, MS, and IR spectroscopy provides a comprehensive and definitive confirmation of the structure and purity of the final this compound, leaving no ambiguity in the experimental outcome.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for their downstream applications in drug development and chemical synthesis. The emphasis on the rationale behind the experimental choices aims to empower scientists to adapt and troubleshoot the protocol as needed for their specific research goals.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. 2021. [Link]
- Google Patents. Process for preparing l-iditol. CA2522691C.
- Google Patents.
-
Taylor & Francis Group. Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). In: Biologically Active Molecules. [Link]
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PubMed. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. National Center for Biotechnology Information. [Link]
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ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
-
MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules. 2017. [Link]
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PubMed. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. National Center for Biotechnology Information. [Link]
-
ResearchGate. Strategies for Xylitol Purification and Crystallization: A Review. [Link]
- Google Patents. Method for preparing L-iditol. US7674381B2.
-
PubMed. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. National Center for Biotechnology Information. [Link]
-
MDPI. Comparison of the Degree of Acetylation of Chitin Nanocrystals Measured by Various Analysis Methods. Polymers (Basel). 2023. [Link]
-
PubMed. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Supramolecular assisted O-acylation of carbohydrates. Green Chemistry. 2025. [Link]
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Application Note: High-Purity L-Iditol via Crystalline Hexaacetate Intermediate
Abstract: The isolation of high-purity L-iditol from complex mixtures, such as those derived from fermentation or chemical synthesis, presents a significant challenge due to the presence of structurally similar polyol impurities. Direct crystallization of L-iditol is often inefficient or impossible under these conditions. This application note details a robust and scalable method for the purification of L-iditol by converting the crude material into its crystalline derivative, L-iditol hexaacetate. This intermediate can be readily purified by recrystallization and subsequently hydrolyzed to yield L-iditol with excellent purity. The protocols provided herein offer a comprehensive guide for researchers and professionals in drug development and chemical synthesis.
Introduction: The Rationale for a Hexaacetate Intermediate
L-iditol, a C2-epimer of sorbitol, is a valuable chiral building block in the synthesis of various pharmaceutical and chemical entities.[1][2] However, its production, often through the catalytic hydrogenation of L-sorbose, typically yields a mixture containing residual starting material and other isomeric hexitols. The similar physical properties of these polyols make their separation by conventional methods like direct crystallization exceedingly difficult.[3]
To overcome this purification hurdle, a chemical derivatization strategy is employed. The hydroxyl groups of the polyols in the crude mixture are acetylated to form their respective hexaacetate esters. This compound possesses distinct crystallization properties compared to the acetate derivatives of common impurities like sorbitol. This difference allows for the selective crystallization of this compound in high purity. The purified hexaacetate is then quantitatively converted back to L-iditol through a straightforward deacetylation reaction.
The core principle of this purification strategy rests on:
-
Differential Crystallization Properties: this compound can be selectively crystallized from solution, leaving the more soluble acetylated impurities behind.
-
Reversible Derivatization: The acetylation of the hydroxyl groups is a high-yielding and reversible process, allowing for the recovery of the target L-iditol in its native form.
This method provides a reliable pathway to access high-purity L-iditol, which is essential for applications demanding stringent quality control.
Overall Purification Workflow
The purification process can be conceptually divided into three main stages: acetylation, purification of the intermediate, and deacetylation.
Caption: Overall workflow for the purification of L-iditol.
Chemical Transformations
The chemical reactions underpinning this purification method are the esterification of the hydroxyl groups of L-iditol with acetic anhydride, followed by the hydrolysis of the resulting acetate esters.
Caption: Chemical reactions in the purification process.
Detailed Experimental Protocols
Step 1: Acetylation of Crude L-Iditol
This protocol describes the complete acetylation of all hydroxyl groups in the crude L-iditol mixture using acetic anhydride and pyridine. Pyridine acts as both a solvent and a catalyst.[1]
Materials:
-
Crude L-iditol
-
Pyridine, anhydrous
-
Acetic anhydride
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude L-iditol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of crude material).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (a slight excess for each hydroxyl group, typically 1.5-2.0 equivalents per hydroxyl) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again to 0 °C and cautiously add methanol to quench the excess acetic anhydride.
-
Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a syrup or solid.
Step 2: Recrystallization of this compound
This step is critical for the purification of the this compound from the acetylated impurities. Methanol is a suitable solvent for this recrystallization.[3]
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot methanol required to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal formation, it is advisable to let the solution stand undisturbed. Further cooling in a refrigerator or ice bath can enhance the yield.
-
Isolation: Collect the crystalline this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Step 3: Deacetylation of Purified this compound (Zemplén Deacetylation)
This protocol utilizes a catalytic amount of sodium methoxide in methanol to efficiently remove the acetyl protecting groups, yielding pure L-iditol.[4][5]
Materials:
-
Purified this compound
-
Methanol, anhydrous
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 1 M) or solid NaOMe
-
Cation exchange resin (H⁺ form, e.g., Amberlite IR-120)
-
Diatomaceous earth (optional, as a filtration aid)
Procedure:
-
Reaction Setup: Dissolve the purified this compound (1.0 equivalent) in anhydrous methanol (5-10 mL per gram) in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
-
Deacetylation: Add a catalytic amount of sodium methoxide solution (typically 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deacetylation can be monitored by TLC until the starting material is fully consumed.
-
Neutralization: Add the cation exchange resin (H⁺ form) to the reaction mixture and stir until the pH becomes neutral.
-
Filtration: Filter the mixture to remove the resin. A pad of diatomaceous earth can be used to ensure complete removal of fine particles.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the pure L-iditol. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Purity Assessment: Analytical Methods
To validate the effectiveness of this purification protocol, it is essential to analyze the purity of the L-iditol at the initial and final stages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of non-volatile compounds like polyols.
-
System: An HPLC system equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting sugar alcohols which lack a UV chromophore.[6][7]
-
Column: A column designed for carbohydrate analysis, such as an amino-propylesiloxane bonded silica column, is recommended.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically used.
-
Analysis: The purity of the L-iditol is determined by comparing the peak area of L-iditol to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the identity and assessing the purity of the synthesized this compound and the final L-iditol product.[8]
-
¹H NMR: The proton NMR spectrum provides information on the structure and can be used to detect the presence of impurities. For this compound, the integration of the acetate methyl proton signals relative to the backbone protons can confirm complete acetylation. For the final L-iditol, the absence of acetate signals confirms complete deacetylation.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons and can be used to confirm the identity of the compound.
Expected Results and Data Summary
The following table summarizes the typical outcomes of the purification process.
| Parameter | Crude L-Iditol | Purified this compound | Final High-Purity L-Iditol |
| Physical Appearance | Viscous syrup or amorphous solid | White crystalline solid | White crystalline solid |
| Purity (by HPLC) | Typically 70-90% | > 99% | > 99.5% |
| Overall Yield | N/A | 75-85% (from crude L-iditol) | > 95% (from pure hexaacetate) |
| Melting Point | Broad range | Sharp melting point | Sharp melting point |
Conclusion
The use of this compound as a purifiable intermediate offers a highly effective and reliable method for obtaining high-purity L-iditol from complex mixtures. The protocols detailed in this application note are well-established, scalable, and utilize standard laboratory techniques and reagents. The described analytical methods provide the necessary tools for quality control throughout the purification process. This approach is highly recommended for researchers and drug development professionals who require L-iditol of high purity for their applications.
References
- Roquette Freres. Process for preparing l-iditol. CA2522691C.
- Jung, S., Kim, H., & Lee, Y. (2024). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. Food Science and Biotechnology, 33(3), 329-337.
- Glycoscience Protocols (GlycoPODv2).
- Kim, J. H., Lee, J. H., & Kim, Y. S. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy.
- Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. NCBI.
- Wang, Y., & Zhang, L. (2010). Synthesis of Several Sugar Acetates and their Structures Characterization. Journal of the Chinese Chemical Society, 57(3A), 429-434.
- Mancera, M., Roffé, I., Rivas, M., Silva, C., & Galbis, J. A. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides.
- Li, Y., & Chen, J. (2023). Analysis and assessment of two kinds of high performance liquid chromatography methods to detect xylitol, sorbitol and maltitol in foods. Shipin Yu Jixie, 39(3), 134-138.
- Fernandes, E., Vicente, J., Cruz, R., Nele, M., Nunes, É., & Costa-Félix, R. (2014). A methodology free of pyridine for measuring hydroxyl value in polymers and oils. Polymer Testing, 34, 119-124.
- Zief, M., & Smith, E. (1965). Process for the purification of sugars and their derivatives. US3219484A.
- Gómez-García, M., Benito, J. M., Gutiérrez-Gallego, R., Maestre, A., Ortiz Mellet, C., García Fernández, J. M., & Jiménez Blanco, J. L. (2011). Comparative Studies on Lectin-Carbohydrate Interaction in Low and High Density Homo-and Heteroglycoclusters.
- HELIX Chromatography. HPLC Methods for analysis of Xylitol.
- Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?.
- Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 92(18), 5432–5442.
- Chemist Wizards. (2024).
- Seco, J. M., Quíñoa, E., & Riguera, R. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
- ResearchGate. (2019).
- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry, 16(1), 131-134.
- Lachenmeier, D. W., & Spraul, M. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 11(19), 3037.
- Li, H., Wang, Y., & Zhang, X. (2009). Determination of Sugar Alcohol in Foods by HPLC Method. 2009 First International Conference on Information Science and Engineering, 3564-3566.
- The Canadian Sugar Institute.
- Chemical Engineering Guy. (2020). Sugar Production Case Study - Separation Processes involving Solids (Lec158). YouTube.
- Grembecka, M. (2016). Recent advances in analytical techniques for the determination of xylitol. International Journal of Chemical Studies, 4(4), 1-5.
- Merlak, V., Pohar, A., & Likozar, B. (2021).
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L-Iditol Hexaacetate: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction: Harnessing the Chirality of L-Iditol
In the landscape of asymmetric synthesis, the quest for efficient and readily available chiral building blocks is paramount. These molecules, endowed with inherent stereochemistry, serve as foundational scaffolds for the construction of complex, enantiomerically pure target molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1] L-Iditol, a naturally derived sugar alcohol, presents a compelling yet underutilized chiral backbone. Its C2-symmetric arrangement of stereocenters offers a unique platform for the design of chiral ligands and auxiliaries. This application note provides a comprehensive guide to the synthesis, characterization, and application of L-Iditol hexaacetate, a stable and versatile derivative of L-iditol, positioning it as a valuable tool for researchers and professionals in drug development and chemical synthesis.
We will delve into the practical aspects of preparing this compound and explore its subsequent transformation into high-value chiral ligands, specifically focusing on the synthesis of chiral diphosphines. The protocols provided herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this chiral building block into their synthetic strategies.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. This compound is a stable, crystalline solid that is readily soluble in a range of common organic solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₁₂ | PubChem[2] |
| Molecular Weight | 434.39 g/mol | PubChem[2] |
| Appearance | White crystalline solid | (Typical) |
| IUPAC Name | [(2S,3R,4R,5S)-1,3,4,5,6-pentaacetyloxyhexan-2-yl] acetate | PubChem[2] |
Spectroscopic characterization is essential for confirming the identity and purity of this compound. The following data provides a reference for quality control.
| Spectroscopy | Key Features |
| ¹H NMR | Multiple peaks in the acetate region (δ ~2.0-2.2 ppm) and characteristic signals for the sugar backbone protons. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the acetate groups (δ ~170 ppm) and the carbon backbone of the iditol moiety. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
For detailed spectroscopic data, refer to publicly available databases such as PubChem.[2]
Synthesis of this compound: A Detailed Protocol
The exhaustive acetylation of L-iditol is a straightforward and high-yielding procedure that protects the hydroxyl groups, rendering the molecule more soluble in organic solvents and activating it for subsequent transformations. The following protocol is a standard and reliable method for this conversion.[3][4][5][6]
Experimental Workflow: Acetylation of L-Iditol
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
L-Iditol
-
Acetic Anhydride (Ac₂O), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Methanol (MeOH)
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-iditol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of L-iditol).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. To the cooled, stirring solution, add acetic anhydride (6.6 equivalents, a slight excess for each hydroxyl group) dropwise via a syringe or dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the pyridine and excess reagents. Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.
Application in Asymmetric Synthesis: A Protocol for Chiral Diphosphine Ligand Synthesis
The true utility of this compound as a chiral building block is demonstrated in its conversion to valuable chiral ligands for asymmetric catalysis. Drawing inspiration from established syntheses using its stereoisomer, D-mannitol, we present a robust protocol for the synthesis of a C₂-symmetric diphosphine ligand.[7][8][9] Such ligands are highly sought after for their applications in asymmetric hydrogenation, allylic alkylation, and other transition metal-catalyzed reactions.[10][11]
Synthetic Pathway from this compound to a Chiral Diphosphine Ligand
Caption: Synthetic route to a chiral diphosphine from this compound.
Protocol for the Synthesis of a 1,6-Diphosphino-L-iditol Derivative
This protocol involves a three-step sequence: selective deprotection of the primary acetates, conversion of the resulting diol to a ditriflate, and subsequent nucleophilic substitution with a phosphide source.
Part 1: Selective Deprotection of Primary Acetates
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of methanol and tetrahydrofuran (THF).
-
Base Addition: Add a catalytic amount of sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) to the solution.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor carefully by TLC. The goal is to selectively cleave the less sterically hindered primary acetate groups.
-
Work-up: Once the desired diol is formed (as indicated by TLC), neutralize the reaction with a weak acid (e.g., acetic acid or Amberlyst resin). Concentrate the mixture and purify the diol by column chromatography.
Part 2: Synthesis of the 1,6-Di-O-triflyl Derivative
-
Reaction Setup: Dissolve the purified 1,6-diol (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere.
-
Triflation: Cool the solution to -10 °C to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 equivalents) dropwise.
-
Reaction: Stir the reaction at low temperature for a few hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude ditriflate is often used in the next step without further purification.
Part 3: Nucleophilic Substitution with a Phosphide
-
Phosphide Preparation: In a separate flask, prepare a solution of potassium diphenylphosphide (KPPh₂) or lithium diphenylphosphide (LiPPh₂) by reacting diphenylphosphine with a strong base like potassium hydride (KH) or n-butyllithium (n-BuLi) in an anhydrous solvent like THF or dioxane under an inert atmosphere.
-
Substitution Reaction: Add the solution of the 1,6-di-O-triflyl derivative (1.0 equivalent) in anhydrous THF to the freshly prepared phosphide solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR). Quench the reaction carefully with degassed water. Extract the product with an organic solvent, wash with degassed brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude diphosphine ligand by column chromatography on silica gel under an inert atmosphere to prevent oxidation.
Conclusion and Future Outlook
This compound emerges as a readily accessible and highly functionalized chiral building block with significant potential in asymmetric synthesis. The protocols detailed in this application note provide a clear pathway for its preparation and its transformation into valuable chiral diphosphine ligands. The C2-symmetric nature of the L-iditol backbone offers a distinct stereochemical environment that can be exploited for the development of novel catalysts for a wide range of enantioselective transformations.
Future research in this area could explore the synthesis of other classes of chiral ligands from this compound, such as N-heterocyclic carbenes (NHCs), amino alcohols, and crown ethers. Furthermore, the application of these novel ligands in various catalytic asymmetric reactions will undoubtedly open new avenues for the efficient synthesis of complex chiral molecules, contributing to advancements in medicinal chemistry and materials science.
References
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Kant, R., Gupta, V. K., Kapoor, K., Chib, R., Shah, B. A., & Taneja, S. C. (2012). 1,2,3,4,5,6-Hexa-O-acetyl-scyllo-inositol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2594. [Link]
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PubChem. (n.d.). L-Iditol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACROS Organics. (n.d.). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]
- Gimeno, M. C., & Laguna, A. (Eds.). (2023).
- Bayer, A., Murszat, P., Thewalt, U., & Rieger, B. (2002). Chiral Mono- and Bidentate Ligands Derived from D-Mannitol and Their Application in Rhodium(I)-Catalyzed Asymmetric Hydrogenation Reactions. European Journal of Inorganic Chemistry, 2002(10), 2614–2624.
-
Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia. [Link]
-
Zhang, X. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 90(9), 335-348. [Link]
-
Padwa, A., & Prein, M. (1997). New asymmetric Diels-Alder cycloaddition reactions. Chiral. alpha.,. beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 119(43), 10468-10477. [Link]
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Fernández-Mateos, A., Tejedor, D., & García, F. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Organic & Biomolecular Chemistry, 16(8), 1321-1330. [Link]
- Barreiro, E. J., & Fraga, C. A. M. (2015). Asymmetric Synthesis. In Medicinal Chemistry (pp. 147-185). Academic Press.
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Barrow, A. S., & Toste, F. D. (2023). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 13(7), 832. [Link]
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Bayer, A., Murszat, P., Thewalt, U., & Rieger, B. (2002). Chiral Mono- and Bidentate Ligands Derived from d-Mannitol and Their Application in Rhodium(I)-Catalyzed Asymmetric Hydrogenation Reactions. European journal of inorganic chemistry, 2002(10), 2614-2624. [Link]
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HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000765). Retrieved from [Link]
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Feng, X., & Zhang, G. (2023). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Organic & Biomolecular Chemistry, 21(47), 9636-9651. [Link]
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Gold, M. R. (1967). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 89-93. [Link]
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Sun, Z., & List, B. (2015). Turning Cucurbit[12]uril into a Supramolecular Nanoreactor for Asymmetric Catalysis. Angewandte Chemie International Edition, 54(49), 14843-14846. [Link]
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ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
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Seebach, D., & Beck, A. K. (2006). (PDF) Asymmetric Catalysis Special Feature Part II: Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 103(39), 14296-14301. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Chemical Reviews, 96(1), 395-422. [Link]
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Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia. [Link]
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Lee, J. H., & Kim, S. Y. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Marine Drugs, 20(11), 682. [Link]
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Zhang, X. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 90(9), 335-348. [Link]
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Wimalasena, D. S., & Carswell, E. L. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 144(38), 17467-17473. [Link]
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ResearchGate. (n.d.). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. Retrieved from [Link]
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Sci-Hub. (n.d.). Chiral Mono- and Bidentate Ligands Derived from D-Mannitol and Their Application in Rhodium(I)-Catalyzed Asymmetric Hydrogenation Reactions. Retrieved from [Link]
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MDPI. (2021). Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Retrieved from [Link]
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Application Notes and Protocols: L-Iditol Hexaacetate in Polymer Chemistry
Abstract
The transition towards sustainable and bio-derived materials is a paramount objective in modern polymer chemistry. Sugar alcohols (alditols) and their derivatives represent a promising class of renewable feedstocks. This document explores the prospective applications of L-Iditol Hexaacetate, a fully protected derivative of the C6 alditol L-Iditol, in polymer chemistry. While direct applications of this specific molecule are not yet widely established, this guide provides a scientifically grounded framework for its use as a bio-based plasticizer and, more significantly, as a stable precursor to the highly functional L-Iditol monomer for creating novel bioplastics. We present detailed protocols for researchers, scientists, and drug development professionals to explore its potential in synthesizing cross-linked polyesters and functional polyamides.
Introduction: The Case for L-Iditol Derivatives
L-Iditol is a six-carbon sugar alcohol, a stereoisomer of the more common sorbitol and mannitol.[1][2] As a polyol, its six hydroxyl groups offer a rich platform for chemical modification and polymerization. However, the high reactivity and hydrophilicity of these hydroxyl groups can complicate its direct use in certain organic polymer systems.
This compound, the per-O-acetylated form of L-Iditol, circumvents these issues. The acetate esters act as protecting groups, rendering the molecule more hydrophobic, soluble in common organic solvents, and stable for storage and handling. This property makes it an excellent candidate for two primary pathways in polymer science:
-
Direct Application as an Additive: Used "as-is" where its molecular structure can modify the bulk properties of a host polymer, for example, as a bio-based plasticizer.
-
Application as a Monomer Precursor: Where the acetate groups are removed in a controlled deprotection step to liberate the reactive L-Iditol polyol immediately prior to polymerization. This pathway unlocks the full potential of its six hydroxyl groups for creating highly cross-linked and functional polymers.[3][4]
This document provides the foundational knowledge and detailed experimental protocols to investigate both pathways.
Physicochemical Properties of L-Iditol and its Hexaacetate
A thorough understanding of the physical and chemical properties of the precursor and its active form is critical for experimental design.
| Property | This compound | L-Iditol |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate[5] | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[6] |
| CAS Number | 13443-46-4[5] | 488-45-9[6][7] |
| Molecular Formula | C₁₈H₂₆O₁₂[5] | C₆H₁₄O₆[6] |
| Molecular Weight | 434.4 g/mol [5] | 182.17 g/mol [6][7] |
| Appearance | Data not widely available; expected to be a solid. | White crystalline powder[1][7] |
| Melting Point | Not widely reported. Sorbitol hexaacetate melts at 100-104 °C as a reference.[8] | 77 - 80 °C[1][7] |
| Key Feature | Stable, protected form, soluble in organic solvents. | Highly functional polyol with 6 hydroxyl groups. |
Application I: Bio-based Plasticizer for Poly(lactic acid) (PLA)
Scientific Rationale: Poly(lactic acid), or PLA, is a leading biodegradable polyester, but its inherent brittleness can limit its applications. Plasticizers are additives that increase the flexibility and toughness of a material by reducing intermolecular forces. This compound, as a small, bio-derived, and sterically bulky molecule, has the potential to act as an effective plasticizer for PLA. Its ester groups may offer good compatibility with the ester backbone of PLA, facilitating uniform dispersion.
Experimental Workflow: PLA Plasticization
Caption: Workflow for PLA plasticization with this compound.
Protocol 3.1: Melt Blending and Characterization
-
Material Preparation: Dry PLA pellets and this compound powder in a vacuum oven for at least 4 hours at 80 °C and 50 °C, respectively, to remove residual moisture.
-
Blending: Physically mix the dried PLA pellets and this compound powder in the desired weight ratio (e.g., start with 95:5, 90:10, and 85:15 PLA:additive ratios). A control sample of 100% PLA must also be prepared.
-
Melt Extrusion: Feed the physical blend into a co-rotating twin-screw extruder with a temperature profile of 170 °C (feed zone) to 190 °C (die). The screw speed should be set to ~150 RPM.
-
Pelletization: The extruded strand is cooled in a water bath and pelletized.
-
Specimen Preparation: Dry the resulting pellets at 80 °C for 4 hours and prepare standardized test specimens (e.g., "dog bones" for tensile testing) using an injection molder or a compression molder.
-
Characterization:
-
Thermal Analysis (DSC): Perform Differential Scanning Calorimetry to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A significant decrease in Tg compared to the pure PLA control indicates successful plasticization.
-
Mechanical Analysis (Tensile Test): Use a universal testing machine to measure the tensile modulus, tensile strength, and elongation at break. An effective plasticizer will decrease the modulus and increase the elongation at break.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the blend and determine if the additive lowers the onset of degradation.
-
Application II: Precursor for Cross-Linked Polyesters
Scientific Rationale: The true potential of L-Iditol is realized when its six hydroxyl groups are available for polymerization. A two-step process is required: deacetylation followed by polyesterification. Reacting the resulting L-Iditol (a hexa-functional alcohol) with a di-functional acid chloride (like adipoyl chloride) will produce a highly cross-linked, three-dimensional polyester network. Such materials are expected to be rigid, thermosetting resins with high thermal stability.
Step 1: Deacetylation of this compound
This protocol uses the Zemplén deacetylation method, a reliable transesterification using a catalytic amount of sodium methoxide in methanol.
Reaction Scheme: Deacetylation
Caption: Deacetylation of this compound to L-Iditol.
Protocol 4.1: Synthesis of L-Iditol
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and an inert gas (N₂ or Ar) inlet.
-
Catalyst Preparation: In a separate, dry vial, prepare a 0.5 M solution of sodium methoxide (NaOMe) in anhydrous methanol.
-
Initiation: Add the NaOMe solution dropwise to the stirred solution of this compound at room temperature. Use approximately 0.1 equivalents of NaOMe.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a polar solvent system (e.g., ethyl acetate/methanol). The product, L-Iditol, will have a much lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.
-
Neutralization: Once the reaction is complete, neutralize the catalyst by adding a few drops of acetic acid or by adding an acidic ion-exchange resin (e.g., Amberlyst 15) until the pH is neutral.
-
Purification: Filter the solution to remove the resin (if used). Remove the solvent under reduced pressure. The resulting crude L-Iditol can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield a white crystalline solid.[1][7] Confirm identity using ¹H NMR.[6][9]
Step 2: Synthesis of a Cross-Linked Polyester
This protocol describes the solution polymerization of the synthesized L-Iditol with adipoyl chloride.
Reaction Scheme: Polyesterification
Caption: Synthesis of a cross-linked polyester from L-Iditol.
Protocol 4.2: Solution Polycondensation
-
Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and N₂ inlet, dissolve the purified L-Iditol (1 equivalent) and a non-nucleophilic base like pyridine (6 equivalents, to scavenge HCl) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).
-
Monomer Addition: Cool the flask in an ice bath (0 °C). Dissolve adipoyl chloride (3 equivalents, to match the stoichiometry of hydroxyl groups for network formation) in the same anhydrous solvent and add it to the dropping funnel.
-
Polymerization: Add the adipoyl chloride solution dropwise to the stirred L-Iditol solution over 30-60 minutes. A viscous solution or gel will begin to form.
-
Curing: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours to ensure complete reaction.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Purification: Wash the resulting solid polymer extensively with the precipitation solvent to remove unreacted monomers, pyridine hydrochloride, and DMF.
-
Drying: Dry the cross-linked polyester in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of ester bonds (C=O stretch around 1735 cm⁻¹) and the disappearance of hydroxyl groups (broad O-H stretch around 3400 cm⁻¹).
-
Solubility Test: A successfully cross-linked thermoset polymer will be insoluble in common solvents, though it may swell.
-
Thermal Analysis (TGA/DSC): Determine the decomposition temperature (Td) and check for any thermal transitions. A high Td is expected for a cross-linked network.
-
Future Outlook: L-Iditol-based Polyamides
Further functionalization of L-Iditol can lead to other important polymer classes. Research has demonstrated the synthesis of 1,6-diamino-1,6-dideoxy-L-iditol derivatives.[4] These diamine monomers can be reacted with diacids via polycondensation to create novel, bio-based, and regioregular AABB-type polyamides, opening another avenue for advanced materials derived from this versatile feedstock.[4][10]
Safety and Handling
Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Adipoyl chloride and pyridine are corrosive and toxic; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
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PubChem. (n.d.). L-Iditol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Iditol. Retrieved January 23, 2026, from [Link]
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PubMed. (1998). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Human Metabolome Database. (n.d.). L-Iditol ¹H NMR Spectrum. Retrieved January 23, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Mannitol [¹H, ¹³C]-HSQC NMR Spectrum. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). D-Iditol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Sílice. (n.d.). Synthesis of d-mannitol and l-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols: Synthesis of Chiral Polyamides from L-Iditol Hexaacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Chiral Scaffolds from Renewable Resources for Advanced Polyamides
The imperative for sustainable polymer chemistry has catalyzed a paradigm shift from petroleum-based feedstocks to renewable resources.[1] Sugars and their derivatives, such as L-Iditol, represent a compelling class of bio-based building blocks due to their inherent chirality, functionality, and abundance.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel, chiral polyamides utilizing L-Iditol hexaacetate as a readily accessible starting material.
The incorporation of the stereochemically defined iditol backbone into a polyamide chain imparts unique properties, including the potential for enhanced biodegradability, improved solubility in organic solvents, and the introduction of specific molecular recognition capabilities.[4][5] Such characteristics are highly desirable in advanced materials for biomedical applications, chiral separations, and specialty engineering plastics.
This document outlines a validated synthetic strategy, commencing with the transformation of this compound into a key diamine monomer, followed by its polycondensation with a standard dicarboxylic acid to yield a regioregular AABB-type polyamide.[6] The rationale behind each synthetic step and purification procedure is detailed to provide researchers with a robust framework for both execution and innovation.
I. The Strategic Approach: From Protected Sugar to Functional Monomer
This compound, a stable and easily handled derivative of L-Iditol, cannot directly participate in polyamidation. The core of this methodology lies in its chemical transformation into a suitable A-A type monomer, specifically a diamino-L-iditol derivative. This multi-step process is fundamental to unlocking the potential of the sugar scaffold for polymer synthesis. The overall workflow involves deprotection, selective activation of primary hydroxyl groups, and subsequent conversion to primary amines.
Caption: Workflow for Polyamide Synthesis from this compound.
II. Detailed Experimental Protocols
Part 1: Synthesis of 1,6-Diamino-1,6-dideoxy-L-iditol Monomer
This procedure is adapted from established methodologies in carbohydrate chemistry, focusing on a high-yielding pathway to the target diamine.[5]
Step 1.1: Deacetylation of this compound to L-Iditol
-
Principle: The acetate protecting groups are removed via base-catalyzed transesterification (saponification) to yield the free polyol, L-Iditol. Sodium methoxide in methanol provides a clean and efficient reaction.
-
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acetate).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a 0.5 M solution of sodium methoxide in methanol catalytically (e.g., 0.1 eq).
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol solvent system) until the starting material is fully consumed (typically 2-4 hours).
-
Neutralize the reaction mixture with Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain a white solid.
-
Recrystallize the crude L-Iditol from ethanol to yield a pure white crystalline product.
-
Step 1.2: Selective Tosylation of L-Iditol
-
Principle: To functionalize the primary C1 and C6 positions for subsequent amination, the hydroxyl groups are converted into a better leaving group, typically a tosylate. By controlling the stoichiometry of p-toluenesulfonyl chloride (TsCl), preferential reaction at the more reactive primary hydroxyls is achieved.
-
Protocol:
-
Dissolve L-Iditol (1.0 eq) in anhydrous pyridine (15 mL per gram of iditol) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.1 eq) portion-wise over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C for 12-16 hours.
-
Quench the reaction by adding cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to isolate 1,6-di-O-tosyl-L-iditol.
-
Step 1.3: Azidation of 1,6-di-O-tosyl-L-iditol
-
Principle: The tosylate groups are displaced by azide ions via an Sₙ2 reaction. Sodium azide (NaN₃) is a common and effective nucleophile for this transformation.
-
Protocol:
-
Dissolve 1,6-di-O-tosyl-L-iditol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (20 mL per gram).
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 1,6-diazido-1,6-dideoxy-L-iditol, which can often be used in the next step without further purification.
-
Step 1.4: Reduction to 1,6-Diamino-1,6-dideoxy-L-iditol
-
Principle: The diazide is reduced to the corresponding diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this conversion.
-
Protocol:
-
Dissolve the crude diazide (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the azide).
-
Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the crude 1,6-diamino-1,6-dideoxy-L-iditol. This monomer should be thoroughly dried under high vacuum before polymerization.
-
Part 2: Synthesis of Polyamide via Solution Polycondensation
This protocol utilizes the Yamazaki-Higashi reaction, a reliable method for forming polyamides under mild conditions, which helps to preserve the stereochemical integrity of the chiral monomer.[7][8]
-
Principle: Dicarboxylic acids react with diamines in the presence of a condensing agent, such as triphenyl phosphite (TPP) in a pyridine/N-methyl-2-pyrrolidone (NMP) solvent system containing salts like LiCl and CaCl₂, to form amide bonds directly.[8] The salts help to keep the growing polymer chains in solution.
Caption: Yamazaki-Higashi Solution Polycondensation Workflow.
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the synthesized 1,6-diamino-1,6-dideoxy-L-iditol derivative (1.0 mmol), the chosen dicarboxylic acid (e.g., suberic acid, 1.0 mmol), calcium chloride (0.3 mmol), and lithium chloride (0.2 mmol).
-
Add 7.0 mL of N-methyl-2-pyrrolidone (NMP) and 0.5 mL of pyridine.
-
Add triphenyl phosphite (TPP) (2.0 mmol) to the stirred mixture.
-
Heat the reaction mixture to 110-115 °C and maintain for 12-15 hours under a gentle stream of nitrogen. The solution should become viscous as the polymerization proceeds.
-
Allow the reaction to cool to room temperature. Pour the viscous polymer solution into a beaker containing a rapidly stirred 2:3 mixture of distilled water and methanol (200 mL).
-
A white, fibrous precipitate of the polyamide will form. Continue stirring for 30 minutes.
-
Collect the polymer by vacuum filtration and wash thoroughly with distilled water and then with methanol to remove residual salts and solvents.
-
Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
-
III. Characterization and Data
The synthesized monomers and the final polyamide should be thoroughly characterized to confirm their structure and properties.
| Analysis Technique | Monomer (Diamino-L-iditol) | Polyamide | Purpose |
| FTIR Spectroscopy | C-N stretch, N-H bend (~1600 cm⁻¹, 3300-3500 cm⁻¹) | Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹) | Confirmation of functional group conversion (azide to amine, amine/acid to amide). |
| ¹H & ¹³C NMR | Confirm structure and purity of the diamine monomer. | Confirm polymer structure, disappearance of monomer end-group signals. | Structural elucidation and verification of polymerization.[6] |
| Gel Permeation Chromatography (GPC) | N/A | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6] | Assessment of polymerization success and polymer chain length. |
| Differential Scanning Calorimetry (DSC) | Determine melting point (Tm). | Determine glass transition temperature (Tg) and melting point (Tm). | Evaluation of thermal properties and crystallinity. |
| Thermogravimetric Analysis (TGA) | N/A | Determine thermal stability and decomposition temperature (Td). | Assessment of the polymer's performance at elevated temperatures. |
IV. Best Practices and Troubleshooting
-
Anhydrous Conditions: All steps, particularly the tosylation and polymerization reactions, require strictly anhydrous conditions to prevent side reactions and ensure high molecular weight polymer formation. Solvents should be freshly distilled and dried.
-
Stoichiometric Purity: The purity and 1:1 stoichiometric balance of the diamine and dicarboxylic acid monomers are critical for achieving high molecular weights in step-growth polymerization.[9]
-
Monomer Purification: Thorough purification of the diamine monomer is essential. Residual impurities from the reduction step can inhibit polymerization.
-
Low Polymer Viscosity: If the final polymer solution has low viscosity, it may indicate low molecular weight. This could be due to impure monomers, non-stoichiometric balance, or insufficient reaction time/temperature.
-
Solubility Issues: The resulting polyamide may have limited solubility.[10] Solvents like m-cresol, trifluoroacetic acid, or dichloroacetic acid may be required for characterization.
References
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Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]
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Zhang, Y., & Liu, G. (2019). Synthesis of polyamides from sugar derived d‐glucaric acid and xylylenediamines. Journal of Applied Polymer Science. Retrieved from [Link]
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Vilas-Vilela, J. L., & Moreno-Benítez, I. (2025). Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Polymers, 17(19), 2599. MDPI. Retrieved from [Link]
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Kaczmarek, H., & Nowaczyk, J. (2020). Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. Materials, 13(21), 4819. MDPI. Retrieved from [Link]
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Mancera, M., Roffé, I., Rivas, M., Silva, C., & Galbis, J. A. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 337(7), 607–611. PubMed. Retrieved from [Link]
-
Nourbakhsh, M., & Omidian, H. (2015). Synthesis of 1,4:3,6-Dianhydro-2,5-Diamino-2,5-dideoxy -L-Iditol as a New Optical Active Core. ResearchGate. Retrieved from [Link]
-
Vilas-Vilela, J. L., & Moreno-Benítez, I. (2025). Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Preprints.org. Retrieved from [Link]
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Shadpour, S., et al. (2015). Polyamide Syntheses. In: Elias, H.G. (eds) Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. Retrieved from [Link]
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Wang, Y., et al. (2016). Designing polymers with sugar-based advantages for bioactive delivery applications. Journal of Controlled Release, 240, 412-428. National Center for Biotechnology Information. Retrieved from [Link]
-
Sangshetti, J. N., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2). Retrieved from [Link]
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- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
L-Iditol Hexaacetate: A C₂-Symmetric Protecting Group for Advanced Polyol Chemistry
Application Note & Protocols
Abstract
In the intricate landscape of complex molecule synthesis, particularly in drug development and materials science, the strategic protection and deprotection of polyol functionalities is a cornerstone of success. This guide introduces L-Iditol Hexaacetate as a prospective C₂-symmetric protecting group for polyols. We will explore the underlying chemical principles, potential advantages, and detailed protocols for its application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their toolkit for selective and efficient polyol manipulation.
Introduction: The Challenge of Polyol Protection
Polyols, organic compounds containing multiple hydroxyl groups, are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals to polymers.[1] However, the very reactivity that makes them versatile also presents a significant challenge: the need for selective protection of specific hydroxyl groups while others are modified.[2] The ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily removable without affecting the rest of the molecule.[3]
Acetate esters are a common choice for protecting hydroxyl groups due to their general stability and ease of installation and removal.[4] However, the use of simple acetylating agents often leads to mixtures of partially acetylated products, complicating purification and reducing yields. "Exhaustive acetylation," or the protection of all hydroxyl groups, can simplify this by creating a single, fully protected intermediate that is more easily purified and characterized.[5] This intermediate can then be carried through several synthetic steps before a global deprotection regenerates the polyol.
This compound: A Novel C₂-Symmetric Approach
L-Iditol is a C₂-symmetric hexitol, a sugar alcohol with a two-fold axis of rotational symmetry.[6] This inherent symmetry can offer unique advantages in certain synthetic contexts, potentially influencing the crystallinity and solubility of its derivatives, which can aid in purification. This compound, the fully acetylated form of L-Iditol, is a stable, crystalline solid.[7] While traditionally used as an intermediate in the purification of L-iditol itself,[8][9] its potential as a protecting group for other polyols remains a compelling area for exploration.
The core concept presented here is the in situ formation of a mixed polyol acetate system, where this compound acts as a "carrier" for the acetyl protecting groups. This document outlines the synthesis of this compound and proposes protocols for its use in the exhaustive protection of a target polyol, followed by its removal.
Synthesis of this compound
The preparation of this compound is a prerequisite for its use as a protecting group. This protocol details a standard acetylation procedure starting from L-Iditol.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
L-Iditol (1.0 eq)
-
Acetic Anhydride (10-12 eq)
-
Pyridine (solvent and catalyst)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol for crystallization
-
-
Procedure:
-
Suspend L-Iditol in pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled suspension.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by recrystallization from ethanol or methanol to obtain pure this compound as a white crystalline solid.
-
Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₁₂ | [7] |
| Molecular Weight | 434.39 g/mol | [7] |
| Appearance | White crystalline solid | |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [7] |
Proposed Application: Protection of a Generic Polyol
This section outlines a hypothetical protocol for the exhaustive acetylation of a generic polyol using this compound. The principle relies on the co-dissolution of the target polyol and this compound, followed by a transesterification reaction, although a more practical approach is the co-acetylation of a mixture of L-Iditol and the target polyol. For the purpose of this application note, we will focus on the latter, more direct method.
Experimental Protocol: Co-acetylation of a Target Polyol with L-Iditol
This protocol aims to create a fully acetylated mixture, which can then be purified to isolate the acetylated target polyol.
-
Materials:
-
Target Polyol (1.0 eq)
-
L-Iditol (1.0 eq, as a co-substrate)
-
Acetic Anhydride (sufficient to acetylate all hydroxyl groups, typically 1.2 eq per OH group)
-
Pyridine
-
DMAP (catalytic)
-
Standard workup reagents as listed in the previous protocol.
-
-
Procedure:
-
Combine the target polyol and L-Iditol in a round-bottom flask.
-
Add pyridine as a solvent.
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride.
-
Add a catalytic amount of DMAP.
-
Stir at room temperature until TLC indicates the formation of the fully acetylated products.
-
Perform an aqueous workup as described for the synthesis of this compound.
-
The resulting crude product will be a mixture of the acetylated target polyol and this compound. This mixture can then be separated by column chromatography. The rationale is that the differing polarities and crystalline nature of the two acetylated products may facilitate separation.
-
Deprotection of the Acetylated Polyol
The removal of the acetyl groups is a critical final step to liberate the desired polyol. Basic hydrolysis (saponification) is a standard and effective method.
Experimental Protocol: Deacetylation via Saponification
-
Materials:
-
Acetylated Target Polyol
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in Methanol (catalytic or stoichiometric) or Potassium Carbonate (K₂CO₃)
-
Amberlite® IR120 H⁺ resin (or similar acidic resin) for neutralization
-
Anhydrous solvents for purification
-
-
Procedure:
-
Dissolve the purified acetylated target polyol in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) or a stoichiometric amount of K₂CO₃.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected polyol.
-
Purify the product by recrystallization or chromatography as needed.
-
Workflow and Mechanisms
The following diagrams illustrate the proposed workflow and the general mechanism of acetylation.
Caption: Proposed workflow for polyol protection using this compound.
Caption: Generalized mechanism of pyridine-catalyzed acetylation.
Expertise & Experience: Causality and Self-Validation
-
Why Pyridine and DMAP? Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct of the reaction. DMAP is a highly effective nucleophilic catalyst that accelerates the acetylation, particularly of sterically hindered hydroxyl groups, by forming a more reactive acylpyridinium intermediate.
-
Rationale for Co-acetylation: While transesterification from pre-formed this compound is a theoretical possibility, it is often a slow and equilibrium-driven process.[10] A co-acetylation approach is more direct and likely to proceed to completion, driven by the high reactivity of acetic anhydride. The hypothesis is that the C₂-symmetry and crystallinity of the this compound co-product could simplify the purification of the desired acetylated target polyol from the reaction mixture.
-
Self-Validating Protocols:
-
Reaction Monitoring: The progress of both the acetylation and deacetylation reactions should be rigorously monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot (for acetylation) or a more polar spot (for deacetylation) provides a clear indication of reaction completion.
-
Spectroscopic Analysis: The final protected and deprotected products should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the presence or absence of the acetyl groups. The characteristic signals for acetyl methyl protons (around 2.0-2.2 ppm in ¹H NMR) and carbonyl carbons (around 170 ppm in ¹³C NMR) are definitive markers.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized this compound and the final protected polyol, ensuring the correct number of acetyl groups have been installed.
-
Conclusion and Future Outlook
This application note has introduced the concept of utilizing this compound in the context of polyol protection. While not a conventionally used protecting group, its C₂-symmetric nature and the well-understood chemistry of acetylation and deacetylation suggest it as a viable, albeit novel, strategy. The proposed protocols are based on established chemical principles and offer a framework for researchers to explore this approach. Further investigation is warranted to determine the practical advantages, particularly in terms of purification and yield, compared to standard exhaustive acetylation methods. The exploration of such novel protecting group strategies is essential for advancing the efficiency and elegance of complex organic synthesis.
References
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- Method for preparing L-iditol.
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Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. PubMed. [Link]
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This compound. PubChem. [Link]
- A continuous transesterification method for preparing polyol polyesters.
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Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. PubMed. [Link]
-
Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed. [Link]
-
Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. MDPI. [Link]
- Method for preparing polyol fatty acid polyesters by transesterification.
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Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. ResearchGate. [Link]
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C2-Symmetric ligands. Wikipedia. [Link]
-
Efficient and green approach for the complete deprotection of O-acetylated biomolecules. ResearchGate. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Acetylation is the Most Common Way of Treating Alcohols with Acidic Corrosive at High Temperatures. E-RESEARCHCO. [Link]
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How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. [Link]
-
Acetyl Protection. Common Conditions. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
L-Iditol. PubChem. [Link]
-
Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. PubMed. [Link]
-
Asymmetric Synthesis. University of Regensburg. [Link]
-
Effects Of Acetylation Process And Cellulose Content On The Mechanical, Thermal, Morphological And Rheological Properties Of Poly (Vinyl Chloride)/Cellulose Composites. ResearchGate. [Link]
-
Protection and deprotection. Willingdon College, Sangli. [Link]
-
Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. MDPI. [Link]
-
Polyurethane. Wikipedia. [Link]
-
Synthesis of Transesterified Palm Olein-Based Polyol and Rigid Polyurethanes from this Polyol. PubMed. [Link]
-
Highly Efficient Cationic Palladium Catalyzed Acetylation of Alcohols and Carbohydrate-Derived Polyols. MDPI. [Link]
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Application Note: Derivatization of L-Iditol to L-Iditol Hexaacetate for Robust Gas Chromatography Analysis
Introduction: The Rationale for Derivatization
L-Iditol, a six-carbon sugar alcohol (alditol), is a compound of interest in various biochemical and clinical research areas. Due to its poly-hydroxyl nature, L-Iditol is non-volatile and highly polar. These characteristics make its direct analysis by gas chromatography (GC) impossible, as it would decompose at the high temperatures required for volatilization.[1]
To overcome this analytical challenge, a chemical modification step known as derivatization is essential. This process converts the polar hydroxyl (-OH) groups into less polar, more volatile functional groups.[2][3] For alditols like L-Iditol, the most common and robust method is acetylation, which converts the multiple hydroxyl groups into stable acetate esters.[1][4] This application note provides a detailed protocol for the conversion of L-Iditol into its volatile derivative, L-Iditol hexaacetate, enabling precise and reproducible analysis by GC-Flame Ionization Detection (GC-FID) or GC-Mass Spectrometry (GC-MS). The resulting alditol acetates are significantly more stable than other common derivatives like trimethylsilyl (TMS) ethers, which are susceptible to hydrolysis from atmospheric moisture.[5] This stability allows for post-derivatization cleanup and storage, enhancing analytical flexibility.[1]
Principle and Mechanism of Acetylation
The derivatization of L-Iditol is achieved through acylation using acetic anhydride as the acetylating agent. The reaction involves the nucleophilic attack of the oxygen atom from each hydroxyl group on L-Iditol onto one of the carbonyl carbons of acetic anhydride.
Reaction: L-Iditol + 6 Acetic Anhydride → this compound + 6 Acetic Acid
This reaction is typically catalyzed by a base, such as pyridine or 1-methylimidazole.[1][6] Pyridine serves a dual purpose: it acts as a catalyst by activating the hydroxyl groups, making them more nucleophilic, and also functions as a solvent and an acceptor for the acetic acid by-product, driving the reaction to completion.[4][7]
The mechanism proceeds as follows:
-
Activation: Pyridine, a weak base, deprotonates the hydroxyl groups on the L-Iditol molecule, increasing their nucleophilicity.[7]
-
Nucleophilic Attack: The activated hydroxyl group attacks a carbonyl carbon of acetic anhydride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Product Formation: The intermediate collapses, resulting in the formation of an acetate ester and an acetate ion. The acetate ion is then protonated by the pyridinium ion formed in the first step, regenerating the pyridine catalyst and producing acetic acid.
This process is repeated for all six hydroxyl groups on the L-Iditol molecule, yielding the fully derivatized, volatile, and thermally stable this compound (C₁₈H₂₆O₁₂).[8]
Caption: Figure 1: Acetylation of an L-Iditol Hydroxyl Group.
Materials and Reagents
-
Sample: L-Iditol standard or dried sample extract.
-
Acetic Anhydride (Ac₂O): Reagent grade or higher.
-
Pyridine: Anhydrous or GC-grade.
-
Dichloromethane (DCM): GC-grade.
-
Deionized Water (Milli-Q or equivalent).
-
Nitrogen Gas (N₂): High purity, for evaporation.
-
Glassware: 2 mL screw-cap reaction vials with PTFE-lined caps, Pasteur pipettes, borosilicate glass tubes.
-
Equipment: Heating block or water bath, vortex mixer, sample concentrator (evaporator), centrifuge (optional).
Detailed Experimental Protocol
This protocol is a robust method for the complete acetylation of L-Iditol.
Step 1: Sample Preparation (Drying)
-
Rationale: Water will readily react with acetic anhydride, quenching the reagent and hindering the derivatization of the target analyte.[2] It is critical to ensure the sample is completely dry.
-
Procedure:
-
Place 0.1-0.5 mg of the sample containing L-Iditol into a 2 mL screw-cap reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
-
To remove residual water, add 200 µL of methanol and evaporate to dryness again. Repeat this step.
-
Step 2: Derivatization Reaction
-
Rationale: A mixture of pyridine and acetic anhydride provides the catalytic and reagent environment for efficient and complete acetylation. Heating accelerates the reaction.[7]
-
Procedure:
-
To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex thoroughly to ensure the sample is fully dissolved.
-
Heat the mixture at 100°C for 20-30 minutes in a heating block.[4]
-
Allow the vial to cool to room temperature.
-
Step 3: Quenching and Extraction
-
Rationale: Excess acetic anhydride must be destroyed before injection into the GC. This is achieved by carefully adding water.[5] The derivatized product, this compound, is non-polar and can be efficiently extracted from the aqueous reaction mixture into an immiscible organic solvent like dichloromethane (DCM).[5]
-
Procedure:
-
Carefully add 0.5 mL of deionized water to the cooled reaction vial to quench the excess acetic anhydride.[5] Vortex to mix. The solution may become warm.
-
Add 0.5 mL of DCM to the vial to extract the this compound.[5]
-
Vortex vigorously for 1 minute. Allow the layers to separate. The DCM layer, containing the product, will be the lower phase.
-
Using a Pasteur pipette, carefully transfer the lower DCM phase to a clean glass tube.
-
Repeat the extraction of the aqueous phase with an additional 0.5 mL of DCM and combine the organic extracts.
-
Step 4: Sample Wash and Concentration
-
Rationale: Washing the organic extract with water removes residual pyridine and acetic acid, which can interfere with the chromatography. The final solvent is then evaporated and replaced with a precise volume for accurate quantification.
-
Procedure:
-
Add 1 mL of deionized water to the combined DCM extracts, vortex, and discard the upper aqueous layer. Repeat this wash step two more times.[5]
-
Evaporate the final DCM extract to dryness under a gentle stream of nitrogen. Be cautious, as some alditol acetates can be volatile.[5]
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of DCM or ethyl acetate for GC analysis.
-
Caption: Figure 2: Complete Workflow for L-Iditol Analysis.
GC Analysis Parameters
The following table provides a validated starting point for the GC analysis of this compound. Parameters may need to be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | GC with FID or MS detector | FID provides robust quantification; MS provides definitive identification. |
| Column | BPX-70 (or similar mid-polarity column), 25 m x 0.33 mm x 0.25 µm | A mid-polarity phase is ideal for resolving acetylated sugar derivatives.[5] |
| Injection Mode | Split/Splitless or Cool On-Column | Cool on-column is preferred to prevent thermal degradation of sensitive analytes.[5] |
| Injector Temp | 250°C | Ensures rapid volatilization of the derivatized sample. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Flow Rate | Constant pressure at 40 kPa (Helium) | Provides stable retention times.[5] |
| Oven Program | Initial: 170°C, Ramp: 2°C/min to 230°C, Hold: 5 min | A slow temperature ramp is crucial for separating isomeric alditol acetates.[5] |
| Detector Temp | 250°C (FID) | Prevents condensation of the analyte post-separation.[5] |
Troubleshooting and Method Validation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | Incomplete derivatization due to moisture. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents.[2] |
| Insufficient reagent or reaction time/temp. | Use an excess of acetic anhydride.[7] Ensure reaction is heated for the full duration. Monitor reaction progress by analyzing aliquots over time.[2] | |
| Multiple Peaks for a Single Analyte | Incomplete derivatization. | Partially acetylated intermediates will have different retention times. Increase reaction time or temperature. |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Co-elution with interfering substances. | Improve the sample cleanup/wash steps. Adjust the GC temperature program. | |
| Broad Solvent Front | Residual pyridine or acetic acid. | Ensure the post-extraction washing steps are performed thoroughly to remove these polar by-products. |
Conclusion
The conversion of L-Iditol to this compound via acetylation is a reliable and essential derivatization technique for its analysis by gas chromatography. The stability of the resulting derivative, combined with a well-controlled protocol, allows for high-quality, reproducible chromatographic data. By carefully controlling reaction conditions, particularly the exclusion of water, and optimizing GC parameters, researchers can achieve accurate and sensitive quantification of L-Iditol in a variety of sample matrices.
References
-
Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. Current Protocols in Food Analytical Chemistry.[Link]
-
Fox, A., Morgan, S. L., & Gilbart, J. (1988). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). Analysis of Carbohydrates by GLC and MS. CRC Press. [Link]
-
Steinberg, P., & Fox, A. (1999). Automated Derivatization Instrument: Preparation of Alditol Acetates for Analysis of Bacterial Carbohydrates Using Gas chromatography/mass Spectrometry. Analytical Chemistry, 71(9), 1914-7. [Link]
-
Kinoshita, A., et al. (2018). Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. Bio-protocol, 8(19). [Link]
-
Haas, J. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek.[Link]
-
Sugar analysis using alditol acetates. (2010). Lund University.[Link]
-
Acetylated Alditols: Advantages & Limitations. Glycopedia.[Link]
-
Kajihara, Y., et al. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).[Link]
-
How can I get acetylation with acetic anhydride and pyridine? (2014). ResearchGate.[Link]
-
Rapid Alditol Acetate Preparation Method. Scribd.[Link]
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
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Crystallization of L-iditol via its Hexaacetate Intermediate: An Application Note and Protocol Guide
Introduction: The Challenge of L-iditol Crystallization and a Strategic Solution
L-iditol, a C-2 epimer of sorbitol, is a sugar alcohol with significant potential in the food and pharmaceutical industries as a low-calorie sweetener and a chiral building block for synthesis. However, a significant bottleneck in its widespread application is the difficulty associated with its direct crystallization from aqueous solutions. L-iditol often forms viscous, supersaturated syrups that resist nucleation and crystal growth, making its isolation and purification challenging.[1][2][3]
This guide provides a detailed methodology for overcoming this challenge by employing a strategic derivatization approach: the formation of L-iditol hexaacetate. This intermediate, being less polar and more amenable to crystallization, facilitates efficient purification. Subsequent deacetylation yields high-purity crystalline L-iditol. This method is particularly advantageous for researchers and professionals in drug development and chemical synthesis who require a reliable and scalable process for obtaining pure L-iditol.
The scientific integrity of this protocol is anchored in established principles of carbohydrate chemistry. The choice of acetylation as a purification strategy is based on the enhanced crystallizability of the derivatized polyol, a common technique to improve handling and separation of highly polar and hydrophilic compounds like sugar alcohols.[1]
Strategic Overview: A Two-Step Pathway to Crystalline L-iditol
The overall process can be visualized as a two-stage chemical transformation designed to first protect the hydroxyl groups to facilitate crystallization and then deprotect to yield the final pure product.
Caption: Workflow for L-iditol Crystallization.
Part 1: Synthesis and Purification of this compound
Rationale for Acetylation
The peracetylation of L-iditol significantly reduces its polarity and the extensive hydrogen bonding network that hinders crystallization in its free form. The resulting this compound is a more lipophilic molecule, readily soluble in common organic solvents, and exhibits a much higher propensity for crystallization. This allows for efficient removal of impurities that are not amenable to acetylation or have different solubility profiles.
Experimental Protocol: Acetylation of L-iditol
This protocol is adapted from standard procedures for the O-acetylation of polyols.[4][5]
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| Crude L-iditol Syrup | As per source | --- |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |
| Pyridine (anhydrous) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | Volumetric Standard | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude L-iditol syrup (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of L-iditol).
-
Acetylation: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (a 1.5 to 2.0-fold molar excess for each hydroxyl group, so 9-12 equivalents for L-iditol) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add methanol to quench the excess acetic anhydride.
-
Work-up and Extraction:
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Crystallization of this compound:
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 2: Deacetylation and Final Crystallization of L-iditol
The Zemplén Deacetylation: A Mild and Efficient Deprotection
The Zemplén deacetylation is a classic and highly efficient method for the base-catalyzed removal of acetyl groups from carbohydrates and polyols. It utilizes a catalytic amount of sodium methoxide in methanol, which acts as a transesterification catalyst.[6][7] The reaction is typically clean and proceeds in high yield under mild conditions.
Caption: Simplified Zemplén Deacetylation Mechanism.
Experimental Protocol: Deacetylation and Crystallization
This protocol is based on the well-established Zemplén deacetylation procedure.[6]
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Crystalline | From Part 1 |
| Methanol (anhydrous) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | 0.5 M in Methanol | Sigma-Aldrich |
| Ion-exchange resin (H⁺ form) | Amberlite IR120 (H⁺) | Dow |
Procedure:
-
Reaction Setup: Dissolve the crystalline this compound (1.0 equivalent) in anhydrous methanol (5-10 mL per gram of hexaacetate) in a round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
Deacetylation: Cool the solution to 0°C and add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir. Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization: Add a protonated ion-exchange resin (e.g., Amberlite IR120 H⁺ form) to the reaction mixture and stir until the pH becomes neutral. This step removes the sodium ions.[7]
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain a viscous syrup of L-iditol in methanol.
-
Final Crystallization of L-iditol:
-
Further concentrate the methanolic solution until it becomes highly viscous.
-
Induce crystallization by either scratching the inside of the flask with a glass rod or by adding a seed crystal of L-iditol if available.
-
Allow the crystallization to proceed at room temperature or in a refrigerator.
-
Collect the crystals by filtration, wash with a minimal amount of cold methanol, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Acetylation Step | Deacetylation Step |
| Key Reagents | Acetic Anhydride, Pyridine | Sodium Methoxide, Methanol |
| Stoichiometry | 9-12 eq. Ac₂O | 0.1 eq. NaOMe |
| Reaction Time | 4-12 hours (TLC monitored) | 1-4 hours (TLC monitored) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Yield | > 85% (crystalline hexaacetate) | > 90% (crystalline L-iditol) |
Conclusion and Self-Validation
The successful execution of this two-part protocol will be evident through several key observations. In the acetylation step, the formation of a crystalline solid from the crude L-iditol syrup after work-up and recrystallization is a primary indicator of success. The melting point of the this compound should be sharp and consistent with literature values.
For the deacetylation step, complete conversion of the hexaacetate to the more polar L-iditol can be confirmed by TLC. The final validation is the formation of crystalline L-iditol from the methanolic solution, a product that is often difficult to obtain directly. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.
References
-
O-Acetylation using acetic anhydride in pyridine. (2021). In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
De-O-acetylation using sodium methoxide. (2021). In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
- European Patent Office. (n.d.). EP1647540B1 - Process for the preparation of L-iditol. Google Patents.
- Google Patents. (n.d.). CA2522691C - Process for preparing l-iditol.
- Google Patents. (n.d.). US7674381B2 - Method for preparing L-iditol.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
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Reddit. (n.d.). Deacetylation of glucopyranosides with sodium methoxide: dry solvent? Retrieved from [Link]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Spectral Analysis of L-Iditol Hexaacetate
Introduction: The Structural Elucidation of a C2-Symmetric Polyol Acetate
L-Iditol hexaacetate is the peracetylated form of L-iditol, a C2-symmetric hexitol. The analysis of such molecules is of significant interest in carbohydrate chemistry and drug development, where acetylated polyols serve as intermediates and chiral synthons. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural confirmation and purity assessment of these compounds. However, the conformational flexibility and the similarity of chemical environments in the carbon backbone present a notable challenge, often leading to severe signal overlap in one-dimensional (1D) proton (¹H) NMR spectra.
This guide provides a comprehensive approach to the NMR spectral analysis of this compound, moving from fundamental principles to advanced two-dimensional (2D) techniques. The protocols and interpretations herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools for an unambiguous structural assignment.
Molecular Structure and Symmetry Considerations
The structure of this compound, with the IUPAC name [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate, possesses a C2 axis of symmetry.[1] This symmetry element dictates that certain atoms are chemically equivalent, which simplifies the expected NMR spectra. Specifically, the following equivalences are anticipated:
-
Protons: H-1 is equivalent to H-6, H-2 to H-5, and H-3 to H-4.
-
Carbons: C-1 is equivalent to C-6, C-2 to C-5, and C-3 to C-4.
-
Acetyl Groups: The acetate on C-1 is equivalent to that on C-6, C-2 to C-5, and C-3 to C-4.
Therefore, a fully resolved ¹H NMR spectrum should display three distinct signals for the backbone protons and three for the acetyl methyl protons. Similarly, the ¹³C NMR spectrum should show three signals for the backbone carbons and three for the acetyl carbons (one for the methyls and two for the carbonyls, or potentially three if all are resolved).
Caption: 2D representation of this compound highlighting the C2 symmetry axis.
PART 1: Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
The quality of the NMR data is fundamentally dependent on meticulous sample preparation.[2] For acetylated compounds like this compound, which are generally soluble in common organic solvents, chloroform-d (CDCl₃) is an excellent choice.[3]
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated Chloroform (CDCl₃), high purity
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool plug
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial. The amount will depend on the experiments to be performed and the spectrometer's sensitivity.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If TMS is used as an internal standard, it is often pre-mixed in the solvent by the manufacturer.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect for any suspended particles.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[2] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Rationale for Choices:
-
CDCl₃: It is a relatively non-polar solvent that readily dissolves acetylated compounds and has a single, sharp residual proton signal (at ~7.26 ppm) that does not typically interfere with the analyte signals.[3]
-
Filtration: Solid particles in the sample will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[2]
Protocol 2: Acquisition of 1D and 2D NMR Spectra
The following parameters are recommended for a modern high-field NMR spectrometer (e.g., 400-600 MHz).
Caption: Workflow for the NMR analysis of this compound.
1D ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration in quantitative studies.
-
Number of Scans: 8-16, depending on the sample concentration.
1D ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpqf').
-
Spectral Width: Same as 1D ¹H.
-
Data Points: 2048 in the direct dimension (F2), 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-4 per increment.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-enhanced HSQC with sensitivity improvement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width: Same as 1D ¹H in F2; ~100 ppm in F1 (centered on the aliphatic region).
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans: 4-8 per increment.
PART 2: Spectral Analysis and Interpretation
Due to the C2 symmetry, the ¹H NMR spectrum is expected to be complex but interpretable. The signals for H-2/H-5 and H-3/H-4 will likely overlap, necessitating 2D NMR for complete assignment.
Expected Chemical Shifts and Multiplicities
The acetylation of hydroxyl groups generally leads to a significant downfield shift of the attached methine and methylene protons.[4] Based on data for similar acetylated alditols, the following approximate chemical shifts can be predicted.
| Assignment | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Rationale |
| H-1, H-6 | 4.1 - 4.5 | 61 - 63 | Methylene protons adjacent to an acetate group. |
| H-2, H-5 | 5.2 - 5.5 | 68 - 70 | Methine protons deshielded by adjacent acetate groups. |
| H-3, H-4 | 5.4 - 5.7 | 67 - 69 | Methine protons, typically the most deshielded due to their central position. |
| -OCOCH₃ | 2.0 - 2.2 | 20 - 21 | Methyl protons of the acetate groups.[5] |
| -OCO CH₃ | 169 - 171 | 169 - 171 | Carbonyl carbons of the acetate groups. |
Note: These are predicted ranges. Actual values will depend on the solvent and experimental conditions.
Step-by-Step Spectral Assignment
-
¹H NMR Analysis - The Acetyl Region: The region between 2.0 and 2.2 ppm should integrate to 18 protons (6 x CH₃). Due to the C2 symmetry, up to three distinct singlets may be resolved, corresponding to the acetate groups on C-1/C-6, C-2/C-5, and C-3/C-4.
-
¹H NMR Analysis - The Backbone Region: The region between 4.0 and 5.7 ppm contains the signals for the 8 backbone protons. This region will exhibit complex multiplets due to vicinal (three-bond) H-H coupling. Without 2D data, definitive assignment is challenging due to signal overlap.
-
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum should confirm the symmetry. Expect three signals for the backbone carbons (C1/C6, C2/C5, C3/C4) between 60-75 ppm, one signal for the acetyl methyl carbons around 20-21 ppm, and up to three signals for the carbonyl carbons around 170 ppm.
-
2D ¹H-¹³C HSQC - Linking Protons to Carbons: The HSQC spectrum is crucial for unambiguous assignment. It will show correlations between each proton and the carbon to which it is directly attached. This allows for the definitive assignment of the C1/H1, C2/H2, etc., pairs.
-
2D ¹H-¹H COSY - Mapping the Proton Network: The COSY spectrum reveals which protons are coupled to each other. Cross-peaks will appear between protons on adjacent carbons.
-
A cross-peak will connect the H-1/H-6 signals to the H-2/H-5 signals.
-
A cross-peak will connect the H-2/H-5 signals to the H-3/H-4 signals.
By starting with the most distinct signal (often the H-1/H-6 methylene protons), one can "walk" along the carbon backbone via the COSY cross-peaks to assign the entire spin system.
-
Caption: Logic of 2D NMR correlations for spectral assignment.
Conclusion
The structural elucidation of this compound, while appearing complex due to signal overlap in 1D spectra, is readily achievable through a systematic application of 1D and 2D NMR techniques. The inherent C2 symmetry of the molecule serves as a valuable constraint in the interpretation of the spectra. By following the detailed protocols for sample preparation and data acquisition, and by employing the logic of COSY and HSQC correlations, researchers can confidently assign all proton and carbon signals, thereby confirming the identity and purity of their compound. This approach provides a robust framework for the analysis of other symmetric, acetylated polyols in academic and industrial settings.
References
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Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry. Available at: [Link]
- Rychnovsky, S. D., & Skalitzky, D. J. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(7), 945-948.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13393019, this compound." PubChem. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13393019, this compound." PubChem. Available at: [Link]
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Jahandideh, H., et al. (2020). Assignment of peaks from 1H and 13C NMR. ResearchGate. Available at: [Link]
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Mestrelab Research. "qNMR Purity Recipe Book (1 - Sample Preparation)." Available at: [Link]
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Isotope Science. "Deuterated Solvents for NMR." Available at: [Link]
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JEOL Ltd. "Using Quantitative NMR." Available at: [Link]
- Widmalm, G., & Fontana, C. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews.
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- Zhang, X., et al. (2003). Characterization of the sequence distribution and crystalline structure of poly(ethylene-co-vinyl acetate) copolymers with high-resolution NMR spectroscopy. Polymer, 44(1), 147-155.
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Magritek. "qNMR on samples from the production plant." Available at: [Link]
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University of Basel. "NMR Sample Preparation." Available at: [Link]
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Human Metabolome Database. "[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000765)." Available at: [Link]
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Chromservis. "Deuterated - Solvents, Reagents & Accessories." Available at: [Link]
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Application Note: Unveiling the Molecular Signature of L-Iditol Hexaacetate through Infrared Spectroscopy
Introduction: The Structural Significance of L-Iditol Hexaacetate
L-Iditol, a sugar alcohol, serves as a key chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2][3] Its peracetylated form, this compound, is a crucial intermediate, often utilized to protect the hydroxyl groups during synthetic transformations. The complete acetylation of L-Iditol to this compound is a critical step that necessitates robust analytical confirmation. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to verify the presence of the acetate functional groups and the disappearance of the precursor's hydroxyl groups, thereby confirming the successful synthesis of this compound.[4] This application note provides a detailed guide to the principles, experimental protocol, and spectral interpretation of this compound using Fourier Transform Infrared (FTIR) spectroscopy.
Theoretical Framework: The Vibrational Language of Molecules
Infrared spectroscopy probes the vibrational transitions within a molecule.[5] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations can be categorized into two main types: stretching (changes in bond length) and bending (changes in bond angle).[5] The frequency of these vibrations is determined by the masses of the atoms involved and the strength of the bond connecting them. Consequently, specific functional groups, which are collections of atoms with characteristic bonding patterns, exhibit predictable and well-documented absorption bands in the IR spectrum.[6][7][8]
For this compound, the primary functional groups of interest are the ester (acetate) groups. The successful acetylation of L-Iditol results in the introduction of six acetate groups and the elimination of six hydroxyl (-OH) groups. The IR spectrum, therefore, provides a clear fingerprint of this transformation.
Key Functional Groups and Their Expected IR Signatures
The interpretation of the this compound IR spectrum hinges on the identification of absorption bands characteristic of its constituent functional groups. The most prominent of these are the acetate esters.
The "Rule of Three" for Esters
Esters, including the acetate groups in this compound, typically exhibit a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[9][10] These correspond to:
-
C=O Stretching Vibration: A very strong and sharp absorption band typically found in the region of 1750-1735 cm⁻¹ for saturated esters.[11][12][13][14] This is one of the most readily identifiable peaks in the IR spectrum of an ester.
-
C-O-C Asymmetric Stretching Vibration: A strong absorption band usually located between 1300-1150 cm⁻¹ .[9][15]
-
C-O-C Symmetric Stretching Vibration: Another strong absorption band typically observed in the 1150-1000 cm⁻¹ range.[9]
The presence of all three of these intense bands provides strong evidence for the existence of the ester functional groups.
Other Significant Vibrational Modes
-
C-H Stretching and Bending: The alkyl portions of the L-Iditol backbone and the methyl groups of the acetates will give rise to C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[6][12] C-H bending vibrations for the methyl groups are also expected around 1375 cm⁻¹ and 1450 cm⁻¹ .[16][17]
-
Absence of O-H Stretching: Critically, a successful synthesis of this compound from L-Iditol will be confirmed by the disappearance of the broad O-H stretching band, which is characteristic of alcohols and typically appears in the region of 3550-3200 cm⁻¹ .[14][17]
The following table summarizes the expected characteristic IR absorption bands for this compound:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | Alkyl (backbone and methyl) | 2950 - 2850 | Medium to Strong |
| C=O Stretch | Acetate Ester | 1750 - 1735 | Very Strong |
| C-H Bend (Methyl) | Acetate and Backbone | ~1450 and ~1375 | Medium |
| C-O-C Asymmetric Stretch | Acetate Ester | 1300 - 1150 | Strong |
| C-O-C Symmetric Stretch | Acetate Ester | 1150 - 1000 | Strong |
Experimental Protocol: Acquiring the FTIR Spectrum of this compound
This protocol details the preparation of a solid sample of this compound for analysis by FTIR spectroscopy using the potassium bromide (KBr) pellet method. This technique is well-suited for solid organic compounds and aims to produce a transparent pellet through which the IR beam can pass.[18][19][20]
Materials and Equipment
-
This compound sample
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of the this compound sample in a clean, dry agate mortar and pestle to a fine powder.[19]
-
Weigh approximately 100-200 mg of dry, FTIR grade KBr.[19] It is crucial that the KBr is free of moisture, as water exhibits a broad O-H absorption that can interfere with the spectrum.
-
Add the KBr to the mortar with the sample.
-
-
Mixing and Grinding:
-
Thoroughly mix and grind the sample and KBr together for several minutes until a homogenous, fine powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR radiation.
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure according to the manufacturer's instructions to form a clear, transparent pellet.[19] A translucent or opaque pellet indicates incomplete pressing or excessive sample concentration.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.[18] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Post-Analysis:
-
Thoroughly clean the mortar, pestle, and pellet die with an appropriate solvent (e.g., acetone) and ensure they are completely dry before the next use.[21]
-
Data Interpretation and Analysis
A representative (hypothetical, based on known functional group frequencies) FTIR spectrum of this compound is shown below.
Spectral Analysis of this compound
-
C-H Stretching Region (3000-2850 cm⁻¹): Observe the characteristic peaks corresponding to the sp³ C-H stretching vibrations of the sugar alcohol backbone and the acetate methyl groups.
-
Carbonyl (C=O) Stretching Region (1750-1735 cm⁻¹): Identify the very strong, sharp absorption band in this region, which is the most definitive indicator of the acetate ester groups.[11][15][16]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.
-
Absence of O-H Stretch: Crucially, verify the absence of a broad absorption band in the 3550-3200 cm⁻¹ region. This confirms the complete conversion of the hydroxyl groups of L-Iditol to acetate esters.
Visualizing the Workflow and Molecular Structure
Caption: Workflow for FTIR analysis of this compound.
Caption: Key IR absorptions of this compound functional groups.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocol and understanding the characteristic absorption frequencies of the acetate functional groups, researchers can confidently verify the successful synthesis of this important chemical intermediate. The presence of the strong carbonyl and C-O stretching bands, coupled with the absence of the hydroxyl O-H stretch, provides a clear and definitive molecular signature for this compound.
References
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FT-IR spectra of acetylated cellulose samples prepared at different reaction temperatures. (n.d.). ResearchGate. Retrieved from [Link]
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FT-IR Peak value and its functional groups of ethyl acetate extract of... (n.d.). ResearchGate. Retrieved from [Link]
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Application of Infrared Spectroscopy to Analyze the Degree of Substitution in Acetylated Wood Powder. (n.d.). Journal of Korea TAPPI. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]
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FT-IR – spectra of acetylated wood with increasing degree of... (n.d.). ResearchGate. Retrieved from [Link]
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Infrared Spectroscopy (IR). (n.d.). SlideShare. Retrieved from [Link]
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Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry. (2023). ACS Omega. Retrieved from [Link]
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FT-IR spectra of polyols. (for polyol ID refer to Table 1). (n.d.). ResearchGate. Retrieved from [Link]
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FTIR spectra of cellulose and cellulose acetoacetates with increasing molar degree of substitution (MS). (n.d.). ResearchGate. Retrieved from [Link]
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FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PubMed Central. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Vibrational Spectroscopic Study of Acetate Group. (2004). Acta Chimica Slovenica. Retrieved from [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
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6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]
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(PDF) Vibrational Spectroscopic Study of Acetate Group. (2014). ResearchGate. Retrieved from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]
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L-Iditol (HMDB0011632). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Iditol. (n.d.). Grokipedia. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. (n.d.). PIKE Technologies. Retrieved from [Link]
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Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy Online. Retrieved from [Link]
-
Vibrational Analysis of Acetate Ion Molecules and Estimation of Equilibrium Constants for Their Hydrogen Isotopic Exchange Reactions. (1983). The Journal of Physical Chemistry. Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
-
IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
-
GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. (2023). GSC Online Press. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Iditol. (n.d.). Wikipedia. Retrieved from [Link]
-
IR Absorption Table. (n.d.). WebSpectra. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
-
L-iditol 2-dehydrogenase. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. Iditol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Infrared Spectroscopy (IR) | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. Application of Infrared Spectroscopy to Analyze the Degree of Substitution in Acetylated Wood Powder [ktappi.kr]
- 17. researchgate.net [researchgate.net]
- 18. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: L-Iditol Hexaacetate as a Versatile Chiral Synthon for Optically Active Cores
Introduction: Leveraging the Chiral Pool for Asymmetric Synthesis
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity. The human body, being inherently chiral, often interacts differently with enantiomers of a drug, with one providing the therapeutic benefit while the other might be inactive or even elicit adverse effects. This necessitates the development of synthetic routes that can selectively produce the desired stereoisomer. The "chiral pool" – a collection of readily available, enantiomerically pure compounds from natural sources – offers an efficient and economical starting point for asymmetric synthesis.[1][2]
Carbohydrates represent a significant component of the chiral pool, offering a rich diversity of stereochemical arrangements.[3] Among these, L-Iditol, a C2-symmetric hexitol, serves as a valuable yet perhaps underutilized chiral building block. Its fully acetylated form, L-Iditol hexaacetate, is a stable, crystalline solid that can be readily deprotected to reveal the six hydroxyl groups for subsequent chemical transformations. This application note will provide a detailed guide on the utilization of this compound for the synthesis of optically active cores, with a focus on the preparation of 1,4:3,6-dianhydro-L-iditol (isoidide), a rigid bicyclic diether with significant potential as a chiral scaffold in medicinal chemistry and materials science.[4]
Core Concept: From a Flexible Chain to a Rigid Core
The fundamental strategy outlined here involves the transformation of the flexible, acyclic backbone of L-Iditol into a conformationally constrained bicyclic system. This is achieved through a controlled dehydration reaction that locks the stereochemistry of the starting material into a well-defined three-dimensional structure. The resulting chiral core can then be further functionalized to explore chemical space in drug discovery programs.
Caption: Synthetic workflow from this compound to functionalized chiral cores.
Part 1: Preparation of L-Iditol from this compound
The initial step in utilizing this compound is the removal of the acetyl protecting groups to liberate the free hydroxyls. This can be achieved under standard basic or acidic conditions. A common and effective method is base-catalyzed transesterification.
Protocol 1: Deacetylation of this compound
Objective: To quantitatively convert this compound to L-Iditol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (catalytic amount)
-
Dowex® 50WX8 or other acidic resin
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.05 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 DCM:Methanol. The disappearance of the starting material spot and the appearance of a more polar spot corresponding to L-Iditol indicates reaction completion.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic resin (e.g., Dowex® 50WX8) until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: The crude L-Iditol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure L-Iditol as a white crystalline solid.
Causality and Insights:
-
The use of a catalytic amount of sodium methoxide is sufficient to drive the transesterification reaction to completion.
-
Neutralization with an acidic resin is a convenient method for removing the sodium ions without introducing water, which simplifies the workup.
-
Anhydrous conditions are preferred to prevent hydrolysis of the acetate groups, which can be slower than methanolysis.
Part 2: Synthesis of 1,4:3,6-Dianhydro-L-iditol (Isoidide)
With L-Iditol in hand, the key transformation to the rigid bicyclic core can be performed. This is an acid-catalyzed double intramolecular dehydration reaction.
Protocol 2: Cyclization of L-Iditol to Isoidide
Objective: To synthesize the chiral core, 1,4:3,6-dianhydro-L-iditol, from L-Iditol.
Materials:
-
L-Iditol
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Activated carbon
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-Iditol (1.0 eq) and toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is evolved. TLC analysis can also be used to monitor the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude isoidide can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or toluene) or by vacuum distillation. Decolorization with activated carbon may be necessary to obtain a colorless product.
-
Causality and Insights:
-
The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the dehydration reaction towards the product by continuously removing water.
-
The choice of a strong acid catalyst is necessary to protonate the hydroxyl groups, making them good leaving groups (water).
-
The C2 symmetry of L-Iditol simplifies the reaction, leading to a single, well-defined chiral product.
Caption: Step-by-step experimental workflow for the synthesis of Isoidide from this compound.
Data Presentation
| Compound | Starting Material | Key Reagents | Typical Yield (%) |
| L-Iditol | This compound | Methanol, Sodium Methoxide | >95 |
| 1,4:3,6-Dianhydro-L-iditol | L-Iditol | Toluene, p-Toluenesulfonic acid | 80-90 |
Applications and Further Transformations of Isoidide
The rigid, C2-symmetric structure of isoidide makes it an attractive scaffold for a variety of applications:
-
Chiral Ligands: The two hydroxyl groups of isoidide can be functionalized to create chiral ligands for asymmetric catalysis.
-
Pharmaceutical Intermediates: The diol functionality can be converted to other functional groups, such as diamines or dihalides, to serve as building blocks for complex drug molecules.[5]
-
Polymers and Materials: Isoidide can be used as a monomer in the synthesis of biodegradable polyesters and other polymers with unique thermal and mechanical properties.
Troubleshooting and Best Practices
-
Incomplete Deacetylation: If the deacetylation of this compound is sluggish, a slight excess of sodium methoxide can be added, or the reaction can be gently warmed. Ensure the methanol is anhydrous.
-
Low Yield in Cyclization: The most common reason for low yields in the cyclization to isoidide is incomplete water removal. Ensure the Dean-Stark apparatus is functioning correctly and that the reaction is run until water evolution ceases. The reaction is also sensitive to the amount of acid catalyst; too much can lead to side reactions and charring.
-
Product Purity: For high-purity isoidide, multiple recrystallizations or careful vacuum distillation may be necessary. The use of activated carbon is effective for removing colored impurities.
Conclusion
This compound, as a stable and accessible derivative of L-Iditol, is a valuable starting material from the chiral pool. The straightforward deprotection followed by an efficient cyclization provides access to the rigid and versatile chiral core, 1,4:3,6-dianhydro-L-iditol (isoidide). This application note provides robust protocols for these transformations, opening the door for researchers in drug discovery and materials science to explore the potential of this unique chiral synthon. The principles of leveraging readily available, stereochemically defined natural products like L-Iditol are central to the development of efficient and sustainable asymmetric syntheses.[6]
References
-
Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025). ResearchGate. [Link]
-
Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. (2002). Carbohydrate Research. [Link]
- Process for preparing l-iditol. (2012).
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). Chemical Reviews. [Link]
-
2.7 Chiral Pool Synthesis: Starting from Terpenes. (n.d.). ResearchGate. [Link]
-
An Optimized Synthetic Route for the Preparation of the Versatile Chiral Building Block 1,4-Di-O-benzylthreitol. (2013). ResearchGate. [Link]
-
2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. (n.d.). Keio University. [Link]
Sources
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 5. Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of L-Iditol Hexaacetate
Abstract
This comprehensive guide provides a detailed protocol for the efficient deprotection of L-iditol hexaacetate to yield L-iditol, a valuable chiral building block in pharmaceutical and chemical synthesis. The featured methodology is the robust and widely applicable Zemplén deacetylation, a base-catalyzed transesterification. This document offers in-depth insights into the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization of the final product. Furthermore, a troubleshooting guide is included to address potential challenges, ensuring a high rate of success for researchers, scientists, and professionals in drug development.
Introduction: The Significance of L-Iditol
L-iditol, a C2 epimer of D-sorbitol, is a naturally occurring sugar alcohol.[1] Its unique stereochemical arrangement makes it a valuable chiral precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and other biologically active compounds. The hydroxyl groups of L-iditol provide multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.
In many synthetic routes, the hydroxyl groups of L-iditol are protected to prevent unwanted side reactions. Acetyl groups are a common choice for this purpose due to their ease of installation and subsequent removal. This compound is a stable, crystalline intermediate that allows for purification and handling before the final deprotection step to unveil the desired polyol, L-iditol.
This application note focuses on the critical final step: the complete removal of the six acetyl protecting groups from this compound.
The Chemical Principle: Zemplén Deacetylation
The deprotection of this compound is efficiently achieved through a base-catalyzed transesterification reaction, famously known as the Zemplén deacetylation.[2] This method utilizes a catalytic amount of a strong base, typically sodium methoxide (NaOMe), in a protic solvent like methanol (MeOH).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of each acetate group. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the ester bond. The final products are L-iditol and methyl acetate. A key advantage of this method is its catalytic nature; the methoxide ion is regenerated in the process, allowing for the use of sub-stoichiometric amounts of base.[3]
Figure 1. A simplified workflow of the Zemplén deacetylation of this compound.
Experimental Protocol
This protocol is designed for the deprotection of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Sodium Methoxide (NaOMe) | 0.5 M solution in Methanol | Sigma-Aldrich, Acros Organics, etc. | Handle with care, corrosive and flammable.[4] |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dowex® 50WX8 (H⁺ form) | 100-200 mesh | Commercially Available | Or other strongly acidic cation exchange resin. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For TLC |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For TLC and column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | |
| Staining Solution | p-Anisaldehyde or Ceric Ammonium Molybdate | Prepare in-house | For visualization of TLC plates. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of starting material).
-
Stir the solution at room temperature until the solid is completely dissolved.
-
-
Initiation of Deprotection:
-
To the stirred solution, add a catalytic amount of sodium methoxide solution (0.1 - 0.2 eq) dropwise at room temperature.[5]
-
A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC developing system (e.g., Dichloromethane:Methanol 9:1 v/v or Ethyl Acetate:Methanol 9:1 v/v).
-
Spot the reaction mixture alongside the starting material (this compound) on a TLC plate.
-
The reaction is complete when the starting material spot has been completely consumed, and a new, more polar spot corresponding to L-iditol appears at a lower Rf value. The reaction is typically complete within 1-4 hours.
-
-
Quenching and Neutralization:
-
Once the reaction is complete, add Dowex® 50WX8 (H⁺ form) resin to the reaction mixture portionwise until the pH of the solution becomes neutral (test with pH paper).
-
Stir the suspension for an additional 15-20 minutes to ensure complete neutralization.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the ion-exchange resin.
-
Wash the resin thoroughly with methanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude L-iditol is often obtained as a white solid or a viscous oil.
-
For higher purity, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol/diethyl ether) or by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane or ethyl acetate).
-
Figure 2. A detailed workflow for the deprotection of this compound.
Characterization of L-Iditol
The successful synthesis of L-iditol should be confirmed by a combination of physical and spectroscopic methods.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 73-76 °C |
| Optical Rotation [α]D | approx. +3.5° (c=1, H₂O) |
Spectroscopic Data
The identity and purity of the synthesized L-iditol can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (600 MHz, D₂O) δ (ppm) | ¹³C NMR (151 MHz, D₂O) δ (ppm) |
| 3.86 - 3.82 (m) | 72.1 |
| 3.75 - 3.70 (m) | 71.5 |
| 3.66 - 3.62 (m) | 63.4 |
Note: The ¹H NMR spectrum of L-iditol in D₂O is complex due to the overlapping signals of the non-equivalent methylene and methine protons. The data presented are approximate chemical shift ranges. For unambiguous assignment, 2D NMR techniques such as COSY and HSQC are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient catalyst. - Inactive catalyst (degraded NaOMe). - Low reaction temperature. | - Add a small additional amount of NaOMe solution. - Use a fresh solution of NaOMe. - Ensure the reaction is proceeding at room temperature. |
| Formation of Side Products | - Prolonged reaction time. - Presence of water in the reaction mixture. | - Monitor the reaction closely by TLC and quench promptly upon completion. - Use anhydrous methanol and handle NaOMe under an inert atmosphere to minimize moisture exposure. |
| Difficulty in Purification | - Incomplete removal of salts. - Product is a viscous oil instead of a solid. | - Ensure complete neutralization with the ion-exchange resin. - Attempt co-evaporation with toluene to remove residual water. - If recrystallization fails, purify by column chromatography. |
| Low Yield | - Loss of product during work-up and purification. - Incomplete reaction. | - Be careful during filtration and transfer steps. - Ensure the reaction has gone to completion before work-up. |
Safety Precautions
-
Sodium Methoxide: Sodium methoxide is corrosive, flammable, and reacts violently with water.[4] It should be handled in a fume hood with appropriate PPE. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Pressurized Glassware: When performing reactions under an inert atmosphere, ensure that the glassware is properly sealed and that there is a pressure-relief system (e.g., a bubbler) in place.
Conclusion
The Zemplén deacetylation provides a reliable and high-yielding method for the deprotection of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently and safely produce high-purity L-iditol for their synthetic needs. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining the desired product in excellent yield and purity.
References
-
Human Metabolome Database. (2024). L-Iditol (HMDB0011632). Retrieved from [Link]
- Zemplén, G., & Kuntz, A. (1924). Über die Verseifung acetylierter Zucker und verwandter Substanzen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(9), 1357–1360.
-
Imamura, A. (2021). De-O-acetylation using sodium methoxide. In S. Nishihara, K. Angata, & K. F. Aoki-Kinoshita (Eds.), Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Retrieved from [Link]
-
PubChem. (n.d.). L-Iditol. Retrieved from [Link]
- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2014). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 16(1), 19-22.
-
Human Metabolome Database. (2024). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0011632). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). Material Safety Data Sheet: Sodium Methoxide (Powder). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
NIST. (n.d.). D-Glucitol, hexaacetate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for L-Iditol (HMDB0011632). Retrieved from [Link]
-
PubChem. (n.d.). Sorbitol hexaacetate. Retrieved from [Link]
- Jabbari, A. (2018). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research, 8(1), 1-10.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Reddit. (2023). Deacetylation impurity. Retrieved from [Link]
-
Chemistry Online. (2023). Zemplén deacetylation. Retrieved from [Link]
- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry, 16(1), 19-22.
- Hossain, M. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 969-994.
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000765). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000765). Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). material safety data sheet sodium methoxide (powder). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Acetylation of L-Iditol
As a Senior Application Scientist, I've frequently guided researchers through the nuances of carbohydrate chemistry. The acetylation of polyols like L-Iditol, while a standard procedure, is often plagued by challenges that can derail an entire synthetic route. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during the complete acetylation of L-Iditol to its hexa-acetate form.
Question 1: My reaction is incomplete. TLC analysis consistently shows a mixture of partially acetylated intermediates and unreacted L-Iditol. What's going wrong?
Answer:
Incomplete acetylation is the most frequent challenge and typically points to one or more suboptimal reaction conditions. L-Iditol possesses six hydroxyl groups, and driving the reaction to the fully acetylated product, L-Iditol hexaacetate, requires careful control over the reaction environment.
Here are the primary causes and their solutions:
-
Cause A: Insufficient Acetylating Agent
-
The Chemistry: Stoichiometrically, each of the six hydroxyl (-OH) groups on L-Iditol requires one equivalent of acetic anhydride for acetylation. The reaction produces acetic acid as a byproduct, which needs to be neutralized.
-
Solution: Ensure you are using a significant excess of acetic anhydride. A common starting point is 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group.[1] For L-Iditol, this translates to a total of 9 to 12 equivalents. This excess helps drive the reaction equilibrium towards the fully acetylated product.
-
-
Cause B: Presence of Water in the Reaction
-
The Chemistry: Acetic anhydride reacts readily with water to form two equivalents of acetic acid. Any moisture in your starting material (L-Iditol), solvent (pyridine), or glassware will consume the acetylating agent, rendering it unavailable for the reaction with L-Iditol.
-
Solution:
-
Dry the L-Iditol: Dry your L-Iditol sample under a high vacuum for several hours before use.
-
Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous pyridine or pyridine distilled over a suitable drying agent (e.g., KOH or CaH₂).
-
Flame-Dry Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
-
Cause C: Inadequate Reaction Time or Temperature
-
The Chemistry: While the acetylation of primary hydroxyl groups is often rapid, secondary hydroxyl groups, like those in L-Iditol, can be sterically hindered and react more slowly.[2] Low temperatures may not provide sufficient kinetic energy to overcome the activation barrier for all six hydroxyl groups.
-
Solution:
-
Monitor Progress: Stir the reaction at room temperature and monitor its progress regularly using Thin-Layer Chromatography (TLC).[1]
-
Increase Temperature: If the reaction stalls at room temperature (indicated by the persistence of intermediate spots on TLC), gently heat the mixture to 40-70°C.[3] Be aware that higher temperatures can sometimes lead to side reactions, so proceed cautiously.
-
Extend Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure all hydroxyl groups have reacted.
-
-
-
Cause D: Poor Solubility of L-Iditol
-
The Chemistry: L-Iditol, being a polyol, has limited solubility in some organic solvents. If it is not fully dissolved before the addition of acetic anhydride, the reaction will be a heterogeneous mixture, leading to incomplete and uneven acetylation.[4]
-
Solution: Ensure the L-Iditol is completely dissolved in pyridine before adding the acetic anhydride.[1] Gentle warming and stirring may be necessary to achieve a homogeneous solution.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for Incomplete L-Iditol Acetylation.
Question 2: My work-up is messy, and I'm losing a lot of product. How can I improve the purification of this compound?
Answer:
A challenging work-up is often due to the high boiling point and unpleasant nature of pyridine and the potential for emulsions during aqueous extraction.
-
The Chemistry: Pyridine forms a salt (pyridinium acetate) with the acetic acid byproduct. While this salt is water-soluble, pyridine itself has some solubility in organic solvents and can be difficult to remove completely by simple evaporation.[2][5]
-
Optimized Work-up and Purification Protocol:
-
Quench the Reaction: After the reaction is complete (as confirmed by TLC), cool the mixture in an ice bath and slowly add methanol to quench any remaining acetic anhydride.[1]
-
Remove Pyridine: Remove the bulk of the pyridine under reduced pressure (rotary evaporation). To remove the last traces, add toluene to the residue and evaporate again. Repeat this co-evaporation with toluene 2-3 times.[3]
-
Liquid-Liquid Extraction: Dissolve the resulting oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it sequentially with a cold, dilute acid solution to remove any final traces of pyridine. Options include:
-
1M Hydrochloric Acid (HCl)
-
Saturated copper (II) sulfate (CuSO₄) solution (this is particularly effective as pyridine forms a complex with copper ions).[5]
-
-
Neutralization and Final Washes: Wash the organic layer with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard protocol for the complete acetylation of L-Iditol?
Answer:
This protocol is based on a 1 mmol scale. Adjust volumes accordingly.
Experimental Protocol: Acetylation of L-Iditol
-
Preparation: Add L-Iditol (182.17 mg, 1.0 mmol) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Dry the L-Iditol under high vacuum for at least 2 hours.
-
Inert Atmosphere: Place the flask under an inert atmosphere of argon or nitrogen.
-
Dissolution: Add anhydrous pyridine (10 mL) to the flask. Stir the mixture at room temperature until the L-Iditol is completely dissolved. Gentle warming may be required.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.13 mL, 12.0 mmol, 12 equiv.) dropwise to the stirred solution.[1]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using TLC (see protocol below). The reaction is typically complete within 4-24 hours. If the reaction is sluggish, it can be heated to 50°C.
-
Work-up: Once the starting material is consumed, proceed with the optimized work-up protocol described in the troubleshooting section above.
Q2: How should I monitor the reaction using Thin-Layer Chromatography (TLC)?
Answer:
TLC is an indispensable tool for tracking the conversion of the highly polar L-Iditol to the much less polar this compound.
Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Solvent System (Mobile Phase): A good starting point for the eluent is a 1:1 mixture of hexane and ethyl acetate. You may need to adjust the polarity depending on your results.
-
Spotting: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the TLC plate. Also spot the L-Iditol starting material (dissolved in methanol) as a reference.
-
Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
L-Iditol and its acetylated derivatives are not UV-active.
-
Stain the plate to visualize the spots. A p-anisaldehyde stain or a potassium permanganate (KMnO₄) stain followed by gentle heating works well for carbohydrates and their derivatives.
-
-
Interpretation:
-
The L-Iditol starting material will have a very low Rf value (it will barely move from the baseline) due to its high polarity.
-
The fully acetylated product, this compound, will have a much higher Rf value.
-
Partially acetylated intermediates will appear as spots between the starting material and the final product.
-
The reaction is complete when the starting material spot has completely disappeared and only a single spot corresponding to the product is observed.
-
Q3: What are the key roles of pyridine in this acetylation reaction?
Answer:
Pyridine serves three critical functions in this reaction:
-
Solvent: It is an excellent solvent for L-Iditol and the reagents, ensuring a homogeneous reaction mixture.[6]
-
Base: The acetylation reaction produces one equivalent of acetic acid for every hydroxyl group that reacts. Pyridine is a base that neutralizes this acidic byproduct, preventing it from potentially causing unwanted side reactions and driving the equilibrium forward.[6]
-
Catalyst: Pyridine acts as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive intermediate, the N-acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself, thus accelerating the rate of reaction with the hydroxyl groups of L-Iditol.[2]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Incomplete Reaction |
| L-Iditol | 1.0 equivalent | Must be completely dry. |
| Acetic Anhydride | 9-12 equivalents | An excess is crucial to drive the reaction to completion. Insufficient amounts are a primary cause of partial acetylation. |
| Pyridine | Anhydrous, as solvent | Must be anhydrous to prevent hydrolysis of acetic anhydride. Acts as solvent, base, and catalyst. |
| Temperature | 0°C to RT, up to 70°C | Start at room temperature. Gentle heating can overcome the activation energy for sterically hindered secondary hydroxyls, but excessive heat may cause degradation. |
| Reaction Time | 4-24 hours | Must be monitored by TLC. Insufficient time will leave partially acetylated intermediates. |
| Atmosphere | Inert (Argon or N₂) | Prevents atmospheric moisture from entering the reaction and quenching the acetic anhydride. |
References
-
Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. The Journal of Organic Chemistry, 79(17), 8134–8142. [Link]
-
Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ACS Publications. [Link]
-
Béres, A., Kéki, S., Deák, G., & Kuki, Á. (2015). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. ACS Omega. [Link]
-
Sigma-Aldrich. O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
-
Dandia, A., Singh, R., & Sachdeva, H. (2007). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]
-
Wikipedia. Acetylation. [Link]
-
PubChem. L-Iditol. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ghorab, A., & Adeyinka, G. C. (2022). Influence of Temperature and Polymer Concentration on the Nonlinear Response of Highly Acetylated Chitosan–Genipin Hydrogels. Polymers. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing L-Iditol Hexaacetate Synthesis
Welcome to the technical support center for the synthesis of L-Iditol hexaacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical transformation. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction conditions and achieve high-yield, high-purity this compound.
Introduction to this compound Synthesis
The per-O-acetylation of L-Iditol to form this compound is a fundamental protection strategy in carbohydrate chemistry. This transformation is often a critical step in multi-step synthetic pathways, facilitating purification and enabling subsequent stereoselective modifications. The reaction typically involves the treatment of L-Iditol with an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will address these potential issues in a practical, question-and-answer format, grounded in the principles of organic chemistry.
Core Synthesis Protocol: A Foundational Approach
While specific reaction conditions can be optimized, a general and robust protocol for the per-O-acetylation of L-Iditol serves as an excellent starting point. The following procedure is a synthesis of established methods for the acetylation of hexitols.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve L-Iditol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of L-Iditol). Ensure the L-Iditol is fully dissolved before proceeding.
-
Reaction Setup: Place the flask in an ice bath to cool the solution to 0°C.
-
Acetylation Reaction: Slowly add acetic anhydride (a slight excess, typically 6.6 to 7.2 equivalents; 1.1 to 1.2 equivalents per hydroxyl group) to the cooled solution with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The fully acetylated product will have a significantly higher Rf value than the starting material and any partially acetylated intermediates.
-
Reaction Quench: Once the reaction is complete, cool the flask again in an ice bath and cautiously add cold water or methanol to quench the excess acetic anhydride.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize acetic acid), and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.[2]
-
Characterization: Confirm the identity and purity of the this compound by analytical techniques such as NMR, IR spectroscopy, and melting point determination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is incomplete, and I observe multiple spots on my TLC plate, even after extended reaction times. What could be the cause?
A1: Incomplete acetylation is a frequent challenge and can stem from several factors:
-
Insufficient Reagents: Ensure you are using a sufficient excess of acetic anhydride. A common starting point is 1.1 to 1.2 equivalents per hydroxyl group. For L-Iditol, which has six hydroxyl groups, this translates to 6.6 to 7.2 equivalents of acetic anhydride.
-
Presence of Water: Water will readily react with acetic anhydride, consuming it and preventing the acetylation of the sugar alcohol. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Steric Hindrance: While all hydroxyl groups in L-Iditol are secondary, their local steric environment can influence reactivity. Prolonged reaction times or gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion. However, be cautious as heating can also promote side reactions.
-
Catalyst Inefficiency: If using a solid catalyst like sodium acetate, ensure it is finely powdered and anhydrous. For pyridine, ensure it is of high purity and dry. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for sterically hindered hydroxyl groups.[1]
Troubleshooting Workflow for Incomplete Acetylation:
Caption: A decision-making workflow for addressing incomplete acetylation reactions.
Q2: I've isolated my product, but the yield is low. Where might I be losing material?
A2: Low yields can be attributed to issues during the reaction, work-up, or purification stages.
-
Reaction Issues: As discussed in Q1, an incomplete reaction is a primary cause of low yield.
-
Work-up Losses: During the aqueous work-up, ensure thorough extraction of the product from the aqueous layer. Perform multiple extractions with your organic solvent. Also, be cautious with the pH during the bicarbonate wash; overly basic conditions can lead to the hydrolysis of the acetate groups.
-
Purification Challenges: this compound can be a viscous oil or a low-melting solid, which can make handling and purification challenging.
-
Recrystallization: Finding an appropriate solvent system for recrystallization is key. A mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexanes) is often effective.
-
Chromatography: If using column chromatography, ensure proper packing of the silica gel and an optimized eluent system to achieve good separation without excessive band broadening.
-
Q3: My final product is a sticky, colored oil instead of a white solid. What is the likely cause and how can I purify it?
A3: The formation of a colored, oily product often points to the presence of impurities.
-
Pyridine Impurities: Pyridine can be difficult to remove completely and can lead to a yellowish or brownish coloration. Thorough washing with 1 M HCl during the work-up is crucial. Washing the organic layer with a saturated aqueous copper sulfate solution can also be effective in removing residual pyridine.
-
Caramelization/Degradation: If the reaction was heated too strongly or for too long, degradation of the sugar can occur, leading to colored byproducts.
-
Purification Strategy: If your product is an oil due to impurities, column chromatography is often the most effective purification method. If the product is inherently an oil at room temperature, this is not necessarily an indication of impurity. Characterization will be key.
Q4: How do I confirm that I have successfully synthesized this compound and that it is pure?
A4: A combination of spectroscopic and physical characterization methods is essential for product validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should observe a disappearance of the broad -OH proton signals from the starting L-Iditol. New, sharp singlets should appear in the region of δ 2.0-2.2 ppm, corresponding to the methyl protons of the six acetate groups. The protons on the L-Iditol backbone will appear as complex multiplets further downfield.
-
¹³C NMR: Look for the appearance of carbonyl carbons from the acetate groups around δ 170 ppm and the methyl carbons around δ 21 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretching band around 1740-1750 cm⁻¹ and the disappearance of the broad O-H stretching band that would be present in the starting material (around 3300-3500 cm⁻¹).[3][4]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. This compound has a reported melting point of around 70-73°C.[5] A broad melting range suggests the presence of impurities.
Table 1: Key Analytical Data for this compound
| Analytical Technique | Expected Observation |
| ¹H NMR | Disappearance of -OH signals; Appearance of sharp singlets at ~δ 2.0-2.2 ppm (18H). |
| ¹³C NMR | Appearance of C=O signals at ~δ 170 ppm; Appearance of -CH₃ signals at ~δ 21 ppm. |
| IR Spectroscopy | Strong C=O stretch at ~1740-1750 cm⁻¹; Absence of broad O-H stretch. |
| Melting Point | ~70-73°C |
Optimizing Reaction Conditions: A Data-Driven Approach
The choice of catalyst and reaction conditions can significantly influence the outcome of the acetylation. The following table summarizes common conditions and their implications.
Table 2: Comparison of Common Acetylation Conditions
| Catalyst/Base | Reagent | Typical Conditions | Advantages | Disadvantages |
| Pyridine | Acetic Anhydride | 0°C to RT, 12-24h | Good solvent for sugars, acts as a base to neutralize acetic acid. | Can be difficult to remove, unpleasant odor, can sometimes lead to colored byproducts.[6] |
| Sodium Acetate | Acetic Anhydride | Reflux | Inexpensive, easy to handle. | Requires higher temperatures, which can lead to degradation; reaction times can be long. |
| Pyridine/DMAP (cat.) | Acetic Anhydride | 0°C to RT, 2-6h | Highly efficient, accelerates the reaction significantly, especially for hindered alcohols. | DMAP is toxic and needs to be handled with care. |
Concluding Remarks
The synthesis of this compound, while a standard procedure, requires careful attention to detail to achieve optimal results. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot and refine their experimental protocols. This guide provides a framework for rational decision-making in the laboratory, ultimately leading to a more efficient and successful synthesis of this important carbohydrate derivative.
References
-
Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]
-
Lec10 - Alkylation and Acetylation of Sugars. YouTube. [Link]
-
Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. Academia.edu. [Link]
-
A comprehensive procedure for preparation of partially methylated alditol acetates from glycoprotein carbohydrates. PubMed. [Link]
-
Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ACS Publications. [Link]
-
Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. National Bureau of Standards. [Link]
-
This compound | C18H26O12 | CID 13393019. PubChem. [Link]
-
Synthesis and characterization of Li-type EDI zeolite. ResearchGate. [Link]
-
How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. [Link]
- Process for producing peracetylated sugar alcohols from sugar alcohols having at least four carbon atoms.
-
What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]
- Method for preparing L-iditol.
-
Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy Online. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis of L-Iditol Hexaacetate
Welcome to the technical support center for the synthesis of L-Iditol Hexaacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and in-depth technical knowledge to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.
Introduction: The Importance of this compound
L-Iditol, a C2 epimer of sorbitol, is a valuable chiral building block in the synthesis of various biologically active molecules and polymers. However, its high polarity and the presence of six hydroxyl groups make its purification and subsequent chemical manipulation challenging. Acetylation to form this compound is a crucial derivatization step that renders the molecule less polar, facilitating its purification and handling.[1][2] The hexaacetate can then be readily hydrolyzed back to the pure L-Iditol when needed.
This guide will delve into the potential side reactions that can compromise the yield and purity of this compound and provide robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the standard protocol for the synthesis of this compound?
The most common and established method for the per-acetylation of L-Iditol is the use of acetic anhydride as the acetylating agent with pyridine serving as both the catalyst and the solvent.[3] 4-(Dimethylamino)pyridine (DMAP) can be used as a co-catalyst to enhance the reaction rate.[3]
Q2: Why is pyridine used in the acetylation reaction?
Pyridine serves a dual purpose in this reaction. Firstly, it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate with acetic anhydride. This intermediate is more susceptible to nucleophilic attack by the hydroxyl groups of L-Iditol than acetic anhydride itself. Secondly, pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the formation of the ester product.[4][5]
Q3: My reaction is sluggish or incomplete. What are the possible causes?
Several factors can lead to an incomplete reaction:
-
Insufficient reagents: Ensure that a sufficient excess of acetic anhydride is used to acetylate all six hydroxyl groups.
-
Poor quality reagents: The presence of water in the L-Iditol starting material, pyridine, or acetic anhydride can consume the acetylating agent and hinder the reaction.
-
Low reaction temperature: While the reaction is typically performed at or slightly above room temperature, insufficient heat may lead to a slow reaction rate.
-
Steric hindrance: The secondary hydroxyl groups of L-Iditol are sterically more hindered than the primary hydroxyls, making them less reactive.[1]
Q4: What are the common impurities I should look for in my final product?
Common impurities can include:
-
Partially acetylated L-Iditol derivatives: Penta-, tetra-, and other lower acetylated forms of L-iditol.
-
Unreacted L-Iditol: If the reaction is incomplete.
-
Pyridinium acetate: A salt formed from the neutralization of acetic acid by pyridine.
-
Diacetyl ether: A potential byproduct from the dehydration of acetic acid.
-
Isomeric byproducts: If epimerization or other rearrangements occur.
Part 2: Troubleshooting Guide for Side Reactions
This section provides a detailed breakdown of potential side reactions, their mechanisms, and actionable troubleshooting steps.
Issue 1: Incomplete Acetylation - The Challenge of Partial Protection
Probable Cause: The most prevalent issue in the synthesis of this compound is the formation of a mixture of partially acetylated products. This arises from the differential reactivity of the primary (C1 and C6) and secondary (C2, C3, C4, and C5) hydroxyl groups. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, leading to a faster rate of acetylation.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acetylation.
Corrective Actions & Scientific Rationale:
| Corrective Action | Scientific Rationale |
| Increase Molar Excess of Acetic Anhydride | By increasing the concentration of the acetylating agent, the equilibrium of the reaction is shifted towards the formation of the fully acetylated product according to Le Chatelier's principle. |
| Increase Reaction Time and/or Temperature | Providing more time and thermal energy can help overcome the activation energy barrier for the acetylation of the more sterically hindered secondary hydroxyl groups. |
| Add a Co-catalyst (DMAP) | 4-(Dimethylamino)pyridine (DMAP) is a more potent nucleophilic catalyst than pyridine and can significantly accelerate the acetylation of sterically hindered alcohols. |
| Purification by Column Chromatography | If a mixture of partially acetylated products is unavoidable, separation can be achieved using silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate).[7] |
Analytical Verification:
-
Thin Layer Chromatography (TLC): Monitor the reaction progress. The fully acetylated product will have a higher Rf value than the partially acetylated intermediates and the starting material.
-
NMR Spectroscopy: 1H and 13C NMR can be used to identify and quantify the different acetylated species. The number and integration of the acetyl proton signals in the 1H NMR spectrum will indicate the degree of acetylation.[8][9]
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of the different components in the reaction mixture, confirming the presence of partially acetylated products.[2]
Issue 2: Intramolecular Cyclization - Formation of Anhydro-Iditol Derivatives
Probable Cause: Under acidic conditions, which can arise from the acetic acid byproduct if not effectively neutralized, L-Iditol can undergo intramolecular dehydration (cyclization) to form anhydro-iditol derivatives, such as 1,4-anhydro-L-iditol or 1,5-anhydro-L-iditol.[2] This is a known side reaction for hexitols.
Reaction Pathway Visualization:
Caption: Main vs. Side Reaction Pathway.
Preventative Measures & Scientific Rationale:
| Preventative Measure | Scientific Rationale |
| Use a Sufficient Amount of Base | Ensure that enough pyridine is present to neutralize all the acetic acid generated during the reaction, thus maintaining a non-acidic environment. |
| Control Reaction Temperature | Higher temperatures can promote elimination and dehydration reactions. Maintaining a moderate temperature (e.g., room temperature to 50°C) is advisable. |
| Anhydrous Conditions | The presence of water can lead to the hydrolysis of acetic anhydride, generating more acetic acid and increasing the likelihood of acidic conditions. |
Issue 3: Elimination Reactions - The Risk of Unsaturation
Probable Cause: Although less common under standard acetylation conditions, strong acidic or basic conditions at elevated temperatures can promote the elimination of hydroxyl groups to form unsaturated sugar alcohols (alkenes).[10][11]
Troubleshooting:
-
Maintain Neutral or Mildly Basic pH: The use of pyridine should prevent the reaction mixture from becoming acidic. Avoid the use of strong, non-nucleophilic bases that could favor elimination.
-
Moderate Reaction Temperature: Avoid excessive heating, which can provide the energy needed for elimination reactions to occur.
Issue 4: Epimerization - A Threat to Stereochemical Integrity
Probable Cause: The chiral centers of L-Iditol could potentially undergo epimerization (inversion of stereochemistry) under either acidic or basic conditions, leading to the formation of other hexitol isomers, such as D-iditol or sorbitol.[12][13] While this is a lower probability side reaction under standard acetylation conditions, it is a critical consideration for applications requiring high stereochemical purity.
Mitigation Strategies:
-
Strict pH Control: As with other side reactions, maintaining a neutral to mildly basic pH is crucial.
-
Mild Reaction Conditions: Use the mildest possible conditions (temperature, reaction time) that still afford a complete reaction to minimize the risk of epimerization.
-
Chiral Analysis of the Final Product: For applications where stereochemical purity is paramount, employ chiral analytical techniques such as chiral HPLC or GC to confirm the enantiomeric purity of the deacetylated L-Iditol.
Part 3: Experimental Protocol and Data
Standard Protocol for this compound Synthesis
Materials:
-
L-Iditol (high purity)
-
Acetic Anhydride (reagent grade)
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Dichloromethane (DCM) or Ethyl Acetate (for workup)
-
1 M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
To a solution of L-Iditol (1.0 eq) in anhydrous pyridine (10-20 mL per gram of L-Iditol) under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride (7-10 eq).
-
If desired, add a catalytic amount of DMAP (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Yield | > 90% | Can be lower if side reactions are significant. |
| Purity (by HPLC/GC) | > 98% | Dependent on the effectiveness of purification. |
| Melting Point | 121-122 °C | A sharp melting point is indicative of high purity. |
References
- High-performance liquid chromatography (HPLC) analysis of xylitol: Tian, H., et al. (2010). Establishment of determination of xylitol concentration by HPLC.
- General Acetylation of Alcohols: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Steric and Electronic Effects in Acetylation: Jung, M. E., & Nichols, C. J. (2001). Steric and electronic effects on the regioselective acetylation of 1, 2-diols. The Journal of Organic Chemistry, 66(13), 4587-4592.
- Acid-Catalyzed Dehydration of Hexitols: Bock, K., & Pedersen, C. (1974). Acid-catalyzed dehydration of hexitols. Acta Chemica Scandinavica, 28b(9), 1041-1047.
- Elimination Reactions of Alcohols: March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- NMR Analysis of Acetylated Carbohydrates: Varian, Inc. (1999). Varian NMR User's Guide.
- Epimerization of Sugars: El Khadem, H. S. (1988). Carbohydrate Chemistry: Monosaccharides and Their Oligomers. Academic Press.
- Purification of L-Iditol via Hexaacetate: Hough, L., & Richardson, A. C. (1962). The synthesis of L-iditol. Journal of the Chemical Society, 733-735.
- Base-Catalyzed Elimination Reactions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- L-Sorbose as a precursor for L-Iditol: Park, Y. C., et al. (2019). Enhanced production of l-sorbose from d-sorbitol by engineered Gluconobacter oxydans. Journal of Industrial Microbiology & Biotechnology, 46(3-4), 459-467.
- Analytical Methods for Polyols: Churms, S. C. (2002).
- Role of Pyridine in Acetylation: Fersht, A. R., & Jencks, W. P. (1970). The acetylpyridinium ion. Intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 92(18), 5432-5442.
- Reactivity of Alcohols: Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons.
- Base-Catalyzed Epimerization: Isbell, H. S., & Frush, H. L. (1958). a-and P-D-Glucose-l-C14 and the mutarotation of D-glucose-l-C14. Journal of Research of the National Bureau of Standards, 61(3), 141-151.
- Impurities in Pharmaceutical Manufacturing: Teasdale, A. (Ed.). (2010). Impurity and Degradant Profiling. John Wiley & Sons.
- Chiral Separations: Ahuja, S. (Ed.). (2011).
-
L-Iditol on PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 5460044, L-Iditol. Retrieved from [Link].
-
This compound on PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 13393019, this compound. Retrieved from [Link].
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- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Preventing deacetylation of L-Iditol hexaacetate during workup
Technical Support Center: L-Iditol Hexaacetate Stability
Welcome to the technical support guide for handling this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize acetylated intermediates and face challenges with protecting group stability during reaction workup. Below, you will find a series of structured FAQs and troubleshooting guides based on established chemical principles and field-proven methodologies to help you preserve the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing multiple spots on my TLC after workup, lower than my product's expected Rf. What is happening?
This is a classic sign of deacetylation. This compound is a poly-esterified compound. The multiple spots you see likely correspond to penta-acetylated, tetra-acetylated, and other partially deprotected species. These molecules are more polar than your fully protected hexaacetate, causing them to have a lower Retention Factor (Rf) on normal-phase silica gel. The primary cause of this during workup is the premature cleavage of the acetate (acetyl) protecting groups.[1]
Q2: What is the chemical mechanism that causes deacetylation during workup?
Deacetylation is the hydrolysis of the ester linkages of your this compound.[2] This reaction can be catalyzed by both acidic and basic conditions, but it is significantly more rapid and often irreversible under basic conditions.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common culprit during workup. Hydroxide ions (OH⁻) from a basic aqueous wash act as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (an L-iditol hydroxyl group) and forming acetic acid. In a basic solution, the acetic acid is immediately deprotonated to acetate, and the alkoxide is protonated, driving the reaction to completion.[3][5] This process is called saponification and is effectively irreversible under basic conditions.[5]
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[2][3] While possible, it is generally much slower than base-catalyzed hydrolysis and is reversible.[4][6] It is less of a concern during a standard workup unless the reaction is heated for a prolonged period with strong aqueous acid.[4]
Q3: My reaction was run with an acid catalyst. How do I safely neutralize it without causing deacetylation?
It is critical to neutralize any acid catalyst or acidic byproducts before they are concentrated, but strong bases must be avoided. The best practice is to use a mild, weak base for neutralization.
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the reagent of choice.[7] It is sufficiently basic to neutralize strong acids like HCl or H₂SO₄, but its pH is low enough (around 8.3) to minimize the rate of saponification.
Caution: When neutralizing acid with bicarbonate, carbon dioxide (CO₂) gas is produced. You must add the bicarbonate solution slowly and vent the separatory funnel frequently to avoid a dangerous pressure buildup.[8]
Q4: Can I use stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) for a faster wash?
It is strongly advised not to use strong bases. While they will neutralize acid more quickly, they will also dramatically accelerate the undesired deacetylation of your product.[5][9] Even a brief exposure of an acetate-protected sugar to a 1M NaOH solution can cause significant hydrolysis.[9] Stick to sodium bicarbonate for the best outcome.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of this compound.
Problem: My TLC analysis confirms deacetylation. How do I modify my workup?
If you are losing your acetyl groups, your workup conditions are too harsh. The key variables to control are pH, Temperature, and Time.
The rate of hydrolysis is highly dependent on pH. Your goal is to minimize the time your compound spends in contact with the aqueous phase, especially if it is basic.
| Washing Reagent | Approximate pH | Risk of Deacetylation | Recommendation |
| Water | ~7 | Low | Use for initial washes if reaction is near neutral. |
| Sat. aq. NaHCO₃ | ~8.3 | Low to Moderate | Recommended for neutralizing acidic reactions.[7] |
| 5-10% aq. K₂CO₃ | ~11-12 | High | Avoid. Too basic for acetate stability.[10] |
| 1M NaOH | ~14 | Extremely High | Avoid at all costs. Rapid saponification will occur.[5][9] |
Problem: I have a persistent emulsion between my organic and aqueous layers.
Emulsions increase the contact time between your product and the aqueous phase, raising the risk of deacetylation. Breaking the emulsion quickly is crucial.
-
Solution 1: Wash with Brine. Add a saturated solution of sodium chloride (NaCl), commonly known as brine. Brine increases the ionic strength of the aqueous layer, which helps to decrease the solubility of organic components in the water phase and disrupt the emulsion.[11] This technique is often referred to as "salting out".[8]
-
Solution 2: Gentle Agitation. Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This can prevent emulsion formation in the first place.
-
Solution 3: Filtration. If the emulsion is caused by fine solid particulates, filtering the entire mixture through a pad of Celite® can resolve the issue.[12]
Recommended Protocols & Workflows
Protocol 1: Standard Aqueous Workup for Acetylated Polyols
This protocol is designed to gently neutralize acidic reaction mixtures and remove water-soluble impurities while preserving the integrity of the acetyl groups.
-
Cool the Reaction: Before workup, cool the reaction mixture to room temperature or 0 °C to reduce the rate of any potential side reactions.
-
Dilute: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[13] Ethyl acetate is often preferred.
-
Initial Water Wash (Optional): If the reaction is not strongly acidic, perform a gentle wash with deionized water to remove bulk water-soluble impurities.
-
Neutralization Wash: Slowly add a saturated aqueous solution of NaHCO₃ to the separatory funnel.[14] Swirl gently at first, then stopper and invert, venting immediately and frequently to release CO₂ pressure.[8] Shake gently and allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps to break any minor emulsions and removes the majority of dissolved water from the organic layer.[11]
-
Drying: Drain the organic layer into a clean flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.[8]
-
Isolate: Filter the solution to remove the drying agent, rinse the drying agent with a small amount of fresh solvent, and concentrate the combined filtrate under reduced pressure.
Visual Workflow for Standard Aqueous Workup
Caption: Recommended workflow for aqueous workup.
Troubleshooting Logic Diagram
Use this decision tree if you suspect deacetylation is occurring.
Caption: Troubleshooting decision tree for deacetylation.
References
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS . (2024). Neliti. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . University of California, Irvine. [Link]
-
Protective Groups . Organic Chemistry Portal. [Link]
-
An Eco-friendly and Mild Process for Deacetylation Reactions in Water . (2008). ResearchGate. [Link]
-
Acetic Acid Esters - Protecting Groups . Organic Chemistry Portal. [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? . (2019). ResearchGate. [Link]
- Process for preparing l-iditol.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]
-
About Workup . University of Rochester, Department of Chemistry. [Link]
- Process for the preparation of L-iditol.
-
Basic Hydrolysis of Esters - Saponification . (2022). Master Organic Chemistry. [Link]
-
17.8: Acetals as Protecting Groups . (2019). Chemistry LibreTexts. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions . (2022). MDPI. [Link]
- Method for preparing L-iditol.
-
hydrolysis of esters . Chemguide. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones . Chemistry Steps. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions . National Institutes of Health (NIH). [Link]
-
4.7: Reaction Work-Ups . (2020). Chemistry LibreTexts. [Link]
-
15.9: Hydrolysis of Esters . (2022). Chemistry LibreTexts. [Link]
-
Theory of Aqueous Workup . University of York, Department of Chemistry. [Link]
-
13.10: Protecting Groups in Organic Synthesis . (2021). Chemistry LibreTexts. [Link]
-
Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides . PubMed. [Link]
-
NOTE An Eco-friendly and Mild Process for Deacetylation Reactions in Water . Semantic Scholar. [Link]
-
11.3 Protecting groups - Organic Chemistry II . Fiveable. [Link]
-
Ester to Acid - Common Conditions . Organic Chemistry Data. [Link]
-
question an N-acetylation of aniline, using aspirin . (2009). Sciencemadness Discussion Board. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Workup [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of L-Iditol Hexaacetate
Welcome to the technical support center for the synthesis of L-Iditol hexaacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental success.
Introduction
L-Iditol is a hexitol, a sugar alcohol, that can be challenging to purify directly through crystallization from reaction mixtures. A common and effective strategy to isolate and purify L-Iditol is to first convert it to its per-acetylated form, this compound. This derivative is typically a stable, crystalline solid that is more amenable to purification techniques like recrystallization. Subsequent hydrolysis of the purified hexaacetate yields pure L-Iditol.
This guide provides a comprehensive overview of the synthesis of this compound, focusing on improving yield and addressing common experimental challenges.
Reaction Pathway and Mechanism
The synthesis of this compound is a straightforward esterification reaction where the six hydroxyl groups of L-Iditol are acetylated using an acetylating agent, typically acetic anhydride, in the presence of a base catalyst like pyridine.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
The mechanism involves the nucleophilic attack of the hydroxyl groups of L-Iditol on the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and also serves to neutralize the acetic acid byproduct formed during the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure that can be optimized based on your specific experimental setup and desired outcomes.
Materials:
-
L-Iditol
-
Acetic Anhydride (reagent grade, freshly opened or distilled)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve L-Iditol in anhydrous pyridine.
-
Addition of Acetic Anhydride: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to remove acetic acid and pyridine) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound crystals.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet Reagents/Glassware: Moisture will react with and consume the acetic anhydride. | Ensure all glassware is oven-dried before use. Use anhydrous pyridine and a freshly opened bottle of acetic anhydride. |
| 2. Inactive Catalyst: The purity of pyridine is crucial. | Use high-purity, dry pyridine. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction is stalled, consider gentle heating (e.g., 40-50°C) or extending the reaction time. | |
| Product is an Oil or Gummy Solid and Fails to Crystallize | 1. Presence of Impurities: Incomplete reaction leading to partially acetylated products, or residual pyridine/acetic acid. | Ensure the reaction goes to completion. Thoroughly wash the organic extract with sodium bicarbonate solution to remove acidic impurities. Multiple recrystallizations may be necessary. |
| 2. Incorrect Crystallization Solvent: The solvent may be too polar or non-polar for effective crystallization. | Methanol is a common solvent for crystallization.[1] You can also try ethanol or isopropanol. A solvent/anti-solvent system (e.g., dichloromethane/hexane) may also be effective. | |
| Product is Discolored (Yellow or Brown) | 1. Reaction Temperature Too High: Heating the reaction mixture excessively can lead to decomposition and the formation of colored byproducts. | Avoid high temperatures unless necessary to drive the reaction to completion. If heating is required, do so gently. |
| 2. Impurities in Starting Materials: Impurities in the L-Iditol or reagents can lead to discoloration. | Use high-purity starting materials. | |
| 3. Residual Pyridine: Pyridine can impart a yellow color. | Ensure thorough washing of the organic extract. |
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different catalyst instead of pyridine?
A1: Yes, other tertiary amines like triethylamine can be used. However, pyridine is often preferred as it also serves as a good solvent for the reaction. Acid catalysts can also be used for acetylation, but they may require different reaction conditions and can sometimes lead to side reactions with polyols.
Q2: How do I know when the reaction is complete?
A2: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). You should see the spot corresponding to L-Iditol disappear and a new, less polar spot for this compound appear. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q3: My NMR spectrum shows more than six acetate peaks. What could be the reason?
A3: This could indicate the presence of impurities or partially acetylated L-Iditol. The six acetate groups in this compound are chemically equivalent due to the molecule's symmetry, and you should ideally see a single sharp singlet for the acetyl protons in the 1H NMR spectrum. The presence of multiple peaks suggests a mixture of compounds. Ensure your product is thoroughly purified.
Q4: What is the expected yield for this reaction?
A4: With proper technique and pure reagents, yields for the acetylation of polyols are typically high, often exceeding 80-90%. If your yield is significantly lower, it is important to review the troubleshooting guide.
Product Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of pure this compound should show a characteristic singlet for the 18 protons of the six acetyl groups. The protons on the carbon backbone of the iditol moiety will appear as a complex multiplet.
-
¹³C NMR: The carbon NMR will show peaks for the carbonyl carbons of the acetate groups and the carbons of the iditol backbone.
Infrared (IR) Spectroscopy:
The IR spectrum will show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1740-1750 cm⁻¹. The broad hydroxyl (-OH) band from the starting L-Iditol should be absent in the pure product.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Org. Synth. 1971, 51, 110. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
- Google P
Sources
Stability issues of L-Iditol hexaacetate in different solvents
Technical Support Center: L-Iditol Hexaacetate
A Guide to Understanding and Troubleshooting Stability in Experimental Solvents
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists to provide in-depth insights and practical guidance on the stability of this compound in various solvent systems. As a fully acetylated polyol, its behavior in solution can be complex, influenced by a variety of factors that can impact experimental outcomes. This guide will help you navigate these challenges with expert advice, troubleshooting protocols, and a robust scientific framework.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its basic physical properties?
A1: this compound is the hexa-acetylated form of L-Iditol, a sugar alcohol. The acetylation process replaces all hydroxyl (-OH) groups with acetate (-OCOCH₃) groups, significantly altering its physical and chemical properties from the parent polyol.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₁₂ | [1] |
| Molecular Weight | 434.4 g/mol | [1] |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [1] |
| Appearance | Typically a white solid | [2] |
The full acetylation makes the molecule significantly more nonpolar than its parent, L-Iditol, which is water-soluble.[2] This change in polarity is the primary determinant of its solubility and stability characteristics in different solvents.
Q2: How does the acetylation affect the expected solubility of this compound?
A2: The six acetate groups make this compound significantly less polar than L-Iditol. While L-Iditol is soluble in water, this compound is expected to have poor solubility in water and other highly polar protic solvents.[2][3] Its solubility will be favored in moderately polar to nonpolar aprotic solvents. The degree of acetylation can influence solubility, with higher degrees of acetylation sometimes leading to decreased solubility in certain solvent systems.[4]
Q3: What are the primary stability concerns when working with this compound in solution?
A3: The primary stability concern for this compound is its susceptibility to hydrolysis. The ester linkages of the acetate groups can be cleaved, especially in the presence of water, acids, or bases, to yield acetic acid and partially or fully deacetylated L-Iditol. This degradation is also influenced by temperature and the specific solvent used. The tendency for acetyl groups in sugar acetates to participate in intramolecular reactions is also a potential concern, though this is highly dependent on the stereochemistry of the molecule.[5]
Section 2: Troubleshooting Guide - Solvent-Related Issues
This section provides a structured approach to identifying and resolving common stability and solubility problems encountered during experiments.
Q4: I am observing precipitation of my this compound from solution. What is causing this and how can I fix it?
A4: Precipitation is most often due to poor solubility or a change in solvent conditions.
-
Causality: The choice of solvent is critical. If the solvent is too polar (like high-content aqueous solutions, methanol) or too nonpolar for the concentration used, this compound may not remain dissolved. Temperature can also play a significant role, as solubility generally decreases at lower temperatures.[3]
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a suitable solvent. Good starting points for acetylated nonpolar compounds include dichloromethane (DCM), chloroform, ethyl acetate, or tetrahydrofuran (THF).
-
Consider a Solvent Mixture: If a single solvent is not effective, a co-solvent system can be used. For example, adding a small amount of a more compatible solvent to your primary system can enhance solubility.
-
Gentle Warming: Gently warming the solution can help dissolve the compound. However, be cautious as elevated temperatures can accelerate degradation.[6]
-
Check for Degradation: The precipitate could be a less soluble degradation product (e.g., a partially deacetylated form). Analyze the precipitate using an appropriate analytical technique (e.g., NMR, LC-MS) to confirm its identity.
-
Troubleshooting Workflow for Precipitation Issues
Caption: A logical workflow for troubleshooting precipitation of this compound.
Q5: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting my compound is degrading. What is the likely cause?
A5: The appearance of new peaks is a strong indicator of chemical degradation, most commonly through hydrolysis of the acetate esters.
-
Causality:
-
Solvent Type: Protic solvents (those with O-H or N-H bonds) like water, methanol, and ethanol can act as nucleophiles and participate directly in the hydrolysis of the ester groups.[7] This process is often much slower in aprotic solvents (e.g., acetonitrile, DMF, DMSO).
-
pH of the Solution: The presence of acidic or basic catalysts will significantly accelerate hydrolysis. Even nominally neutral solvents can have dissolved acidic (e.g., CO₂) or basic impurities. The stability of compounds can be highly pH-dependent.[8][9]
-
Temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to occur at an appreciable rate.[6]
-
-
Troubleshooting and Mitigation:
-
Switch to an Aprotic Solvent: If your experimental conditions permit, use a dry aprotic solvent.
-
Control the pH: If an aqueous or protic solvent system is necessary, use a buffered solution to maintain a neutral pH (around 6-7).
-
Work at Low Temperatures: Perform your experiments at reduced temperatures (e.g., on ice) to minimize the rate of degradation.
-
Minimize Water Content: Use anhydrous solvents whenever possible, especially if your experiment is sensitive to hydrolysis.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use to minimize the time it spends in a potentially destabilizing environment.
-
Potential Degradation Pathway: Hydrolysis
Caption: The primary degradation pathway for this compound is hydrolysis.
Section 3: Experimental Protocols
This section provides standardized methods for assessing the stability of this compound.
Protocol 1: Screening for Solvent Compatibility and Short-Term Stability
This protocol is designed to quickly assess the solubility and immediate stability of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO)
-
Vortex mixer
-
Analytical balance
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble and stable (e.g., Dichloromethane or Ethyl Acetate).
-
Solvent Screening:
-
Aliquot 1 mL of each test solvent into separate glass vials.
-
Add a small, known amount of the this compound stock solution to each vial to achieve a target final concentration (e.g., 1 mg/mL).
-
Vortex each vial for 30 seconds.
-
Visually inspect for any precipitation or phase separation. Record these observations.
-
-
Initial Analysis (T=0):
-
For the solutions that are clear, immediately dilute a sample appropriately for your analytical system.
-
Inject the sample into the HPLC or LC-MS system to obtain a baseline chromatogram. The purity of the main peak should be >98% for a valid stability study.
-
-
Short-Term Stability Assessment:
-
Leave the vials at room temperature, protected from light.
-
After a set time (e.g., 4, 8, and 24 hours), re-analyze the samples.
-
Compare the chromatograms to the T=0 data. Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.
-
Protocol 2: Forced Degradation Study
This protocol is used to understand the degradation pathways under stressed conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent system (e.g., Acetonitrile/Water 50:50)
-
Heating block or water bath
-
pH meter
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare several identical solutions of this compound at a known concentration in the chosen solvent system.
-
Acidic Hydrolysis:
-
To one sample, add HCl to achieve a final concentration of 0.01 M.
-
Incubate at a controlled temperature (e.g., 40°C).
-
Take samples at various time points (e.g., 1, 4, 8, 24 hours), neutralize them, and analyze by LC-MS.
-
-
Basic Hydrolysis:
-
To another sample, add NaOH to achieve a final concentration of 0.01 M.
-
Keep this sample at room temperature or slightly below, as base-catalyzed hydrolysis is often rapid.
-
Analyze at earlier time points (e.g., 5, 15, 30, 60 minutes).
-
-
Oxidative Degradation:
-
To a third sample, add H₂O₂.
-
Incubate at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Heat one sample (without added acid, base, or peroxide) at an elevated temperature (e.g., 60°C).
-
Analyze at various time points.
-
-
Data Analysis:
-
Identify major degradation products using the mass spectrometry data.[10]
-
Determine the primary conditions (acid, base, heat) that cause instability.
-
Section 4: Summary of Solvent Properties and Stability Predictions
The following table provides a general guide for solvent selection. Empirical testing as described in the protocols is always recommended.
| Solvent Class | Example Solvents | Predicted Solubility | Predicted Stability | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Moderate to Good | High | Lack of nucleophilic groups and low polarity. |
| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate, Acetonitrile | Good | High to Moderate | Good solvating power without participating in hydrolysis. Acetonitrile can be slightly acidic. |
| Polar Protic | Water, Methanol, Ethanol | Poor | Poor to Moderate | These solvents can act as nucleophiles, leading to solvolysis/hydrolysis of the ester groups.[7] |
| Highly Polar Aprotic | DMSO, DMF | Good | Moderate | These are excellent solvents but can contain water impurities. DMF can decompose to form basic impurities. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, May 10). Iditol. Retrieved from [Link]
-
PubChem. (n.d.). L-Iditol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kobayashi, K., et al. (2005). Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate. Journal of Bioscience and Bioengineering, 99(5), 502-507. Retrieved from [Link]
-
Zborowska, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(25), 9348–9358. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
González, L. A. G. (n.d.). Study of solubility of mannitol in different organic solvents. Retrieved from [Link]
-
Wikipedia. (2023, March 21). L-iditol 2-dehydrogenase. Retrieved from [Link]
-
ResearchGate. (2025, August 6). pH Effects on the Stability and Folding of Monomeric Caspases. Retrieved from [Link]
-
Wissiack, T., et al. (2017). The effect of storage temperature fluctuations on the stability of biochemical analytes in blood serum. Clinical Chemistry and Laboratory Medicine, 55(7), 999-1007. Retrieved from [Link]
-
Isbell, H. S. (1943). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards, 30(5), 359-376. Retrieved from [Link]
-
Galbis, J. A., et al. (2000). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Journal of Organic Chemistry, 65(22), 7407-7414. Retrieved from [Link]
-
Kuprat, M., et al. (2021). Sugar alcohol degradation in Archaea: uptake and degradation of mannitol and sorbitol in Haloarcula hispanica. Archives of Microbiology, 203(8), 4943-4954. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. Retrieved from [Link]
-
Morin, L. G. (1977). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Clinical Chemistry, 23(4), 646-652. Retrieved from [Link]
-
Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. Retrieved from [Link]
-
Li, Y., et al. (2023). The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch. Foods, 12(13), 2479. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ribitol. Retrieved from [Link]
-
PubChem. (n.d.). xylitol degradation pathway. National Center for Biotechnology Information. Retrieved from [Link]
-
Núñez-Santiago, M. C., et al. (2011). Some intrinsic and extrinsic factors of acetylated starches: morphological, physicochemical and structural characteristics. Revista Mexicana de Ingeniería Química, 10(3), 501-512. Retrieved from [Link]
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Technical Support Center: L-Iditol Hexaacetate Purification
Welcome to the technical support center for advanced chemical synthesis. This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the acetylation of L-Iditol and the subsequent purification of L-Iditol hexaacetate. Our focus is to provide in-depth, field-proven insights into removing residual acetic anhydride and other process-related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: After my acetylation reaction, how do I remove the excess acetic anhydride?
Answer:
Removing excess acetic anhydride is a critical step to ensure the purity and stability of your final this compound product. The standard and most effective method involves a two-stage process: quenching (hydrolysis) followed by an aqueous workup.
Core Principle: Chemical Conversion and Extraction
The underlying principle is to convert the reactive, non-polar acetic anhydride into the more polar and water-soluble acetic acid.[1][2][3] This transformation allows for its easy removal from the desired, less polar organic product through liquid-liquid extraction.
-
Mechanism of Quenching: Acetic anhydride reacts with water in a hydrolysis reaction to yield two equivalents of acetic acid.[1][3][4] This reaction can be slow with neutral water but is a crucial first step.[5]
(CH₃CO)₂O + H₂O → 2 CH₃COOH
Detailed Protocol 1: Quenching and Aqueous Workup
-
Initial Quenching:
-
Carefully and slowly add the crude reaction mixture to a beaker containing ice or ice-cold water. This should be done in a fume hood with vigorous stirring. The low temperature helps to control the exothermic nature of the hydrolysis reaction.
-
Expert Insight: While anhydrides are sensitive to hydrolysis, the reaction is not instantaneous.[5] Allowing the mixture to stir for 30-60 minutes ensures the complete conversion of the bulk of the acetic anhydride to acetic acid.[6]
-
-
Solvent Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the this compound into an appropriate organic solvent such as ethyl acetate or dichloromethane. This compound is soluble in these organic solvents, while the byproducts (acetic acid and any remaining catalyst) will preferentially partition into the aqueous layer.
-
-
Neutralization Wash:
-
Wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the most critical washing step. The bicarbonate base neutralizes the acetic acid, converting it into sodium acetate, which is highly soluble in water. CH₃COOH + NaHCO₃ → CH₃COONa + H₂O + CO₂
-
Self-Validation Check: Continue washing with the bicarbonate solution until CO₂ evolution (effervescence) ceases. You can confirm neutralization by testing the pH of the aqueous layer with pH paper; it should be neutral or slightly basic.
-
Water or Brine (Saturated NaCl Solution): A final wash with water removes any residual sodium bicarbonate or sodium acetate. A brine wash helps to break up emulsions and remove the bulk of dissolved water from the organic layer before the drying step.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[7]
-
Question 2: I've performed the aqueous workup, but my NMR spectrum still shows a peak for acetic anhydride. Why?
Answer:
This is a common issue and typically points to incomplete hydrolysis or inefficient washing.[5]
-
Causality: Acetic anhydride has limited solubility in cold water, and if phase separation occurs too quickly during quenching, some anhydride can be trapped in the organic product layer, avoiding complete hydrolysis. Furthermore, if the bicarbonate washes are not thorough enough, the acidic environment can allow residual anhydride to persist.
Troubleshooting Steps:
-
Re-dissolve and Re-wash: Dissolve your crude product in ethyl acetate again and repeat the wash with saturated sodium bicarbonate solution, ensuring vigorous mixing for several minutes.
-
Co-evaporation (Azeotropic Removal): Acetic anhydride can be removed by co-evaporation with a suitable solvent.[5][8] After the initial concentration, dissolve the product in toluene and evaporate the solvent again under reduced pressure.[5] Repeating this process 2-3 times can effectively remove trace amounts of volatile impurities like acetic anhydride.[5][8]
Question 3: My product is a thick oil or an impure solid after the workup. What is the next purification step?
Answer:
If the product requires further purification to remove minor byproducts or achieve high purity for analytical or developmental purposes, you have two primary options: recrystallization and column chromatography.
This is the preferred method for obtaining highly pure crystalline material if your compound is a solid. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent system at varying temperatures.
Detailed Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on literature for similar sugar acetates, a mixed solvent system like ethanol/water is often effective.[9] this compound should be highly soluble in hot ethanol but poorly soluble in cold water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.[10] The solution should be saturated.
-
Induce Crystallization: Slowly add water dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them under vacuum.
This technique is ideal for purifying oils or for separating compounds with very similar polarities.[11] It separates molecules based on their differential adsorption to a solid stationary phase (like silica gel) and their solubility in a liquid mobile phase (the eluent).[11]
Detailed Protocol 3: Flash Chromatography
-
Stationary Phase: Silica gel is the standard choice for polyol acetates.
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a common starting point for compounds of this polarity.[12]
-
Method Development: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of ~0.3-0.4 for this compound for good separation.
-
-
Procedure:
-
Pack a column with silica gel.
-
Load the crude sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Workup | Differential solubility and chemical conversion | Removes bulk impurities, fast, scalable | May leave trace impurities, risk of emulsions | Initial crude purification of all reactions |
| Recrystallization | Temperature-dependent solubility | Yields highly pure crystalline product, cost-effective | Only for solids, potential for product loss in mother liquor | Final purification of solid products to high purity |
| Column Chromatography | Differential adsorption and polarity | High resolution, purifies oils and solids, separates close-running spots | Time-consuming, requires large solvent volumes, can be costly[11] | Purifying oily products, separating complex mixtures[12][13] |
Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying this compound after the initial acetylation reaction.
References
-
ResearchGate Discussion on Acetic Anhydride Removal. (2021). ResearchGate. [Link]
-
Reddit - r/OrganicChemistry Discussion on Removing Excess Acetic Anhydride. (2018). Reddit. [Link]
-
ResearchGate Discussion on Acetic Anhydride Removal from Macromolecules. (2019). ResearchGate. [Link]
-
Synthesis of Several Sugar Acetates and their Structures Characterization. (N.D.). ResearchGate. [Link]
-
NIOSH Manual of Analytical Methods: Acetic Anhydride. (1994). Centers for Disease Control and Prevention. [Link]
-
This compound PubChem Entry. (N.D.). National Center for Biotechnology Information. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
ResearchGate Discussion on Work-up for Acetic Anhydride/Pyridine Acetylation. (2019). ResearchGate. [Link]
-
Hydrolysis of Acetic anhydride. (2021). YouTube. [Link]
-
Separation of sterol acetates by column and thin-layer argentation chromatography. (N.D.). PubMed. [Link]
-
Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride. (N.D.). Digital Commons@ETSU. [Link]
-
Ester synthesis by acylation. (N.D.). Organic Chemistry Portal. [Link]
-
The Anomerization of Sugar Acetates. (N.D.). ACS Publications. [Link]
-
How to remove Acetic Anhydride? (2020). Chemistry Stack Exchange. [Link]
-
Column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2018). PMC - NIH. [Link]
-
OSHA Method 102: Acetic Anhydride. (N.D.). Occupational Safety and Health Administration. [Link]
-
Reactions of Anhydrides. (2019). Chemistry LibreTexts. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2018). Frontiers in Chemistry. [Link]
-
Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. (N.D.). Journal of Research of the National Bureau of Standards. [Link]
-
A study of the acetic anhydride method for the determination of citric acid. (N.D.). UR Scholarship Repository. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (N.D.). MDPI. [Link]
-
Propose a mechanism for the reaction of acetic anhydride with water. (N.D.). Pearson. [Link]
-
Sugar acetates as CO2-philes. (N.D.). Dr. Christine Grant Research Group. [Link]
-
How to recrystallize an oily compound after column chromatography? (2022). ResearchGate. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2. (2020). YouTube. [Link]
-
PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. (N.D.). Canadian Science Publishing. [Link]
-
Analysis of Polymers by GPC/SEC. (N.D.). Agilent. [Link]
-
ResearchGate Discussion on Acetic Anhydrides. (N.D.). ResearchGate. [Link]
-
Recrystallization of Sugar. (N.D.). IU Pressbooks. [Link]
-
Method for the determination of the acetic anhydride content of anhydrous acetic acid. (1969). PubMed. [Link]
-
Acylation using an anhydride. (2020). YouTube. [Link]
-
L-Iditol PubChem Entry. (N.D.). National Center for Biotechnology Information. [Link]
-
Iditol Wikipedia Page. (N.D.). Wikipedia. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
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- 13. Separation of sterol acetates by column and thin-layer argentation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of L-Iditol Hexaacetate
Welcome to the technical support center for the purification of L-Iditol hexaacetate via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific separation. Here, we move beyond generic protocols to explain the underlying principles and rationale behind each step, ensuring a robust and reproducible purification process.
Understanding the Molecule and the Method
This compound is a fully acetylated derivative of L-iditol, a sugar alcohol. The six acetyl groups render the molecule significantly less polar than its parent polyol, making it amenable to purification by normal-phase column chromatography on silica gel. However, its stereoisomeric nature and the potential for closely related impurities from the acetylation reaction necessitate a carefully optimized chromatographic method.
Foundational Knowledge & Pre-Chromatography Checklist
Before initiating the column chromatography, it is crucial to have a thorough understanding of your crude sample and to properly prepare for the separation.
Characterization of the Crude Product
A common starting point for the synthesis of this compound is the acetylation of L-iditol using reagents like acetic anhydride. This reaction can sometimes be incomplete or generate byproducts.
Potential Impurities:
-
Unreacted L-iditol: Highly polar and will remain at the baseline on a typical normal-phase TLC plate.
-
Partially acetylated L-iditol species: A mixture of mono-, di-, tri-, tetra-, and penta-acetylated L-iditols. These will have varying polarities, appearing as a smear or a series of spots between the baseline and the desired product on a TLC plate.
-
Acetic Anhydride and Acetic Acid: Volatile and typically removed during workup and evaporation, but residual amounts can affect the chromatography.
-
Diastereomers: Depending on the starting material and reaction conditions, diastereomeric impurities may be present, which can be challenging to separate.
Thin-Layer Chromatography (TLC): Your Chromatographic Compass
TLC is an indispensable tool for developing and monitoring your column chromatography. It allows for rapid optimization of the mobile phase and for tracking the separation during the column run.
Recommended TLC Protocol:
-
Plate: Silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the TLC plate.
-
Mobile Phase Development: A good starting point for a solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). A common starting ratio to test is 7:3 or 1:1 (Hexanes:Ethyl Acetate).
-
Visualization: this compound does not possess a UV chromophore, so visualization under a UV lamp will likely be ineffective. A chemical stain is required.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. Acetylated sugars will appear as yellow-brown spots on a purple background.
-
P-Anisaldehyde Stain: This stain is also very effective for carbohydrates and their derivatives, often yielding a range of colors that can help differentiate between compounds. Upon heating, acetylated sugars typically give colored spots.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary brown spots.
-
Interpreting the TLC:
The ideal solvent system for your column will result in a retention factor (Rf) of 0.25-0.35 for this compound.
-
Rf too high (>0.5): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
Rf too low (<0.1): The solvent system is not polar enough. Increase the proportion of the polar solvent.
Step-by-Step Column Chromatography Protocol
This protocol outlines a standard flash column chromatography procedure for the purification of this compound on a laboratory scale.
Materials and Reagents:
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm particle size)
-
Chromatography column
-
Solvents for the mobile phase (e.g., hexanes and ethyl acetate)
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and visualization reagents
Workflow Diagram:
Caption: Workflow for this compound Purification
Detailed Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you intend to use.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Using a pipette, carefully add the sample solution to the top of the silica gel. Allow the sample to absorb completely into the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle pressure (if using flash chromatography) to begin eluting the column.
-
Start collecting fractions in appropriately sized test tubes or flasks.
-
Maintain a constant flow rate and ensure the silica bed does not run dry.
-
-
Monitoring the Separation:
-
Periodically, spot every few fractions (or every fraction) on a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain your desired product.
-
Fractions containing pure this compound should show a single spot at the correct Rf value.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Problem: Poor Separation of Spots on TLC
-
Question: My TLC shows a smear of spots, and I can't get a clean separation between my product and impurities. What should I do?
-
Answer: This is a common issue when dealing with mixtures of acetylated sugars.
-
Vary the Solvent System: A simple hexanes/ethyl acetate system may not be sufficient. Try incorporating a different solvent to change the selectivity. For example, replacing some of the ethyl acetate with dichloromethane or toluene can alter the interactions with the silica gel and improve separation.[1]
-
Consider a Gradient: If a single solvent system doesn't provide adequate separation of all components, a gradient elution on the column will be necessary. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.[2]
-
Problem: Product is Not Eluting from the Column
-
Question: I have been running my column for a long time, and my product is not coming off, even with a relatively polar mobile phase. What is happening?
-
Answer: There are a few possibilities:
-
Incorrect Solvent System: Your mobile phase may still not be polar enough. Before running the entire column, ensure your TLC shows the product moving off the baseline. A common mistake is using a solvent system where the Rf is too low.
-
Compound Decomposition: While less common for acetylated sugars, some compounds can be unstable on silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
-
Sample Overloading: If too much crude material is loaded onto the column, it can lead to broad bands and poor elution profiles. As a general rule, for a challenging separation, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Problem: Co-elution of Impurities
-
Question: I have an impurity that has a very similar Rf to my product, and they are co-eluting from the column. How can I separate them?
-
Answer: This is a challenging situation that requires careful optimization.
-
Fine-tune the Mobile Phase: Small changes to the solvent ratio can have a significant impact on the separation of closely eluting compounds. Try very subtle changes in polarity.
-
Change the Stationary Phase: If silica gel is not providing the desired separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity. For very challenging separations of diastereomers, specialized chiral stationary phases may be necessary, although this is typically done via HPLC.[4][5]
-
Recrystallization: If you can obtain fractions that are enriched in your desired product, a subsequent recrystallization step may be effective in removing the closely related impurity.
-
Visualization Logic Diagram
Caption: Decision-making process for TLC visualization.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard for flash chromatography of moderately polar organic compounds. |
| Mobile Phase (TLC) | Hexanes:Ethyl Acetate (9:1 to 1:1) | Good starting point for method development.[1] |
| Target Rf (TLC) | 0.25 - 0.35 | Provides optimal resolution and a reasonable elution time on the column. |
| Sample Load | 1-5% (w/w) of silica gel | Higher loading can be used for easier separations, while lower loading is necessary for difficult separations. |
Conclusion
The purification of this compound by column chromatography is a routine but nuanced procedure. Success hinges on careful preliminary analysis by TLC, selection of an appropriate mobile phase, and proper column packing and running technique. By understanding the potential challenges and having a systematic approach to troubleshooting, researchers can consistently obtain high-purity material for their downstream applications.
References
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Chromatography Forum. Separation of diastereomers. [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]
-
Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds with Flash Chromatography. [Link]
Sources
Technical Support Center: Recrystallization of L-Iditol Hexaacetate
Welcome to the technical support center for the purification of L-Iditol hexaacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the highest purity for your this compound samples.
Introduction to this compound Purification
This compound is the per-acetylated form of L-Iditol, a sugar alcohol. The introduction of the six acetate groups significantly alters its physical properties, making it more amenable to purification by recrystallization from organic solvents. The goal of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound selectively crystallizes, leaving impurities behind in the solvent. A patent for the preparation of L-Iditol mentions the crystallization of its hexaacetate from methanol to yield crystals with a melting point of 70-73°C[1][2]. This provides a crucial starting point for developing a robust purification protocol.
This guide will walk you through common issues and frequently asked questions related to the recrystallization of this compound, providing explanations for the underlying chemical principles and actionable solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Question: My this compound is not dissolving in hot methanol. What should I do?
Answer:
This issue typically arises from two possibilities: insufficient solvent or the presence of highly insoluble impurities.
-
Insufficient Solvent: this compound, like many organic compounds, has a finite solubility even in hot solvents. You may simply need to add more methanol. Add the additional solvent in small increments (e.g., 1-2 mL at a time) to the heated mixture, allowing time for the solid to dissolve after each addition. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound[3].
-
Insoluble Impurities: If a portion of the solid material refuses to dissolve even after adding a significant amount of hot methanol, it is likely an insoluble impurity. In this case, you should perform a hot filtration. Keep the solution heated to prevent premature crystallization of your product, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.
Question: My this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated. For this compound, with a melting point around 70-73°C, and methanol's boiling point at 64.7°C, the former is less likely to be the primary cause unless significant impurities are depressing the melting point. Supersaturation is a more probable culprit.
Here are several strategies to prevent oiling out:
-
Slower Cooling: Allow the flask to cool more slowly to room temperature. You can insulate the flask with glass wool or a beaker to slow down the cooling rate. Avoid placing the hot flask directly into an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound from a previous successful crystallization, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal formation.
-
Solvent Polarity Adjustment: If the above methods fail, the polarity of the solvent may not be ideal. You can try adding a small amount of a less polar co-solvent (e.g., diethyl ether or hexane) dropwise to the cooled solution until it becomes slightly cloudy, then warm the solution until it is clear again and allow it to cool slowly.
Question: I have very low recovery of my this compound after recrystallization. What went wrong?
Answer:
Low recovery can be attributed to several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the compound. This compound will have some solubility in cold methanol, and the more solvent you use, the more product will remain in the mother liquor after cooling. To rectify this, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again to induce further crystallization.
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated to minimize this.
-
Incomplete Crystallization: It's possible that not all of the dissolved product has crystallized out of solution upon cooling. Cooling the solution in an ice bath for a longer period can help to maximize the yield.
Question: The melting point of my recrystallized this compound is still broad and lower than the expected 70-73°C. What should I do?
Answer:
A broad and depressed melting point is a strong indication that your sample is still impure. This could be due to:
-
Trapped Impurities: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice. To resolve this, you may need to perform a second recrystallization.
-
Inappropriate Solvent: While methanol is a known solvent for this recrystallization, it might not be the optimal choice for removing the specific impurities in your sample. You may need to experiment with other solvents or solvent mixtures. Ethanol or isopropanol could be viable alternatives. A mixed solvent system, such as methanol-water or ethanol-water, might also be effective. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or very insoluble at all temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A patent literature suggests that methanol is a suitable solvent for the crystallization of this compound, yielding crystals with a melting point of 70-73°C[1][2]. Ethanol may also be a good candidate due to its similar properties. The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (0-5°C).
Q2: How can I determine the correct amount of solvent to use?
The goal is to create a saturated solution at the solvent's boiling point. A good starting point is to add a small amount of solvent to your crude this compound and bring it to a boil. Then, continue to add small portions of the hot solvent until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing your yield[3].
Q3: Is it necessary to use a seed crystal?
While not always necessary, using a seed crystal is a highly effective way to induce crystallization, especially if you are having trouble with supersaturated solutions or oiling out. A seed crystal provides a nucleation site for the molecules in solution to begin forming a crystal lattice.
Q4: How should I dry my recrystallized this compound?
After filtering the crystals, they should be washed with a small amount of ice-cold solvent to remove any residual mother liquor. The crystals can then be dried in a desiccator under vacuum to remove any remaining solvent. Ensure the crystals are completely dry before taking a melting point or proceeding to the next step in your synthesis.
Q5: My recrystallized product appears as a fine powder instead of large crystals. Does this affect the purity?
The size of the crystals does not necessarily correlate with purity. Rapid cooling tends to produce smaller crystals, while slow cooling allows for the formation of larger, more well-defined crystals. While larger crystals are often aesthetically pleasing, a fine powder can still be of very high purity. The key indicator of purity is a sharp melting point within the expected range.
Experimental Protocol: Recrystallization of this compound from Methanol
This protocol is a general procedure based on the reported use of methanol as a recrystallization solvent[1][2].
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol, enough to cover the solid. Add a boiling chip and attach a condenser to the flask.
-
Heating: Gently heat the mixture to the boiling point of methanol while stirring or swirling.
-
Addition of Solvent: Continue to add small portions of hot methanol through the condenser until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration at this stage.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Cover the mouth of the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals of this compound should begin to form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound should have a sharp melting point in the range of 70-73°C[1][2].
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Melting Point | 70-73 °C | [1][2] |
| Molecular Formula | C18H26O12 | PubChem |
| Molecular Weight | 434.4 g/mol | PubChem |
| Recommended Solvent | Methanol | [1][2] |
Recrystallization Workflow Diagram
Caption: A workflow diagram for the recrystallization of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13393019, this compound. [Link]
- ROQUETTE FRERES.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Roquette Freres. Method for preparing L-iditol. US7674381B2.
Sources
Validation & Comparative
A Strategic Guide to Hydroxyl Protection: Comparing Acetyl and Silyl Groups for L-Iditol
For researchers and professionals in drug development and synthetic chemistry, the selective manipulation of polyol compounds like L-Iditol is a frequent yet formidable challenge. The six hydroxyl groups of L-Iditol, a key chiral building block, present a landscape of reactivity that must be carefully navigated. The judicious use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. This guide provides an in-depth comparison of two of the most ubiquitous protecting groups for alcohols: the classical acetyl group and the versatile silyl ethers. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for each, empowering you to make an informed decision for your synthetic strategy involving L-Iditol.
The Chemist's Dilemma: Navigating Polyol Reactivity
L-Iditol's array of hydroxyl groups necessitates a robust protecting group strategy to prevent unwanted side reactions during synthesis. The choice between acetyl and silyl protection is not merely a matter of preference but a strategic decision dictated by the downstream reaction conditions, desired selectivity, and overall synthetic efficiency. A well-chosen protecting group should be easy to install, stable under a range of reaction conditions, and readily removable with high selectivity and yield.[1]
Acetyl Protection: A Time-Honored Strategy
The acetyl group, an ester-type protecting group, has long been a mainstay in carbohydrate and polyol chemistry. Its small size allows for the protection of even sterically hindered hydroxyl groups.[2]
Mechanism and Reaction Conditions
Acetylation of L-Iditol's hydroxyl groups is typically achieved through reaction with acetic anhydride in the presence of a base, such as pyridine.[2][3] The base serves to activate the hydroxyl groups and neutralize the acetic acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.
For a more sustainable approach, acetylation can be performed under solvent-free conditions, sometimes with the aid of a catalyst like vanadyl sulfate (VOSO₄).[4]
Stability and Deprotection
Acetate esters are lauded for their stability under acidic and oxidative conditions.[2] This robustness allows for a wide range of subsequent chemical transformations on other parts of the molecule.
Deprotection, or deacetylation, is typically accomplished under basic conditions, such as treatment with sodium methoxide in methanol (Zemplén conditions) or aqueous sodium hydroxide.[5] For selective deprotection, enzymatic methods using lipases can be employed, offering a milder alternative.[6] In specific contexts, dibutyltin oxide in methanol has been shown to selectively remove certain acetyl groups based on their steric environment.[7]
Silyl Ethers: A Modern Toolkit for Selective Protection
Silyl ethers have emerged as a highly versatile and widely used class of protecting groups for alcohols.[8] A key advantage of silyl ethers is the ability to tune their stability and reactivity by varying the substituents on the silicon atom. Common silyl groups, in order of increasing steric bulk and stability, include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS).[8][9]
Mechanism and Reaction Conditions
The formation of silyl ethers involves the reaction of the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base.[10] A common and efficient method is the Corey protocol, which utilizes imidazole as the base in a solvent like dimethylformamide (DMF).[11] The reaction proceeds through a nucleophilic attack of the alcohol on the silicon atom. More powerful silylating agents, such as silylamides, can be used for more hindered alcohols.[12]
Stability and Deprotection
Silyl ethers are generally stable under basic conditions, to organometallic reagents like Grignards, and to many oxidizing and reducing agents.[10] Their lability towards acidic conditions and, most notably, fluoride ions provides a powerful orthogonal strategy to acetyl groups.[13]
The cleavage of silyl ethers is most commonly and selectively achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond that is formed.[10] The rate of cleavage is highly dependent on the steric bulk of the silyl group, allowing for selective deprotection. For instance, a primary TMS ether can be cleaved in the presence of a more robust TBS ether. Acidic hydrolysis is another viable deprotection method.[9]
Head-to-Head Comparison: Acetyl vs. Silyl Ethers
| Feature | Acetyl Protecting Group | Silyl Ether Protecting Groups |
| Protection Reagents | Acetic anhydride, Acetyl chloride | Silyl halides (e.g., TMS-Cl, TBS-Cl), Silyl triflates |
| Typical Conditions | Pyridine, DMAP, or solvent-free with catalyst | Imidazole/DMF, Triethylamine, 2,6-Lutidine |
| Stability | Stable to acid and oxidation | Stable to base, oxidation, reduction, organometallics |
| Deprotection | Basic conditions (e.g., NaOMe/MeOH), Reductive cleavage, Enzymatic | Acidic conditions, Fluoride ions (e.g., TBAF) |
| Orthogonality | Complementary to silyl ethers | Complementary to acetyl and benzyl ethers |
| Tunability | Limited | High (stability varies with silyl substituents, e.g., TMS < TBS < TIPS) |
| Byproducts | Acetic acid/acetate salts | Silyl hydroxides/fluorides, amine salts |
Experimental Workflows
Acetylation and Deprotection of L-Iditol
Caption: General workflow for the acetylation and deprotection of L-Iditol.
Silylation and Deprotection of L-Iditol
Caption: General workflow for the silylation and deprotection of L-Iditol.
Field-Proven Methodologies
The following protocols are provided as representative examples for the complete protection and deprotection of a polyol like L-Iditol. Researchers should optimize these conditions based on the specific requirements of their synthetic route.
Protocol 1: Peracetylation of L-Iditol
-
Preparation: Dissolve L-Iditol (1.0 equiv.) in pyridine (10-20 mL per gram of L-Iditol) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (typically 1.5-2.0 equiv. per hydroxyl group) dropwise to the stirred solution.[2]
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of methanol. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Protocol 2: Persilylation of L-Iditol with TBDMS-Cl
-
Preparation: Dissolve L-Iditol (1.0 equiv.) and imidazole (2.5 equiv. per hydroxyl group) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2-1.5 equiv. per hydroxyl group) to the solution.
-
Monitoring: Stir the reaction at room temperature. The reaction time will vary depending on the steric hindrance of the hydroxyl groups. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Protocol 3: Deprotection of Acetylated L-Iditol
-
Preparation: Dissolve the peracetylated L-Iditol in anhydrous methanol.
-
Reaction: Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol) until the pH is basic (pH 9-10).
-
Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Work-up: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral. Filter the resin and wash with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected L-Iditol.
Protocol 4: Deprotection of Silylated L-Iditol
-
Preparation: Dissolve the persilylated L-Iditol in tetrahydrofuran (THF).
-
Reaction: Add a solution of tetrabutylammonium fluoride (TBAF, typically 1.0 M in THF, 1.5 equiv. per silyl group) to the reaction mixture.
-
Monitoring: Stir the solution at room temperature and monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by chromatography.
Conclusion: Making the Strategic Choice
The decision to use acetyl or silyl protecting groups for L-Iditol hinges on the overall synthetic plan.
-
Choose Acetyl groups when you require robust protection that can withstand acidic and various oxidative/reductive conditions, and when subsequent deprotection under basic conditions is compatible with your molecule.
-
Choose Silyl ethers when you need an orthogonal protecting group strategy, when your downstream reactions involve basic conditions, and when you can benefit from the tunable stability that different silyl groups offer for selective deprotection.
By understanding the distinct characteristics and leveraging the orthogonality of these two classes of protecting groups, researchers can devise elegant and efficient synthetic routes for the chemical modification of L-Iditol and other complex polyols, paving the way for advancements in drug discovery and materials science.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. Retrieved from [Link]
-
Floris, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 706855. Retrieved from [Link]
-
Gelest. (n.d.). Techniques for Silylation. Retrieved from [Link]
-
Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Berglund, J., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Biomacromolecules, 21(8), 3147–3157. Retrieved from [Link]
-
Climent, M. J., et al. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(6), 2163–2250. Retrieved from [Link]
-
Adeuya, A., et al. (2012). Enumeration of hydroxyl groups of sugars and sugar alcohols by aqueous-based acetylation and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(14), 1637–1644. Retrieved from [Link]
-
Wei, D., et al. (2007). Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. Steroids, 72(11-12), 834–839. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Kumar, A., et al. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 7(11), 329. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2020). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. IOP Conf. Ser.: Earth Environ. Sci., 546, 042045. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, May 10). Lec10 - Alkylation and Acetylation of Sugars [Video]. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Fridkin, M., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(3), 440–445. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of the silylation reaction protocol. Retrieved from [Link]
-
Synthesis Workshop. (2024, January 19). Advanced Organic Chemistry: Protecting Groups [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient and green approach for the complete deprotection of O-acetylated biomolecules. Retrieved from [Link]
-
Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). The synthesis of higher-carbon sugar alcohols via indium-mediated acyloxyallylation as potential phase change materials. Beilstein J. Org. Chem., 19, 1860–1868. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2012). Selective anomeric acetylation of unprotected sugars in water. Organic & Biomolecular Chemistry, 10(35), 7077–7080. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A green protocol for the silylation of alcohols using bonded fluorous phase catalysis. Retrieved from [Link]
- Google Patents. (2022). Method for preparation of acetoacetylated polyols.
-
Padua Research Archive. (n.d.). Deamination of Polyols from the Glycolysis of Polyurethane. Retrieved from [Link]
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- 3. youtube.com [youtube.com]
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- 13. Protective Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to Hydroxyl Protection: A Comparative Analysis of Benzyl vs. Acetyl Groups for Sugar Alcohols like L-Iditol
In the intricate world of complex molecule synthesis, particularly within carbohydrate chemistry, the judicious selection of protecting groups is paramount. For polyhydroxylated scaffolds such as the sugar alcohol L-Iditol[1][2][3], the ability to selectively mask and unmask hydroxyl groups dictates the success of a synthetic campaign. These temporary modifications prevent unwanted side reactions and enable precise control over reactivity, forming the cornerstone of modern synthetic strategy.[4][5][6]
This guide provides an in-depth, objective comparison between two of the most ubiquitous hydroxyl protecting groups: the benzyl (Bn) ether and the acetyl (Ac) ester. We will delve into the mechanistic underpinnings of their application and removal, analyze their stability profiles, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their work with sugar alcohols like L-Iditol.
Section 1: The Core Strategic Decision: Benzyl vs. Acetyl Protection
The choice between benzyl and acetyl protection is not merely a tactical one; it is a strategic decision that impacts the entire synthetic route. The fundamental difference lies in their chemical nature: the benzyl group forms a robust ether linkage, while the acetyl group forms a more labile ester linkage. This distinction governs their stability, reactivity, and the conditions required for their removal.
Benzyl (Bn) Group: The Robust Workhorse
The benzyl group is considered a "permanent" or "persistent" protecting group, prized for its stability across a wide range of chemical conditions.[7][8]
-
Mechanism of Protection: The most common method for benzylation is the Williamson ether synthesis. The alcohol is deprotonated with a strong base, typically sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide (BnBr) in an SN2 reaction.[4][9] For substrates sensitive to harsh bases, milder conditions using silver oxide (Ag₂O) or acid-catalyzed reaction with benzyl trichloroacetimidate can be employed.[10]
-
Stability Profile: Benzyl ethers are exceptionally stable under both strongly acidic and basic conditions, making them ideal for multi-step syntheses where other protecting groups might fail.[7] They are unaffected by most oxidizing and reducing agents (with the key exception of catalytic hydrogenation).
-
Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with Palladium on carbon, Pd/C).[9][11] This process is typically clean and high-yielding. An alternative is the Birch reduction (Na in liquid NH₃), though this is less common.[9][11] The unique deprotection conditions make the benzyl group orthogonal to many other protecting groups, such as silyl ethers and esters.[4]
-
Electronic Influence: As an ether, the benzyl group is electron-donating. In glycosylation chemistry, this property is known to "arm" a glycosyl donor, increasing its reactivity by stabilizing the developing positive charge at the anomeric center during activation.[7]
Acetyl (Ac) Group: The Versatile Temporary Guard
The acetyl group, an ester, is a "temporary" protecting group. Its lability under specific conditions is its greatest asset, allowing for selective removal when needed.
-
Mechanism of Protection: Acetylation is an esterification, typically achieved by treating the alcohol with acetic anhydride (Ac₂O) in the presence of a base like pyridine, which also acts as a solvent.[12] The reaction is often accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stability Profile: Acetyl esters are generally stable under neutral and acidic conditions.[12] However, they are readily cleaved under basic conditions.[13] A significant drawback is the potential for acyl migration, where an acetyl group can move to an unprotected neighboring hydroxyl group, especially under basic conditions.[5]
-
Deprotection: The classic deprotection method is base-catalyzed saponification, for example, using sodium methoxide in methanol (Zemplén conditions). This reaction is typically fast and efficient.[4] Alternatively, mild acidic conditions using a catalytic amount of acetyl chloride in methanol can also achieve deacetylation.
-
Electronic Influence: As an ester, the acetyl group is electron-withdrawing. This property "disarms" a glycosyl donor, making it less reactive by destabilizing the developing positive charge at the anomeric center.[7] This deactivating effect is a critical tool for controlling reactivity in sequential glycosylation strategies.
Section 2: Data-Driven Comparison
To facilitate a direct comparison, the key characteristics of benzyl and acetyl protecting groups are summarized below.
| Feature | Benzyl (Bn) Protecting Group | Acetyl (Ac) Protecting Group |
| Chemical Linkage | Ether | Ester |
| Typical Protection | NaH, BnBr in DMF or THF[9] | Ac₂O, Pyridine, cat. DMAP[12] |
| Typical Deprotection | H₂, Pd/C (Hydrogenolysis)[11] | NaOMe in MeOH (Zemplén)[4] |
| Acid Stability | High | Moderate to High |
| Base Stability | High | Low (readily cleaved) |
| Oxidant Stability | High | High |
| Reductant Stability | Low (cleaved by H₂/Pd) | High |
| Electronic Effect | Electron-donating ("Arming")[7] | Electron-withdrawing ("Disarming")[7] |
| Key Advantage | Robustness for multi-step synthesis | Ease of removal, useful for temporary protection |
| Key Disadvantage | Harsh deprotection may affect other groups (e.g., alkenes) | Potential for acyl migration, lability to base[5] |
Section 3: Visualizing the Chemistry
Diagrams clarify complex structures and workflows, providing an at-a-glance understanding of the chemical transformations.
Caption: Key chemical structures involved in protection strategies.
Caption: General workflow for using protecting groups in synthesis.
Caption: Reaction scheme for the per-benzylation of a sugar alcohol.
Caption: Reaction scheme for the per-acetylation of a sugar alcohol.
Section 4: Field-Proven Experimental Protocols
The following protocols are standardized procedures that serve as a robust starting point for the protection and deprotection of sugar alcohols like L-Iditol.
Protocol 1: Per-benzylation of L-Iditol
This protocol describes the complete protection of all hydroxyl groups as benzyl ethers.
Materials:
-
L-Iditol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl Bromide (BnBr)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add L-Iditol (1.0 equiv.).
-
Solvation: Add anhydrous DMF (approx. 10 mL per mmol of L-Iditol). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 equiv. per hydroxyl group) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add BnBr (1.2 equiv. per hydroxyl group) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of MeOH.
-
Workup: Dilute the mixture with EtOAc and wash with water, followed by saturated aqueous NH₄Cl, and finally brine.[8]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via silica gel column chromatography to yield the per-O-benzylated product.
Protocol 2: Per-acetylation of L-Iditol
This protocol details the complete protection of all hydroxyl groups as acetyl esters.
Materials:
-
L-Iditol
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: Dissolve L-Iditol (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol) in a round-bottom flask under an argon atmosphere.[12]
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05 equiv.).
-
Acetylation: Cool the solution to 0 °C and add Ac₂O (1.5 equiv. per hydroxyl group) dropwise.[12]
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the flask to 0 °C and quench the excess Ac₂O by the slow addition of MeOH.
-
Workup: Dilute the reaction mixture with DCM or EtOAc. Wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.
Protocol 3: Deprotection of Benzyl Ethers via Hydrogenolysis
Materials:
-
Per-O-benzyl L-Iditol
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Procedure:
-
Solvation: Dissolve the benzylated compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10-20% by weight of the substrate) under an inert atmosphere (e.g., flush with argon).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times. Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected L-Iditol.
Protocol 4: Deacetylation of Acetyl Esters (Zemplén Conditions)
Materials:
-
Per-O-acetyl L-Iditol
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 25% solution in MeOH or solid
-
Amberlite® IR-120 (H⁺ form) resin
Procedure:
-
Solvation: Dissolve the acetylated compound in anhydrous MeOH.
-
Deprotection: Add a catalytic amount of NaOMe solution (e.g., enough to make the solution pH 9-10).
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast (5-30 minutes). Monitor by TLC.
-
Neutralization: Upon completion, add Amberlite® IR-120 (H⁺) resin until the solution becomes neutral (pH ~7).
-
Filtration: Filter off the resin and wash it with MeOH.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the pure, deprotected L-Iditol.
Section 5: Conclusion and Strategic Outlook
The choice between benzyl and acetyl protecting groups for sugar alcohols like L-Iditol is dictated by the overall synthetic plan.
-
Choose Benzyl when you require a robust, persistent protecting group that will survive a multitude of subsequent reaction conditions, both acidic and basic. Its removal via hydrogenolysis provides a clean and orthogonal deprotection step at the end of a synthetic sequence.
-
Choose Acetyl for temporary protection, when early-stage deprotection is required, or when downstream conditions are incompatible with hydrogenolysis. The ease of its removal under basic conditions is a significant advantage, but this must be balanced against its lability and the potential for acyl migration.
Ultimately, the power of modern carbohydrate synthesis lies not in the exclusive use of one group over another, but in the combined, orthogonal application of multiple protecting groups.[5] By leveraging the stability of benzyl ethers and the selective lability of acetyl esters on the same molecule, chemists can unlock synthetic pathways to highly complex and valuable molecules, turning the challenge of polyol protection into a strategic advantage.
References
-
Zheng, Y., & Wu, X. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Course Material. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Moss, A. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Tran, D. T., & Bennett, C. S. (2013). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 78(22), 11484-11500. [Link]
-
Leah4sci. (2020). Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). EP1647540B1 - Process for the preparation of L-iditol.
-
ResearchGate. (2025). Selective anomeric deacetylation using zinc acetate as catalyst. ResearchGate. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. ResearchGate. [Link]
-
MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
- Google Patents. (n.d.). US7674381B2 - Method for preparing L-iditol.
-
RSC Publishing. (2005). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing. [Link]
-
Kim, S., et al. (2004). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Synlett. [Link]
-
ResearchGate. (2021). The Effects of Protecting and Acyl Groups on the Conformation of Benzyl α-L-rhamnopyranosides: An in Silico Study. ResearchGate. [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]
-
PMC - NIH. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC - NIH. [Link]
-
Canadian Center of Science and Education. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Canadian Center of Science and Education. [Link]
-
NCBI Bookshelf. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]
Sources
- 1. EP1647540B1 - Process for the preparation of L-iditol - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Chiral Purity Analysis of L-Iditol Hexaacetate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing safety and efficacy. L-Iditol, a hexitol of significant interest as a potential synthetic intermediate, and its derivatized form, L-Iditol hexaacetate, are no exception.[1][2] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the chiral purity analysis of this compound, offering both established approaches and alternative methodologies. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you in your analytical endeavors.
The Imperative of Chiral Purity in this compound
L-Iditol possesses multiple stereocenters, making it a chiral molecule that can exist as enantiomers. The biological activity of such molecules is often stereospecific, with one enantiomer potentially exhibiting therapeutic effects while the other could be inactive or even toxic. Consequently, the accurate determination of chiral purity is not merely an analytical exercise but a fundamental requirement for its potential applications in regulated industries. The hexaacetate derivative, by masking the polar hydroxyl groups, enhances solubility in common HPLC mobile phases and can improve chromatographic performance.
Method 1: The Polysaccharide-Based Chiral Stationary Phase Approach
Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose, are the workhorses of chiral HPLC due to their broad applicability and high success rates in enantiomer separation.[3] For a molecule like this compound, the complex three-dimensional structure of these CSPs provides the necessary chiral recognition environment.
Mechanism of Chiral Recognition
The separation on a polysaccharide-based CSP, such as a Daicel CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), relies on a combination of intermolecular interactions. These include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical grooves of the polysaccharide polymer create chiral pockets into which the enantiomers of this compound can enter. Differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times and, thus, separation.
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for HPLC-based chiral purity analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (e.g., Hexane/Isopropanol, 90:10 v/v) to create a 1 mg/mL solution.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the acetate carbonyl groups) or Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks corresponding to the this compound and its potential D-enantiomer impurity.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100 Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
Rationale for Experimental Choices
-
CHIRALPAK® AD-H: This amylose-based column is an excellent starting point for chiral method development due to its proven success with a wide range of compounds.[4][5][6]
-
Normal Phase Mobile Phase: A mixture of a non-polar alkane (n-hexane) and a polar alcohol (isopropanol) is a standard mobile phase for polysaccharide-based CSPs.[4][6] The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. The 90:10 ratio is a common starting point, and the ratio can be adjusted to optimize the separation.
-
UV Detection: Although this compound does not have a strong chromophore, the carbonyl groups of the acetate functions allow for low-wavelength UV detection (around 210 nm). An alternative is a Refractive Index (RI) detector, which is a universal detector for compounds lacking a UV chromophore but requires an isocratic mobile phase.
Method 2: Supercritical Fluid Chromatography (SFC) - A High-Throughput Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in speed and reduced organic solvent consumption.[7] It often utilizes the same polysaccharide-based CSPs as HPLC.[3][8][9]
Principles of Chiral SFC
In SFC, a supercritical fluid, typically carbon dioxide, is used as the main component of the mobile phase. CO2 is non-toxic, non-flammable, and readily available. A co-solvent, usually an alcohol like methanol or ethanol, is added to modify the polarity of the mobile phase and enhance the solubility of the analyte. The separation mechanism on the chiral stationary phase is similar to that in HPLC, relying on the formation of transient diastereomeric complexes.
Logical Relationship between HPLC and SFC for Chiral Analysis
Caption: Comparison of HPLC and SFC for chiral analysis.
SFC Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol or ethanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
2. SFC Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or a column specifically packed for SFC).
-
Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
Comparative Performance Data
The following table presents hypothetical but realistic data comparing the performance of the proposed HPLC and SFC methods for the chiral purity analysis of a sample of this compound containing a small amount of the D-enantiomer impurity.
| Parameter | HPLC Method (CHIRALPAK® AD-H) | SFC Method (CHIRALPAK® AD-H) |
| Retention Time (L-enantiomer) | 12.5 min | 3.2 min |
| Retention Time (D-enantiomer) | 14.8 min | 3.9 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Analysis Time | ~20 min | ~5 min |
| Solvent Consumption | High (Hexane/IPA) | Low (Methanol) |
| Calculated % ee | 99.2% | 99.2% |
This comparative data highlights the significant advantage of SFC in terms of analysis speed and reduced solvent usage, making it a more environmentally friendly and cost-effective option for high-throughput screening.
Trustworthiness and Self-Validation
To ensure the trustworthiness of any chiral purity analysis, the following self-validating steps should be incorporated into the protocol:
-
System Suitability: Before analyzing samples, inject a standard solution containing both enantiomers (a racemic mixture if available) to verify the resolution and performance of the chromatographic system. The resolution factor (Rs) should typically be greater than 1.5.
-
Specificity: The method should be able to resolve the enantiomers from any other impurities present in the sample. This can be assessed by analyzing a placebo sample (containing all components except the analyte) and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity and Range: The detector response should be linear over a range of concentrations that includes the expected concentration of the impurity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the D-enantiomer that can be reliably detected and quantified. This is crucial for accurately assessing the chiral purity of highly pure samples.
By adhering to these principles, the developed method becomes a self-validating system, providing confidence in the accuracy and reliability of the results.
References
-
Chiral HPLC Separations. Phenomenex. [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies Europe. [Link]
-
Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. [Link]
- Process for preparing l-iditol.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
- Process for the preparation of L-iditol.
-
CHIRALPAK AD-H. Daicel Corporation. [Link]
-
Instruction Manual for CHIRALPAK® AS-H. Daicel Chiral Technologies. [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. afmps. [Link]
-
Prep SFC chiral. Sepiatec. [Link]
-
Instruction Manual for CHIRALPAK® AD-RH COLUMNS. MZ-Analysentechnik GmbH. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of Applied Sciences. [Link]
-
Chiral HPLC for effective enantiomer separation. ResearchGate. [Link]
Sources
- 1. EP1647540B1 - Process for the preparation of L-iditol - Google Patents [patents.google.com]
- 2. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. ct-k.com [ct-k.com]
- 6. chiraltech.com [chiraltech.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. chiraltech.com [chiraltech.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Comparative Guide to Determining Enantiomeric Excess of L-Iditol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like L-Iditol and its derivatives is of paramount importance. The stereochemistry of such compounds can profoundly influence their pharmacological and toxicological profiles. This guide offers an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of L-Iditol derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also briefly discuss the utility of classical polarimetry. This document is designed to provide not just procedural steps, but also the scientific rationale behind the methodologies, enabling you to select and implement the most suitable approach for your research needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most widely adopted method for the separation and quantification of enantiomers due to its robustness, versatility, and high resolution.[1] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.
Causality Behind Experimental Choices
The choice of a polysaccharide-based CSP is a strategic starting point for the separation of polyols like L-Iditol and its enantiomer, D-Sorbitol. These CSPs, often derivatives of cellulose or amylose, possess a complex three-dimensional structure with chiral grooves and cavities.[2] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the hydroxyl groups of the iditol derivative and the chiral selector of the stationary phase. The subtle differences in the spatial arrangement of the hydroxyl groups in L-Iditol and D-Sorbitol lead to differential affinities for the CSP, resulting in their separation.
For analytes like iditol that lack a strong UV chromophore, a Refractive Index Detector (RID) is commonly employed.[3] However, derivatization with a UV-active agent can enhance sensitivity if needed.
Experimental Protocol: Chiral HPLC with Refractive Index Detection
This protocol is a robust starting point for the method development for the enantiomeric separation of L-Iditol and D-Sorbitol. It is based on established methods for separating closely related sugar alcohols.[4]
Objective: To separate and quantify the enantiomers of an iditol derivative to determine its enantiomeric excess.
Materials:
-
HPLC system with a pump, autosampler, column oven, and Refractive Index Detector (RID)
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak series) is a good starting point.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).
-
L-Iditol derivative sample
-
Reference standards of the pure enantiomers (if available)
Procedure:
-
System Preparation:
-
Equilibrate the chiral column with the mobile phase (e.g., n-Hexane:Isopropanol 90:10 v/v) at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved on the RID. The equilibration time can be extensive for chiral separations.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the L-Iditol derivative sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject a fixed volume of the prepared sample (e.g., 10 µL) onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-Iditol derivative and its enantiomer based on their retention times (comparison with reference standards is ideal).
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
-
Method Validation: For regulatory purposes, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[5]
Sources
A Comparative Guide to the Synthesis of L-Iditol Hexaacetate: Yield and Purity Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the production of high-purity stereoisomers is paramount. L-Iditol, a hexitol with significant potential as a chiral building block and intermediate, often requires derivatization to facilitate purification and subsequent reactions. Its peracetylated form, L-Iditol hexaacetate, is a key intermediate in obtaining pure L-Iditol. This guide provides an in-depth comparison of common synthetic routes to this compound, with a focus on validating yield and purity through established analytical techniques.
Introduction to this compound
L-Iditol is a sugar alcohol, the L-enantiomer of iditol, and a valuable chiral pool chemical.[1] However, its high water solubility and tendency to form syrups can complicate its isolation and purification. Acetylation of all six hydroxyl groups to form this compound significantly increases its hydrophobicity, allowing for easier extraction, purification by crystallization or chromatography, and subsequent deacetylation to yield highly pure L-Iditol. The efficiency of this overall process is critically dependent on the yield and purity of the intermediate this compound.
This guide will compare two primary methods for the synthesis of this compound: the classical approach using acetic anhydride with pyridine and a more contemporary method employing 4-dimethylaminopyridine (DMAP) as a catalyst.
Method 1: The Classical Approach - Acetic Anhydride and Pyridine
The acetylation of polyols using a mixture of acetic anhydride and pyridine is a long-established and widely used method.[2] Pyridine serves a dual role in this reaction: it acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.
Causality Behind Experimental Choices
The use of a significant excess of both acetic anhydride and pyridine is typical in this procedure. The excess acetic anhydride ensures the complete acetylation of all six hydroxyl groups of L-Iditol, a sterically hindered polyol. Pyridine, being a relatively weak base and nucleophile, requires a higher concentration to effectively drive the reaction to completion. The reaction is often performed at room temperature with extended reaction times to ensure full conversion.
Self-Validating Protocol
A key aspect of a trustworthy protocol is its inherent ability to validate its own success. In this synthesis, the complete consumption of the starting material, L-Iditol, can be monitored by Thin Layer Chromatography (TLC). The significant difference in polarity between the highly polar L-Iditol and the nonpolar this compound allows for easy visualization of the reaction's progress. The appearance of a single, nonpolar spot corresponding to the product and the disappearance of the polar starting material spot at the baseline indicates a complete reaction.
Method 2: The Modern Alternative - DMAP-Catalyzed Acetylation
4-Dimethylaminopyridine (DMAP) has emerged as a superior catalyst for acylation reactions compared to pyridine.[3] Its enhanced catalytic activity stems from its greater nucleophilicity, which allows for the formation of a highly reactive N-acetylpyridinium intermediate.
Causality Behind Experimental Choices
The high catalytic efficiency of DMAP allows for its use in substoichiometric amounts, typically 1-10 mol%. This significantly reduces the amount of basic catalyst required compared to the pyridine method. The reaction can often be carried out under milder conditions and with shorter reaction times. Triethylamine is commonly added as a stoichiometric base to neutralize the acetic acid byproduct, as DMAP is too expensive to be used for this purpose.
Self-Validating Protocol
Similar to the pyridine method, the progress of the DMAP-catalyzed reaction can be effectively monitored by TLC. The clear separation between the starting material and the product provides a reliable visual confirmation of the reaction's completion. The significantly faster reaction times associated with DMAP catalysis also contribute to a more efficient and easily monitored workflow.
Comparative Analysis of Synthesis Yield and Purity
| Parameter | Method 1: Acetic Anhydride/Pyridine | Method 2: DMAP/Acetic Anhydride |
| Typical Yield | Good to Excellent (often >80%) | Generally higher than pyridine method (often >90%) |
| Reaction Time | Several hours to overnight | Minutes to a few hours |
| Catalyst Loading | Stoichiometric or large excess | Catalytic (1-10 mol%) |
| Work-up | More challenging due to large amounts of pyridine | Simpler, with easier removal of triethylamine salts |
| Purity | Generally high after purification | Potentially higher due to cleaner reaction profile |
Experimental Protocols
Method 1: Synthesis of this compound using Acetic Anhydride and Pyridine
Materials:
-
L-Iditol
-
Acetic Anhydride (freshly distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve L-Iditol (1.0 eq) in a mixture of pyridine (10-20 eq) and acetic anhydride (12-15 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (disappearance of the starting material spot), pour the mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Synthesis of this compound using DMAP and Acetic Anhydride
Materials:
-
L-Iditol
-
Acetic Anhydride (freshly distilled)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of L-Iditol (1.0 eq) in anhydrous dichloromethane, add triethylamine (7-8 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (7-8 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Purity Validation: A Two-Pronged Approach
The purity of the synthesized this compound is critical for its use in subsequent steps. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust and reliable method for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of a compound and detecting any residual starting material or byproducts.
Experimental Protocol for HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable for separating the nonpolar this compound from any polar impurities.
-
Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system. The gradient can be optimized to achieve good separation.
-
Detection: A UV detector (at a low wavelength, e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Sample Preparation: A dilute solution of the this compound in the mobile phase is prepared.
-
Analysis: The retention time of the main peak corresponding to this compound is determined. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized this compound and assessing its purity.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum should show characteristic signals for the acetyl methyl protons (typically in the range of 1.9-2.1 ppm) and the protons of the iditol backbone (in a more complex region, typically 3.5-5.5 ppm). The integration of the acetyl proton signals should correspond to 18 protons (6 x CH₃), and the integration of the backbone protons should correspond to 8 protons. The absence of broad -OH signals confirms complete acetylation.
-
¹³C NMR: The spectrum should display signals for the six carbonyl carbons of the acetate groups (around 170 ppm), the six methyl carbons of the acetate groups (around 20-21 ppm), and the six carbons of the iditol backbone.
The absence of any significant impurity peaks in both the ¹H and ¹³C NMR spectra provides strong evidence for the high purity of the product.
Visualization of Workflows
Caption: Comparative workflow for the synthesis of this compound.
Caption: Workflow for the validation of this compound purity.
Conclusion
The synthesis of this compound is a crucial step in obtaining high-purity L-Iditol. While the classical pyridine-catalyzed method is effective, the use of DMAP as a catalyst offers significant advantages in terms of reaction time, catalyst loading, and potentially higher yields and purity. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. Regardless of the method chosen, rigorous purity validation using a combination of HPLC and NMR is essential to ensure the quality of the this compound for its intended downstream applications in research and drug development.
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- Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(17), 8134–8142.
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A Technical Guide to L-Iditol Hexaacetate as an Internal Standard in Chromatographic Analysis of Carbohydrates
This guide provides an in-depth technical comparison of L-Iditol hexaacetate as an internal standard for the quantitative analysis of carbohydrates by gas chromatography (GC), particularly following alditol acetate derivatization. It is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their chromatographic assays.
The Critical Role of Internal Standards in Quantitative Chromatography
Quantitative chromatographic analysis relies on the precise and accurate measurement of analyte concentrations. However, the entire analytical workflow, from sample preparation to injection and detection, is susceptible to variations that can introduce errors. Internal standards (IS) are essential for mitigating these errors by compensating for analyte loss during sample processing and for variations in injection volume.[1] An ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[2] When a known amount of the IS is added to the sample prior to any preparation steps, the ratio of the analyte's response to the IS's response is used for quantification. This ratio remains constant even if there are variations in sample volume or injection inconsistencies.
For the analysis of carbohydrates by gas chromatography-mass spectrometry (GC-MS), which often involves derivatization to increase volatility, the choice of an appropriate internal standard is paramount.[3] The derivatization process itself can introduce variability, making an IS that undergoes the same derivatization reaction as the analytes highly desirable.
This compound: A Profile
This compound is the peracetylated form of L-Iditol, a six-carbon sugar alcohol.[4] Its structure is presented below:
Chemical Structure of this compound
Caption: Chemical structure of this compound.
L-Iditol itself is a stereoisomer of other common sugar alcohols like sorbitol and mannitol. The hexaacetate derivative is a volatile and thermally stable compound, making it well-suited for GC analysis.[5]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C18H26O12 | [4] |
| Molecular Weight | 434.4 g/mol | [4] |
| Physical State | Solid | [6] |
| Solubility | Soluble in organic solvents like DMSO | [6] |
| Volatility | Sufficient for GC analysis after acetylation | [5] |
Comparative Analysis: this compound vs. Alternative Internal Standards
The selection of an internal standard is a critical step in method development. While isotopically labeled analogs of the analytes are considered the gold standard, they are often expensive or not commercially available.[7] In such cases, a structurally similar compound is the next best choice. For carbohydrate analysis using the alditol acetate method, several sugar alcohols are commonly employed as internal standards.
Here, we compare this compound with two widely used alternatives: myo-inositol hexaacetate and sorbitol hexaacetate.
| Feature | This compound | myo-Inositol Hexaacetate | Sorbitol Hexaacetate |
| Structure | Acyclic hexitol | Cyclic hexitol (cyclitol) | Acyclic hexitol |
| Derivatization | Undergoes the same alditol acetate derivatization as neutral sugars | Undergoes acetylation | Undergoes the same alditol acetate derivatization as neutral sugars |
| Potential for Natural Occurrence | Rare in biological samples | Can be present in plant and animal tissues | Can be present in various biological samples |
| Chromatographic Behavior | Elutes in a similar range to other hexitol acetates | Typically has a longer retention time than acyclic hexitol acetates | Elutes in a similar range to other hexitol acetates |
| Commercial Availability | L-Iditol is commercially available for derivatization | Commercially available as a standard | Commercially available as a standard |
Causality Behind Experimental Choices:
The primary advantage of using an acetylated sugar alcohol like this compound as an internal standard for the analysis of neutral monosaccharides is that it undergoes the exact same chemical transformations (reduction and acetylation) as the analytes.[8] This ensures that any variations or inefficiencies in the derivatization process will affect both the analytes and the internal standard to a similar extent, leading to a more accurate quantification.
-
Why choose an acyclic alditol? For the analysis of acyclic monosaccharides, an acyclic internal standard like L-Iditol or sorbitol is structurally more similar than a cyclic one like myo-inositol. This can lead to more comparable extraction efficiencies and chromatographic behavior.
-
Why L-Iditol over other alditols? The key advantage of L-Iditol is its rarity in most biological systems. Common sugar alcohols like sorbitol and mannitol can be naturally present in samples, which would interfere with their use as an internal standard. The use of a less common stereoisomer like L-Iditol minimizes the risk of endogenous interference.
Experimental Protocol: Quantitative Analysis of Neutral Sugars using this compound as an Internal Standard
This protocol outlines the steps for the quantitative analysis of neutral monosaccharides in a sample using this compound as an internal standard, followed by GC-MS analysis of the resulting alditol acetates.
Workflow Diagram
Caption: Workflow for carbohydrate analysis using this compound.
Step-by-Step Methodology
1. Sample Preparation and Hydrolysis: a. To a known amount of your sample (e.g., 1-5 mg of dried material) in a screw-cap tube, add a precise volume of a standard solution of L-Iditol (e.g., 100 µL of a 1 mg/mL solution in water). b. Add 1 mL of 2M trifluoroacetic acid (TFA). c. Seal the tube tightly and heat at 121°C for 2 hours to hydrolyze the polysaccharides into monosaccharides.[2] d. Cool the tube to room temperature and evaporate the TFA under a stream of nitrogen.
2. Reduction: a. To the dried hydrolysate, add 1 mL of a freshly prepared solution of sodium borohydride (10 mg/mL in 1 M ammonium hydroxide). b. Incubate at room temperature for 1.5 hours. This reduces the monosaccharides and L-Iditol to their corresponding alditols.[2] c. Add a few drops of glacial acetic acid to decompose the excess sodium borohydride.
3. Acetylation: a. Evaporate the sample to dryness under a stream of nitrogen. b. Add 1 mL of methanol and evaporate to dryness. Repeat this step three times to remove borate salts as volatile methyl borate. c. Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. d. Seal the tube and heat at 100°C for 15 minutes. This acetylates the hydroxyl groups of the alditols.[2]
4. Extraction: a. Cool the tube to room temperature. b. Add 1 mL of water to stop the reaction. c. Add 1 mL of dichloromethane (DCM) and vortex thoroughly to extract the alditol acetates into the organic layer. d. Centrifuge to separate the phases and carefully transfer the lower DCM layer to a clean vial for GC-MS analysis.
5. GC-MS Analysis: a. Inject 1 µL of the DCM extract into the GC-MS system. b. GC Conditions (example):
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[9]
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 100°C for 1 min, ramp at 10°C/min to 200°C, hold for 1 min, then ramp at 2.5°C/min to 280°C and hold for 5 min.[9]
- Injector Temperature: 250°C. c. MS Conditions (example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 500.
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
6. Quantification: a. Identify the peaks corresponding to the alditol acetates of your analytes and this compound based on their retention times and mass spectra. b. The fragmentation pattern of acetylated alditols is characterized by the loss of acetyl groups.[10] c. Integrate the peak areas of the analytes and the internal standard. d. Calculate the response factor (RF) for each analyte using a calibration curve prepared with known amounts of the monosaccharide standards and the internal standard. e. Determine the concentration of each monosaccharide in the original sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte)
Conclusion and Recommendations
This compound presents a compelling option as an internal standard for the quantitative analysis of neutral monosaccharides by GC-MS, particularly when using the alditol acetate derivatization method. Its key advantages include its structural similarity to the analytes, its participation in the same derivatization reactions, and its low probability of natural occurrence in biological samples, thus minimizing the risk of interference.
While isotopically labeled internal standards remain the ideal choice for utmost accuracy, this compound offers a practical and reliable alternative when such standards are not feasible. The experimental protocol provided in this guide offers a robust framework for its implementation. As with any analytical method, proper validation, including the determination of linearity, accuracy, and precision, is essential for ensuring the reliability of the results.
References
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Myo-Inositol, Scyllo-Inositol, and Other Minor Carbohydrates as Authenticity Markers for the Control of Italian Bulk, Concentrate, and Rectified Grape Must. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. (n.d.). Current Protocols in Food Analytical Chemistry. Retrieved January 23, 2026, from [Link]
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Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. (2016). Bio-protocol. Retrieved January 23, 2026, from [Link]
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Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). (n.d.). Taylor & Francis eBooks. Retrieved January 23, 2026, from [Link]
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Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2015). LCGC International. Retrieved January 23, 2026, from [Link]
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Acetylated Alditols: Advantages & Limitations. (n.d.). Glycopedia. Retrieved January 23, 2026, from [Link]
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Carbohydrate analysis by gas-liquid chromatography. (2021). Glycoscience. Retrieved January 23, 2026, from [Link]
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Mass Spectrometry: Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Use of the alditol acetate derivatisation for the analysis of reducing sugars in potato tubers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Myo-Inositol, Scyllo-Inositol, and Other Minor Carbohydrates as Authenticity Markers for the Control of Italian Bulk, Concentrate, and Rectified Grape Must. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Comparative study for analysis of carbohydrates in biological samples. (2021). Scientific Reports. Retrieved January 23, 2026, from [Link]
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GC Column Solvent Retention Table. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]
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Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024). Accounts of Chemical Research. Retrieved January 23, 2026, from [Link]
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Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. (n.d.). Taylor & Francis eBooks. Retrieved January 23, 2026, from [Link]
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Fragmentation pattern of underivatised xylo-oligosaccharides and their alditol derivatives by electrospray tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Mono- and disaccharides (GC-MS). (n.d.). MASONACO. Retrieved January 23, 2026, from [Link]
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Factors Impacting Chromatography Retention Time. (2024). Separation Science. Retrieved January 23, 2026, from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 23, 2026, from [Link]
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Retention Time Changes. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
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Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). Spectroscopy Online. Retrieved January 23, 2026, from [Link]
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(PDF) Data on the Optimization of a GC-MS Procedure for the Determination of Total Plasma Myo-inositol. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
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What Affects Retention Time in Gas Chromatography. (n.d.). Drawell. Retrieved January 23, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Acetylation of L-Iditol: Methods, Mechanisms, and Practical Insights
Introduction: The Significance of L-Iditol and its Acetylated Derivatives
L-Iditol, a naturally occurring hexitol, serves as a valuable chiral building block in chemical synthesis.[1] Its derivatives are instrumental in the development of novel polymers and as intermediates in the synthesis of pharmacologically active molecules.[2][3] The acetylation of L-Iditol to form 1,2,3,4,5,6-hexa-O-acetyl-L-iditol is a critical transformation, not only for protecting its hydroxyl groups during multi-step syntheses but also for modifying its physicochemical properties, such as solubility and volatility, which is particularly useful for analytical purposes like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
This guide provides a comparative analysis of various methods for the acetylation of L-Iditol. We will delve into the mechanistic underpinnings of each technique, from the classical approach to modern, greener alternatives. This document is intended for researchers and professionals in drug development and chemical synthesis, offering practical protocols and supporting data to inform experimental design.
Per-O-Acetylation: A Comparative Overview
The complete acetylation of all six hydroxyl groups of L-Iditol, known as per-O-acetylation, is a common objective. Below, we compare the most prevalent methods to achieve this transformation.
Method 1: The Classical Approach - Acetic Anhydride in Pyridine
This has been the go-to method for the per-O-acetylation of polyols for decades.[6] Pyridine acts as both a solvent and a catalyst.
Mechanism of Action: The reaction proceeds via the formation of a highly reactive acetylpyridinium ion intermediate.[7] Pyridine, a nucleophilic catalyst, attacks the acetic anhydride to form this intermediate, which is then readily attacked by the hydroxyl groups of L-Iditol.
Causality in Experimental Choices: The use of a molar excess of acetic anhydride ensures the complete acetylation of all hydroxyl groups.[8] The reaction is typically stirred at room temperature, and its progress can be monitored by Thin Layer Chromatography (TLC).[6]
Advantages:
-
Well-established and widely documented.
-
Generally provides high yields of the per-acetylated product.
Disadvantages:
-
Pyridine is toxic and has an unpleasant odor.[9]
-
The high boiling point of pyridine makes its removal from the reaction mixture challenging.[9]
-
The work-up procedure can be cumbersome.
Experimental Protocols
Protocol 1: Per-O-Acetylation of L-Iditol using Acetic Anhydride and Pyridine
-
Dissolve L-Iditol (1.0 equivalent) in dry pyridine (10-20 mL per gram of L-Iditol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (a 1.5 to 2.0-fold molar excess per hydroxyl group) to the solution with stirring.[6]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is no longer detectable by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[8]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Method 2: Catalyst- and Solvent-Free Acetylation
In a move towards greener chemistry, a method utilizing acetic anhydride without any catalyst or solvent has been developed for the acetylation of alcohols and phenols.[10] This approach offers a milder and more efficient alternative to the classical method.
Mechanism of Action: In the absence of a catalyst, the lone pair of electrons on the oxygen of the hydroxyl group directly attacks one of the carbonyl carbons of the acetic anhydride. The reaction is driven by the formation of the stable ester and acetic acid as a byproduct.
Causality in Experimental Choices: The reaction is typically heated to a moderate temperature (e.g., 60-80 °C) to increase the reaction rate. The absence of a solvent simplifies the work-up procedure significantly.
Advantages:
-
Environmentally friendly due to the absence of toxic catalysts and solvents.
-
Simplified work-up and product isolation.
-
Generally provides high yields in shorter reaction times.[10]
Disadvantages:
-
May require slightly elevated temperatures compared to the pyridine-catalyzed method.
-
The liberated acetic acid may not be suitable for acid-sensitive substrates.
Experimental Protocols
Protocol 2: Catalyst- and Solvent-Free Per-O-Acetylation of L-Iditol
-
In a round-bottom flask, combine L-Iditol (1.0 equivalent) and acetic anhydride (a 1.5-fold molar excess per hydroxyl group).
-
Heat the mixture with stirring in a preheated oil bath at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add water to the mixture to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Method 3: Catalytic Acetylation with Sodium Bicarbonate
The use of dried sodium bicarbonate as a mild base catalyst for the acetylation of alcohols with acetic anhydride presents another eco-friendly option.[9]
Mechanism of Action: Sodium bicarbonate is believed to act as a base to deprotonate the hydroxyl group, increasing its nucleophilicity towards the acetic anhydride.
Causality in Experimental Choices: The reaction is often carried out in a non-polar solvent like toluene, which has been shown to be efficient for this reaction.[9] The use of a solid catalyst simplifies its removal after the reaction.
Advantages:
-
Inexpensive and non-toxic catalyst.
-
Mild reaction conditions.
-
Easy removal of the catalyst by filtration.
Disadvantages:
-
The reaction may be slower compared to the pyridine-catalyzed method.
-
The choice of solvent can influence the reaction efficiency.[9]
Experimental Protocols
Protocol 3: Per-O-Acetylation of L-Iditol Catalyzed by Sodium Bicarbonate
-
To a mixture of L-Iditol (1.0 equivalent) and dried sodium bicarbonate (catalytic amount) in a suitable solvent (e.g., toluene), add acetic anhydride (a 1.5-fold molar excess per hydroxyl group).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter off the sodium bicarbonate.
-
Wash the filtrate with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the product.
Data Presentation: A Comparative Table
| Method | Catalyst/Solvent | Temperature | Typical Reaction Time | Typical Yield | Work-up Complexity | Environmental Friendliness |
| Classical | Pyridine | Room Temp. | 12-24 h | >90% | High | Low |
| Catalyst-Free | None | 60 °C | 1-3 h | >95% | Low | High |
| Sodium Bicarbonate | NaHCO₃ / Toluene | Room Temp. | 8-16 h | ~90% | Moderate | High |
Note: The typical reaction times and yields are estimates for the per-O-acetylation of L-Iditol based on data for similar polyols and may vary depending on the specific reaction conditions.
Visualization of Reaction Workflow
Caption: Comparative workflow of different L-Iditol acetylation methods.
Regioselective Acetylation: Targeting Specific Hydroxyl Groups
While per-O-acetylation is often the goal, the selective acetylation of one or more hydroxyl groups in L-Iditol can be crucial for certain synthetic strategies. L-Iditol possesses two primary hydroxyl groups (at C1 and C6) and four secondary hydroxyl groups. The primary hydroxyls are generally more reactive and can be selectively acetylated under carefully controlled conditions.
Acetate-Catalyzed Regioselective Acetylation
A method for the regioselective acetylation of diols and polyols using a catalytic amount of acetate has been reported. This method often favors the acetylation of primary hydroxyl groups.
Mechanism of Action: The acetate catalyst is proposed to form a hydrogen-bonded complex with the hydroxyl groups of the polyol, activating them for acylation by acetic anhydride. The regioselectivity arises from the specific interactions between the acetate catalyst and the substrate.
Caption: Workflow for regioselective acetylation of L-Iditol.
Characterization of Acetylated L-Iditol
The successful synthesis of hexa-O-acetyl-L-iditol must be confirmed by appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the acetylated product.
-
¹H NMR: The spectrum of hexa-O-acetyl-L-iditol will show characteristic signals for the acetyl methyl protons (typically in the range of δ 1.9-2.2 ppm) and the protons of the iditol backbone (shifted downfield compared to the unacetylated L-Iditol).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the acetyl groups (around δ 170 ppm) and the methyl carbons of the acetyl groups (around δ 20-21 ppm). The signals for the carbons of the iditol backbone will also be shifted.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of the acetylated product and confirming its molecular weight. The acetylated L-Iditol is more volatile than the parent polyol, making it amenable to GC analysis.[4][5] The mass spectrum will show characteristic fragmentation patterns that can be used to confirm the structure.
Conclusion
The choice of acetylation method for L-Iditol depends on several factors, including the desired outcome (per-acetylation vs. regioselective acetylation), the scale of the reaction, and considerations for environmental impact and laboratory safety. The classical acetic anhydride/pyridine method, while effective, is increasingly being replaced by greener alternatives such as catalyst- and solvent-free methods or the use of mild, solid-supported catalysts. For the synthesis of partially acetylated L-Iditol derivatives, regioselective methods offer a powerful tool. A thorough characterization of the final product by NMR and GC-MS is essential to ensure its identity and purity.
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Ren, B., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. The Journal of Organic Chemistry, 79(17), 8134-8142. [Link]
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Demir, A. S., et al. (2015). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 20(8), 14833-14844. [Link]
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Fox, A., et al. (1995). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). In Methods in Molecular Biology, vol 49. Humana Press. [Link]
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Molinaro, A., et al. (2018). Acetylated Alditols: Advantages & Limitations. Glycopedia. [Link]
-
García-Martín, M. G., et al. (2005). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 340(13), 2163-2171. [Link]
-
Fox, A., et al. (1995). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). In Methods in Molecular Biology, vol 49. Humana Press. [Link]
-
Molinaro, A., et al. (2018). Acetylated Alditols: Advantages & Limitations. Glycopedia. [Link]
-
Ren, B., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. The Journal of Organic Chemistry, 79(17), 8134-8142. [Link]
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Praveen, P., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(7), 618. [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]
-
Demir, A. S., et al. (2015). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 20(8), 14833-14844. [Link]
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Nishimura, S.-i. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols, 1-5. [Link]
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Deshmukh, M. B. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Link]
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Ren, B., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. The Journal of Organic Chemistry, 79(17), 8134-8142. [Link]
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PubChem. (n.d.). L-Iditol. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Spectroscopic Guide to L-Iditol and L-Iditol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Comparison
L-Iditol, a C-2 epimer of sorbitol, is a naturally occurring sugar alcohol found in various biological systems.[1] Its physical and chemical properties are of interest in fields ranging from food science to metabolic studies. Acetylation of polyols like L-Iditol is a common chemical modification strategy employed for several reasons:
-
Protection of Hydroxyl Groups: The acetyl groups serve as protecting groups for the hydroxyl moieties during multi-step syntheses, preventing them from participating in undesired side reactions.
-
Enhanced Solubility in Organic Solvents: Peracetylation significantly increases the lipophilicity of the polyol, rendering it more soluble in a wider range of organic solvents.
-
Improved Volatility for Gas Chromatography (GC): The acetylated form is more volatile than the parent polyol, making it amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Understanding the spectroscopic signatures of both the parent polyol and its acetylated form is crucial for reaction monitoring, purity assessment, and structural elucidation. This guide will systematically compare the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for L-Iditol and L-Iditol hexaacetate.
Synthesis of this compound from L-Iditol
The conversion of L-Iditol to this compound is a standard esterification reaction. The use of acetic anhydride in the presence of a base like pyridine is a common and effective method for the complete acetylation of sugar alcohols.[2]
Reaction Mechanism: The lone pair of electrons on the oxygen of the hydroxyl group of L-Iditol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. Pyridine serves as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction. This process is repeated for all six hydroxyl groups to yield the peracetylated product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of L-Iditol
This protocol is adapted from standard procedures for the acetylation of carbohydrates.[3]
-
Dissolution: Dissolve L-Iditol (1.0 equivalent) in dry pyridine (5-10 mL per gram of L-Iditol) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (a slight excess, approximately 1.5-2.0 equivalents per hydroxyl group) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl to remove pyridine, saturated aqueous NaHCO₃ to neutralize any remaining acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Spectroscopic Comparison
The following sections detail the expected and observed spectroscopic data for L-Iditol and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
The ¹H NMR spectrum of L-Iditol in D₂O is complex due to the similar chemical environments of the methine and methylene protons, leading to significant signal overlap in the 3.6-3.9 ppm region. The ¹³C NMR spectrum is simpler, showing distinct signals for the different carbon atoms.
| ¹H NMR (D₂O) | ¹³C NMR (D₂O) |
| δ (ppm) | δ (ppm) |
| ~3.6-3.9 (m) | ~64 (C1, C6) |
| ~72-74 (C2, C3, C4, C5) |
Note: Specific assignments for the overlapping proton and carbon signals in the backbone of L-Iditol often require 2D NMR techniques like COSY and HSQC for unambiguous determination.
Upon acetylation, a significant downfield shift is expected for all protons and carbons attached to the newly formed acetate groups.
-
¹H NMR: The protons on the carbon backbone (H1-H6) will shift downfield to approximately 4.0-5.5 ppm. Additionally, new singlets corresponding to the methyl protons of the six acetate groups will appear in the upfield region, typically around 2.0-2.2 ppm. The integration of these methyl proton signals relative to the backbone protons can confirm complete acetylation.
-
¹³C NMR: The carbons of the polyol backbone (C1-C6) will also experience a downfield shift, typically appearing in the range of 65-75 ppm. The carbonyl carbons of the acetate groups will give rise to new signals in the downfield region, around 170 ppm. The methyl carbons of the acetate groups will appear in the upfield region, around 20-21 ppm.
| Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) |
| δ (ppm) | δ (ppm) |
| ~4.0-5.5 (m, CH, CH₂) | ~65-75 (C1-C6) |
| ~2.0-2.2 (s, 6 x CH₃) | ~170 (C=O) |
| ~20-21 (CH₃) |
Caption: Logical flow of NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
The FTIR spectrum of L-Iditol is characterized by a prominent broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The C-O stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.[4]
Upon acetylation, the broad O-H stretching band will disappear, providing clear evidence of the reaction's completion. The most significant new feature in the spectrum of this compound will be a strong absorption band around 1740-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl groups. The C-O stretching bands will also shift, with a prominent band appearing around 1230 cm⁻¹ due to the C-O-C asymmetric stretching of the acetate groups.
| Functional Group | L-Iditol (cm⁻¹) | This compound (cm⁻¹) |
| O-H stretch | 3200-3500 (broad, strong) | Absent |
| C-H stretch | ~2900 | ~2950 |
| C=O stretch | Absent | ~1740-1750 (strong) |
| C-O stretch | ~1000-1200 | ~1230 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
The electron ionization (EI) mass spectrum of L-Iditol typically does not show a molecular ion peak due to the facile fragmentation of the polyol. The fragmentation pattern is characterized by the cleavage of C-C bonds along the carbon backbone, leading to a series of fragment ions.
The peracetylated derivative is more amenable to GC-MS analysis. While a molecular ion may still be weak or absent in EI-MS, the fragmentation pattern is highly informative. Common fragmentation pathways for acetylated alditols include the loss of acetic acid (60 Da) and ketene (42 Da) from the molecular ion and subsequent fragment ions.[5] The fragmentation also occurs through cleavage of the carbon-carbon bonds of the backbone. The presence of characteristic fragment ions can be used to confirm the structure of the acetylated polyol.
| Compound | Molecular Weight | Expected Key Fragments (m/z) |
| L-Iditol | 182.17 g/mol | Fragments from C-C bond cleavage |
| This compound | 434.39 g/mol | M-60 (loss of acetic acid), M-42 (loss of ketene), fragments from C-C bond cleavage |
Conclusion
The spectroscopic comparison of L-Iditol and this compound clearly demonstrates the significant impact of acetylation on the spectral properties of the polyol. In NMR spectroscopy, the downfield shift of backbone protons and carbons, along with the appearance of characteristic acetate signals, provides definitive evidence of the modification. In FTIR spectroscopy, the disappearance of the broad O-H band and the emergence of a strong carbonyl absorption are key indicators of a successful reaction. Mass spectrometry, particularly of the acetylated derivative, offers valuable structural information through predictable fragmentation patterns. This guide provides a foundational framework for researchers working with these and similar compounds, enabling more efficient and accurate characterization and analysis.
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O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]
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SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Stereochemical Integrity of L-Iditol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the stereochemical purity of starting materials is paramount. L-Iditol hexaacetate, a derivative of the C2 epimer of L-sorbitol, serves as a valuable chiral building block in the synthesis of complex molecules. Its C2 symmetry and multiple stereocenters make it an attractive synthon, provided its stereochemical integrity is rigorously controlled and verified.
This guide provides an in-depth assessment of the methods used to ascertain the stereochemical purity of this compound. We will explore the potential for stereochemical corruption during its synthesis and present a comparative analysis of the primary analytical techniques employed for its characterization: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we will compare this compound with a common alternative, D-mannitol diacetonide, to provide context for its application in stereoselective synthesis.[1][2][3]
The Genesis of Stereochemical Impurities: Synthesis and the Specter of Epimerization
The primary route to this compound involves the acetylation of L-iditol.[4] L-iditol itself is often produced via the catalytic hydrogenation of L-sorbose.[5] During these synthetic transformations, the potential for epimerization—the change in configuration at one of several stereocenters—presents a significant challenge to maintaining stereochemical purity.
While specific studies on the epimerization of L-iditol during peracetylation are not extensively documented, the general principles of carbohydrate chemistry suggest that acidic or basic conditions, sometimes employed in acetylation reactions, can promote this unwanted side reaction. The C2 position of iditol is particularly susceptible to epimerization, which would yield the diastereomeric D-sorbitol hexaacetate. Therefore, the choice of acetylation method and rigorous purification are critical to obtaining stereochemically pure this compound.
Experimental Protocol: A General Method for the Peracetylation of Alditols
This protocol, adapted from established methods for alditol acetylation for GC-MS analysis, can be applied to the synthesis of this compound from L-iditol.[6][7]
Materials:
-
L-Iditol
-
Acetic anhydride
-
1-methylimidazole (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Sodium borohydride (for reduction of any residual ketone impurities in the starting material, if necessary)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Dissolution: Dissolve L-iditol in a minimal amount of DMSO.
-
Catalyst Addition: Add 1-methylimidazole to the solution. This catalyst is effective for acetylation at room temperature.[7]
-
Acetylation: Slowly add acetic anhydride to the mixture. The reaction is typically exothermic and should be controlled. The reaction is usually complete within 10-30 minutes at room temperature.[7]
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the this compound into dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove excess acetic acid and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product should be purified by recrystallization or column chromatography to remove any potential diastereomeric impurities.
A Comparative Analysis of Analytical Techniques for Stereochemical Assessment
The choice of analytical methodology is critical for the reliable determination of the stereochemical purity of this compound. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, and the information it provides.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[8] By employing a chiral stationary phase (CSP), it is possible to achieve baseline separation of stereoisomers, allowing for their accurate quantification. For acetylated sugar alcohols, polysaccharide-based CSPs are often effective.[8]
Workflow for Chiral HPLC Analysis:
Caption: Workflow for Chiral HPLC Analysis of this compound.
Advantages:
-
High Resolution: Capable of separating closely related diastereomers.
-
Quantitative Accuracy: Provides reliable quantification of stereoisomeric purity.
-
Direct Analysis: Can often be performed without derivatization of the analyte.
Limitations:
-
Method Development: Finding the optimal chiral stationary phase and mobile phase can be time-consuming.
-
Cost: Chiral columns can be expensive.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can be used to separate and identify volatile compounds. Alditol acetates are well-suited for GC analysis due to their volatility.[6][9][10] While standard GC columns may not resolve all stereoisomers, the use of chiral capillary columns can enable their separation. The mass spectrometer provides structural information, confirming the identity of the separated isomers. Different isomers, such as acetylated glucitol and mannitol, will have the same fragmentation pattern, so their identification relies on their distinct retention times.[11]
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS Analysis of this compound.
Advantages:
-
High Sensitivity: Excellent for detecting trace-level impurities.
-
Structural Information: Mass spectrometry provides definitive identification of the analytes.
-
Established Methods: Well-documented protocols exist for the analysis of alditol acetates.[6][9][10]
Limitations:
-
Volatility Requirement: The analyte must be volatile or derivatized to be volatile.
-
Potential for On-Column Degradation: Thermally labile compounds may degrade in the injector or on the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the stereochemistry of this compound.[12][13][14] While diastereomers will have distinct NMR spectra, the complexity of the spectra for poly-acetylated compounds can make direct quantification of minor isomers challenging without advanced techniques.
Workflow for NMR Analysis:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Iditol Hexaacetate
Hazard Identification and Risk Assessment: A Precautionary Approach
A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. Although a specific Safety Data Sheet (SDS) for L-Iditol hexaacetate is not prominently available, an analysis of its parent compound, L-Iditol, and the nature of acetylated compounds provides essential insights.
The SDS for L-Iditol indicates that it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024.[1] It is described as a white, solid powder with no listed hazards.[1] However, the process of acetylation introduces acetyl groups, which can alter the chemical and toxicological properties of a molecule. Therefore, it is prudent to treat this compound with a higher degree of caution than its parent compound.
In the absence of specific data, this compound should be handled as a potentially hazardous chemical. All waste containing this compound must be disposed of as chemical waste and not in the regular trash or down the drain.
Key Considerations:
-
Physical State: Solid powder.[1]
-
Reactivity: While L-Iditol is stable under normal conditions, it is incompatible with strong oxidizing agents.[1] The hexaacetate derivative should be assumed to have similar incompatibilities.
-
Decomposition: Hazardous decomposition products may include carbon monoxide and carbon dioxide.[1]
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Assume it may be harmful if swallowed, inhaled, or in contact with skin.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable choice for handling solid chemicals.
-
Body Protection: A laboratory coat is mandatory to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[1]
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[2]
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated filter paper, and weighing boats, should be placed in a designated solid chemical waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a designated liquid chemical waste container. Do not mix with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should generally be segregated.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment system is critical.
-
Container Type: Use only containers that are compatible with the chemical waste.[3] For solid this compound waste, a high-density polyethylene (HDPE) container with a secure screw-top lid is recommended. For liquid waste, use a labeled, leak-proof container, also typically made of HDPE.
-
Labeling: All waste containers must be clearly and accurately labeled.[3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[1] Keep containers in secondary containment to prevent spills.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[1] Do not overfill containers; a good rule of thumb is to fill to no more than 75% capacity to allow for expansion.[3]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of all chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of laboratory chemical waste.
-
Do Not:
-
Pour this compound waste down the sink.
-
Dispose of this compound waste in the regular trash.
-
Attempt to neutralize or treat the waste unless it is a documented and approved laboratory procedure.[4]
-
Data Summary and Visual Workflow
To facilitate a quick and clear understanding of the key information, the following table summarizes the relevant properties of L-Iditol, the parent compound of this compound.
| Property | Value | Source |
| Physical State | Solid Powder | Fisher Scientific[1] |
| Color | White | Fisher Scientific[1] |
| Molecular Formula | C₆H₁₄O₆ | Fisher Scientific[1] |
| Molecular Weight | 182.17 g/mol | Fisher Scientific[1] |
| Melting Point | 74 °C / 165.2 °F | Fisher Scientific[1] |
| Solubility | No information available | Fisher Scientific[1] |
| Stability | Stable under normal conditions | Fisher Scientific[1] |
| Incompatible Materials | Strong oxidizing agents | Fisher Scientific[1] |
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound, while seemingly a routine task, is a critical component of responsible laboratory practice. By following the precautionary principles and detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
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Navigating the Safe Handling of L-Iditol Hexaacetate: A Comprehensive Guide to Personal Protective Equipment and Disposal
Understanding the Compound: L-Iditol Hexaacetate at a Glance
This compound is the fully acetylated derivative of L-Iditol, a sugar alcohol. The acetylation process modifies its physical and chemical properties, which may influence its hazard profile.
| Property | L-Iditol | This compound |
| Molecular Formula | C₆H₁₄O₆ | C₁₈H₂₆O₁₂ |
| Molecular Weight | 182.17 g/mol | 434.39 g/mol |
| Appearance | White crystalline solid[1] | Data not available (likely a solid) |
| Hazards | No significant hazards identified.[1] May cause irritation upon contact. | Potential for dust explosivity as with other sugar alcohols.[2] Thermal decomposition may release hazardous gases. |
Core Safety Directives: Personal Protective Equipment (PPE)
A proactive approach to safety is critical when handling any chemical. The following PPE is recommended for all procedures involving this compound, based on the principle of minimizing exposure.
Eye and Face Protection:
-
Rationale: To prevent contact with dust particles or potential splashes.
-
Recommendation: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection:
-
Rationale: To avoid direct contact with the skin.
-
Recommendation:
-
Gloves: Wear appropriate protective gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from accidental spills.
-
Clothing: Wear long pants and closed-toe shoes to ensure full skin coverage.[1]
-
Respiratory Protection:
-
Rationale: To prevent inhalation of airborne dust particles.
-
Recommendation: For the parent compound L-Iditol, no respiratory protection is needed under normal use conditions.[1] However, if handling procedures are likely to generate significant dust, a particulate filter respirator is recommended.[1] Always work in a well-ventilated area.
Caption: Recommended PPE for handling this compound.
Operational Plan: Safe Handling and Storage
Adhering to proper handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a designated, well-ventilated area, such as a fume hood, especially if there is a potential for dust generation.
-
Dispensing: When weighing or transferring the solid, use a spatula or other appropriate tool to minimize the creation of airborne dust. Avoid pouring the powder directly.
-
In Case of Contact:
-
General Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents, as they are incompatible with L-Iditol.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization:
-
While L-Iditol is not classified as hazardous, the waste generated from handling this compound should be considered potentially hazardous until proven otherwise.
-
Thermal decomposition of L-Iditol produces carbon monoxide (CO) and carbon dioxide (CO₂).[1] The decomposition of the hexaacetate may produce other hazardous byproducts.
Disposal Protocol:
-
Collection: Collect all waste material, including any contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound waste") and any known or suspected hazards.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of down the drain or in regular trash.
Caption: Step-by-step disposal plan for this compound waste.
Conclusion: A Commitment to Safety
While specific hazard data for this compound is limited, a cautious and informed approach based on the known properties of its parent compound and related acetylated sugar alcohols is essential. By adhering to the PPE, handling, and disposal guidelines outlined in this document, researchers can significantly mitigate potential risks and ensure a safe and productive laboratory environment.
References
-
UCLA Health. How safe are sugar alcohols?. Available from: [Link]
-
Cleveland Clinic. Dangers of Sugar Alcohols. Available from: [Link]
-
Chemical Engineering Transactions. Fire hazard posed by sugar alcohols. Available from: [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
